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  • Product: N-(furan-2-ylmethyl)-3,5-dimethylaniline
  • CAS: 416887-98-4

Core Science & Biosynthesis

Foundational

Synthesis and Optimization of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Strategic Guide to Reductive Amination

Executive Summary The synthesis of highly functionalized secondary amines is a cornerstone of modern medicinal chemistry and materials science. N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a highly versatile scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized secondary amines is a cornerstone of modern medicinal chemistry and materials science. N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a highly versatile scaffold, combining the electron-rich, heteroaromatic furan moiety with the sterically tuned 3,5-dimethylphenyl group. This specific structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate for downstream diversification in drug discovery[1].

While carbon-nitrogen (C-N) bond formation can be achieved through various transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination)[2][3], the reductive amination of furfural with 3,5-dimethylaniline remains the most robust, atom-economical, and scalable approach[4][5]. This whitepaper provides an in-depth, self-validating protocol for this synthesis, detailing the mechanistic causality behind reagent selection, step-by-step execution, and analytical troubleshooting to ensure high-fidelity yields.

Mechanistic Rationale & Pathway Design

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline via reductive amination proceeds through a two-step tandem sequence: the condensation of an aldehyde with a primary amine to form an imine (Schiff base), followed by the in situ reduction of the imine to a secondary amine[4][6].

Causality of Experimental Choices
  • Reducing Agent Selection (STAB vs. NaBH₄ vs. NaBH₃CN): Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation[7][8]. Unlike sodium borohydride (NaBH₄), which is overly reactive and readily reduces aldehydes to alcohols (leading to furfuryl alcohol byproducts), STAB is exceptionally chemoselective. It reduces imines faster than aldehydes due to the electron-withdrawing steric bulk of the acetoxy groups. Furthermore, STAB avoids the severe toxicity and generation of highly toxic hydrogen cyanide gas associated with sodium cyanoborohydride (NaBH₃CN).

  • Acid Catalysis: The addition of a catalytic or stoichiometric amount of glacial acetic acid (AcOH) serves a dual purpose. First, it protonates the carbonyl oxygen of furfural, increasing its electrophilicity and accelerating nucleophilic attack by the weakly nucleophilic 3,5-dimethylaniline. Second, it maintains the weakly acidic environment (pH ~4-5) optimal for STAB reactivity[2][7].

  • Solvent and Temperature Dynamics: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred due to their aprotic nature and excellent solubilizing properties for both the starting materials and the STAB complex[2]. The reaction is strictly maintained at room temperature. Elevated temperatures combined with acidic conditions can trigger the hydrolytic ring-opening of the furan moiety, leading to unwanted linear dicarbonyl polymers[9][10].

ReactionPathway A Furfural (Aldehyde) C Imine Intermediate (Schiff Base) A->C + H+ (AcOH) - H2O B 3,5-Dimethylaniline (Primary Amine) B->C Condensation D N-(furan-2-ylmethyl)- 3,5-dimethylaniline C->D NaBH(OAc)3 (Reduction)

Caption: Chemical synthesis pathway via reductive amination using STAB.

Materials & Reagents

To prevent over-alkylation (formation of the tertiary amine), strict stoichiometric control is required. A slight excess of the aldehyde and reducing agent ensures complete conversion of the aniline[9][10].

Reagent / MaterialRoleMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)
3,5-Dimethylaniline Primary Amine (Limiting)121.181.0 eq1.21 g
Furfural Aldehyde Precursor96.081.05 eq1.01 g (0.87 mL)
NaBH(OAc)₃ (STAB) Chemoselective Reductant211.941.5 eq3.18 g
Glacial Acetic Acid Acid Catalyst60.051.0 eq0.60 g (0.57 mL)
Dichloromethane (DCM) Aprotic Solvent84.93N/A40 mL
Sat. NaHCO₃ (aq) Quenching AgentN/AExcess~30 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step[2][4].

Step 1: Imine Formation (Condensation)

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) to prevent premature oxidation of the furan ring.

  • Solvation: Dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in 40 mL of anhydrous DCM.

  • Catalysis & Addition: Add glacial acetic acid (0.57 mL, 10 mmol) via syringe. Dropwise, add furfural (0.87 mL, 10.5 mmol) over 5 minutes.

  • Validation Checkpoint 1: Stir the mixture at room temperature (20-25 °C) for 1 to 2 hours. The solution will typically deepen in color (yellow to light orange), indicating the formation of the conjugated imine intermediate. Do not proceed until TLC (Hexane:Ethyl Acetate 8:2) confirms the consumption of the aniline.

Step 2: Chemoselective Reduction 5. Reagent Addition: Cool the flask briefly in a room-temperature water bath (to absorb mild exotherms). Add STAB (3.18 g, 15 mmol) portion-wise over 15 minutes to prevent clumping and control the evolution of hydrogen gas[2][3]. 6. Reaction: Stir the suspension vigorously at room temperature for 4 to 12 hours. The suspension will gradually become more homogenous as the STAB reacts. 7. Validation Checkpoint 2: Monitor by LC-MS or TLC. The highly fluorescent imine spot under UV (254 nm) should disappear, replaced by a new, higher Rf spot corresponding to the secondary amine.

Step 3: Quenching and Workup 8. Neutralization: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Caution: Vigorous effervescence (CO₂ gas) will occur as the acetic acid and residual STAB are neutralized. Stir until gas evolution ceases (approx. 30 mins)[2][3]. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). 10. Drying & Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 11. Purification: Purify via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to isolate pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Analytical Validation & Troubleshooting

Validating the structural integrity of the synthesized molecule is critical, particularly because furan rings are sensitive to degradation[9][10].

Quality Control (NMR Signatures)
  • ¹H NMR (CDCl₃): Look for the characteristic methylene bridge singlet at roughly δ 4.2 - 4.4 ppm (integrating to 2H). The furan ring will present three distinct aromatic protons (typically around δ 6.2, 6.3, and 7.3 ppm). The 3,5-dimethylphenyl group will show a broad singlet for the amine proton (N-H), two meta-coupled aromatic protons, and a prominent singlet for the six methyl protons around δ 2.2 ppm.

Troubleshooting Common Byproducts

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) Q1 Is Target Mass Present? Start->Q1 HighMass High Mass Impurity? (Bis-alkylation) Q1->HighMass Yes, but impure Success Proceed to Column Chromatography Q1->Success Yes, high purity FuranOpen Loss of Furan Signals? (Ring Opening) HighMass->FuranOpen No Fix1 Action: Increase Aniline Eq. Slow Furfural Addition HighMass->Fix1 Yes Fix2 Action: Reduce Acidity Lower Temperature FuranOpen->Fix2 Yes FuranOpen->Success No

Caption: Decision matrix for troubleshooting common reductive amination byproducts.

  • Over-alkylation (N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline): If LC-MS shows a mass corresponding to the addition of two furfuryl groups, the secondary amine product has out-competed the primary amine for the aldehyde[9][10].

    • Correction: Invert the stoichiometry slightly (use 1.1 eq of aniline to 1.0 eq of furfural) and ensure the furfural is added dropwise to a dilute solution of the aniline.

  • Furan Ring Opening: If NMR shows unexpected aliphatic multiplet signals and a loss of the characteristic furan peaks, the ring has hydrolyzed[9][10].

    • Correction: Ensure the reaction temperature never exceeds 25 °C. If the issue persists, omit the acetic acid catalyst and rely solely on the mild acidity of STAB.

Comparative Quantitative Data

To justify the selection of reductive amination over alternative modern C-N coupling methods, below is a benchmarking summary comparing Reductive Amination with Buchwald-Hartwig Amination for this specific class of molecules[2][3].

ParameterReductive Amination (Method of Choice)Buchwald-Hartwig Amination
Starting Materials 3,5-Dimethylaniline + Furfural1-Iodo-3,5-dimethylbenzene + Furfurylamine
Key Reagents NaBH(OAc)₃, Acetic AcidPd₂(dba)₃, XPhos, NaOt-Bu
Solvent DCM or DCEToluene or Dioxane
Temperature Room Temperature (20-25 °C)80-110 °C
Reaction Time 4-12 hours12-24 hours
Furan Ring Stability High (Mild conditions)Moderate (Thermal risk)
Estimated Yield 75-90%80-95%
Cost / Scalability Low Cost / Highly ScalableHigh Cost (Pd catalyst) / Moisture Sensitive

References

  • "A Modified Palladium-Catalyzed Reductive Amination Procedure." ResearchGate. Available at: [Link]

  • "Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts." ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • "US10392715B2 - Electrochemical reductive amination of furfural-based molecules." Google Patents.
  • "Bio-based amines through sustainable heterogeneous catalysis." DeepDyve. Available at:[Link]

Sources

Exploratory

Structural and Mechanistic Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Bifunctional Building Block in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Identity: N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4)[1][2] Executive Summary In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Identity: N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4)[1][2]

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, secondary amines bearing heteroaromatic appendages serve as critical pharmacophores and versatile synthetic intermediates. N-(furan-2-ylmethyl)-3,5-dimethylaniline (Molecular Weight: 201.26 g/mol ; Formula: C₁₃H₁₅NO) represents a highly specialized bifunctional scaffold[1]. It integrates the electron-rich, diene-capable furan ring with a sterically modulated 3,5-dimethylaniline moiety, connected via a flexible methylene bridge[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the stereoelectronic properties, optimal synthetic methodologies, and advanced cascade applications of this compound. By understanding the causality behind its reactivity, researchers can leverage this molecule for the rapid construction of complex polycyclic frameworks and bioactive libraries.

Stereoelectronic Profiling and Reactivity Dynamics

The unique reactivity of N-(furan-2-ylmethyl)-3,5-dimethylaniline is dictated by the interplay between its two aromatic systems:

  • The 3,5-Dimethylaniline Moiety: The two methyl groups at the meta positions exert a positive inductive effect (+I), increasing the electron density on the aromatic ring and, consequently, the nucleophilicity of the secondary amine nitrogen. Crucially, because these groups are in the meta positions rather than the ortho positions, they do not introduce severe steric hindrance around the nitrogen center, allowing it to readily participate in nucleophilic attacks[3].

  • The Furan Ring: Furan is an electron-rich heteroaromatic system that can act both as a pharmacophore and as a reactive diene in cycloaddition reactions[1]. The methylene bridge isolates the furan ring from the resonance system of the aniline, preserving its localized diene character for subsequent transformations, such as Diels-Alder reactions[4].

Strategic Synthesis: Catalytic Reductive Amination

The most atom-economical and scalable route to N-(furan-2-ylmethyl)-3,5-dimethylaniline is the direct catalytic reductive amination of furfural with 3,5-dimethylaniline[5][6]. This one-pot process involves the condensation of the aldehyde and primary amine to form an imine (Schiff base), followed by selective catalytic hydrogenation[6].

Reaction Pathway Visualization

ReductiveAmination A Furfural C Hemiaminal A->C Addition B 3,5-Dimethylaniline B->C Addition D Imine Intermediate C->D -H2O E N-(furan-2-ylmethyl)- 3,5-dimethylaniline D->E H2 / Pd/C

Figure 1: Mechanistic pathway of the reductive amination of furfural with 3,5-dimethylaniline.

Quantitative Solvent & Catalyst Dynamics

The choice of solvent and catalyst profoundly impacts the selectivity of the reductive amination. The primary competing side reaction is the direct reduction of furfural to furfuryl alcohol before imine formation can occur[7].

Table 1: Impact of Solvent and Catalyst on Furfurylaniline Yields [3][6]

SolventCatalyst SystemDielectric Constant (ε)Imine Formation RateSecondary Amine SelectivityMechanistic Rationale
Methanol Pd/ZrO₂-TiO₂32.7FastHigh (>80%) Balances H-bonding and dielectric constant; favors H₂ dissociation and imine adsorption at acid sites.
Ethyl Acetate Pt/SiO₂–SO₃6.0ModerateHigh (75%) Low water solubility inhibits imine hydrolysis back to starting materials.
Water Ru₁–N₃/C80.1SlowLow (<40%)High polarity drives equilibrium toward hydrolysis; promotes furfuryl alcohol byproduct.
Self-Validating Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

To ensure trustworthiness and reproducibility, the following protocol incorporates in-process controls (IPCs) to validate each mechanistic step.

Reagents: Furfural (1.0 eq), 3,5-dimethylaniline (1.05 eq), 5% Pd/C catalyst (0.05 eq Pd), Anhydrous Methanol (0.2 M). Equipment: High-pressure hydrogenation reactor (Parr shaker or equivalent), LC-MS for IPC.

  • Imine Pre-formation (Causality: Preventing Over-reduction):

    • Action: Dissolve 3,5-dimethylaniline and furfural in anhydrous methanol. Stir at 25°C for 2 hours prior to adding the catalyst or hydrogen.

    • Why: Allowing the condensation to reach equilibrium forms the imine intermediate. If H₂ and catalyst are introduced immediately, the catalyst will prematurely reduce the highly reactive furfural aldehyde to furfuryl alcohol, drastically lowering the yield[7].

    • Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the furfural peak (M+H = 97) is depleted and the imine mass (M+H = 199) is dominant.

  • Catalytic Hydrogenation:

    • Action: Add 5% Pd/C. Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 3 atm H₂ and stir at 25°C for 6 hours.

    • Why: Mild hydrogen pressure and ambient temperature are critical. Elevated temperatures (>50°C) promote the dimerization of the resulting secondary amine and can lead to unwanted hydrogenation of the furan ring[7].

    • Validation (IPC 2): Monitor hydrogen uptake. Once uptake ceases, verify via LC-MS the complete conversion of the imine (M+H = 199) to the secondary amine product (M+H = 202).

  • Workup and Isolation:

    • Action: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Validation: Confirm purity (>95%) via ¹H-NMR, ensuring the presence of the distinctive furan protons (δ ~6.2, 6.3, 7.3 ppm) and the methylene bridge singlet (δ ~4.3 ppm).

Advanced Applications: Domino Cascade Reactions

Beyond its utility as a simple building block, N-(furan-2-ylmethyl)-3,5-dimethylaniline is a powerful substrate for complex cascade reactions, most notably the Domino Aza-Piancatelli Rearrangement / Intramolecular Diels-Alder (IMDA) Reaction [4].

In this transformation, the secondary amine acts as a nucleophile, attacking a transient furfuryl cation generated from a secondary furfuryl carbinol. This triggers an aza-Piancatelli rearrangement, forming a 4-amino-cyclopentenone intermediate[4]. Because our substrate already contains a tethered furan ring, this intermediate spontaneously undergoes an Intramolecular Diels-Alder (IMDA) cycloaddition[4].

Cascade Workflow Visualization

Cascade N1 N-(furan-2-ylmethyl)- 3,5-dimethylaniline N3 4-Amino-cyclopentenone Intermediate N1->N3 Aza-Piancatelli Rearrangement N2 Furfuryl Carbinol N2->N3 Aza-Piancatelli Rearrangement N4 Oxa-bridged Aza-tricycle (5-6-5 Core) N3->N4 Intramolecular Diels-Alder (IMDA)

Figure 2: Domino Aza-Piancatelli and IMDA cascade utilizing N-furfurylaniline derivatives.

Significance in Drug Discovery: This specific cascade reaction rapidly constructs an angularly fused 5-6-5 aza-tricyclic framework with up to six contiguous stereogenic centers in a single pot[4]. Such oxa-bridged tricyclic cores are highly prized in medicinal chemistry as they mimic the rigid, three-dimensional architectures found in biologically active natural alkaloids like dendrobine and gracilamine[4]. The 3,5-dimethyl substitution on the aniline ring provides favorable lipophilicity (LogP) and metabolic stability profiles for downstream lead optimization.

References

  • ACS Publications. "Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru1–N3/C Catalyst". Available at:[Link]

  • Taylor & Francis. "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines". Available at:[Link]

  • Johnson Matthey Technology Review. "Pd/ZrO₂-TiO₂ Catalyst for Reductive Amination of Furfural: Exploring Solvent and N-Substrate Effects". Available at:[Link]

  • ACS Publications. "A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole". Available at:[Link]

Sources

Foundational

Molecular Architecture and Synthetic Paradigms of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Technical Whitepaper

Executive Summary As the demand for highly specific, bio-active small molecules accelerates in modern drug discovery, the strategic fusion of privileged pharmacophores has become a cornerstone of rational drug design. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specific, bio-active small molecules accelerates in modern drug discovery, the strategic fusion of privileged pharmacophores has become a cornerstone of rational drug design. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) represents a highly versatile secondary amine, structurally defined by a furan heterocycle and a substituted aniline moiety connected via a methylene bridge[1].

As a Senior Application Scientist, I approach the synthesis and application of this molecule not merely as a sequence of reactions, but as a highly orchestrated interplay of electronic and steric parameters. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a self-validating protocol for its synthesis via catalytic reductive amination, and explores the mechanistic causality that governs its formation.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of N-(furan-2-ylmethyl)-3,5-dimethylaniline imparts a unique combination of electronic and steric properties, making it a valuable substrate in advanced organic synthesis[1]. The furan component acts as a well-established pharmacophore with hydrogen-bond accepting capabilities, while the 3,5-dimethylphenyl group provides significant steric bulk and electron-donating inductive effects, which collectively modulate the basicity and nucleophilicity of the central secondary amine[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name N-(furan-2-ylmethyl)-3,5-dimethylaniline
CAS Registry Number 416887-98-4[1]
Molecular Formula C₁₃H₁₅NO[1]
Molecular Weight 201.27 g/mol [1]
Typical Purity ≥ 95% (Research Grade)[1]
Structural Domains Furan ring, methylene bridge, 3,5-dimethylaniline[1]

Rational Synthesis: The Reductive Amination Pathway

Causality Behind the Synthetic Strategy

The classical approach to synthesizing secondary amines often involves the direct alkylation of primary amines with alkyl halides (e.g., reacting 3,5-dimethylaniline with furfuryl chloride). However, this route is fundamentally flawed due to poor chemoselectivity, inevitably leading to over-alkylation and the formation of unwanted tertiary amines.

To circumvent this, reductive amination of furfural with 3,5-dimethylaniline is the preferred pathway. This method is highly atom-economical and chemoselective. It leverages the condensation of the carbonyl group with the primary amine to form a stable imine (Schiff base) intermediate, which is subsequently hydrogenated to yield the target secondary amine[2]. The use of bifunctional heterogeneous catalysts, such as Pd/ZrO₂-TiO₂, provides the necessary acidic sites for imine formation and metal sites (Pd⁰) for subsequent hydrogenation[3].

Step-by-Step Methodology: Catalytic Reductive Amination

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process analytical checkpoints.

  • Reagent Preparation & Activation:

    • Charge a dry, argon-purged Schlenk flask with equimolar amounts (10 mmol) of freshly distilled furfural and 3,5-dimethylaniline.

    • Dissolve the reactants in 20 mL of anhydrous solvent (e.g., methanol or ethanol) to facilitate homogeneous mixing.

  • Condensation & Imine Formation:

    • Introduce a bifunctional catalyst (e.g., 0.5 mol% Pd/ZrO₂-TiO₂ or a single-atom Ru₁–N₃/C catalyst) to the mixture[3][4].

    • Stir the reaction at 50 °C.

    • Validation Checkpoint: Monitor the reaction via in-situ FTIR-ATR. The condensation is complete when the carbonyl stretch (C=O) at ~1670 cm⁻¹ disappears, and the imine stretch (C=N) emerges at ~1640 cm⁻¹. Water formed in this step does not significantly interfere with the catalyst's performance[3].

  • Catalytic Hydrogenation:

    • Once imine formation is verified, purge the system with H₂ gas and pressurize to 1-3 bar (depending on the specific catalyst kinetics).

    • Maintain the temperature at 50–80 °C for 6–12 hours until hydrogen uptake ceases.

  • Isolation & Purification:

    • Cool the vessel to room temperature and safely vent the excess H₂.

    • Filter the mixture through a Celite pad to recover the heterogeneous catalyst (which can be washed and regenerated).

    • Concentrate the filtrate in vacuo and purify the crude product via flash column chromatography (ethyl acetate/hexanes) to isolate pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

SyntheticWorkflow Start Furfural + 3,5-Dimethylaniline Condensation Step 1: Condensation (Acidic Sites / Solvent) Start->Condensation Equimolar mixing Imine Intermediate: Imine (Schiff Base) Condensation->Imine -H₂O Reduction Step 2: Catalytic Reduction (H₂ or Transfer Hydrogenation) Imine->Reduction Catalyst addition Product N-(furan-2-ylmethyl)-3,5-dimethylaniline Reduction->Product Chemoselective hydrogenation

Fig 1. Step-by-step synthetic workflow for the reductive amination of furfural.

Mechanistic Insights into the Catalytic Cycle

Understanding the molecular mechanism is critical for optimizing reaction conditions. The transformation over a bifunctional catalyst follows a sequential reaction map[3]:

  • Adsorption & Activation: Both furfural and 3,5-dimethylaniline adsorb onto the catalyst surface. Acidic sites (e.g., Zr⁴⁺ or doped support sites) enhance the electrophilicity of the carbonyl carbon (C=O)[3].

  • Nucleophilic Attack: The lone pair on the nitrogen of 3,5-dimethylaniline attacks the activated carbonyl, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes dehydration (-H₂O) to form the imine intermediate. This step is often thermodynamically driven by the removal of water or the specific affinity of the catalyst support[5].

  • Hydrogenation: The imine is subsequently hydrogenated. Hydrogen gas is dissociated into active hydride species on the metal active sites (e.g., Pd⁰ or Ru). The transfer of these hydrides across the C=N bond yields the final secondary amine, which then desorbs from the catalyst surface[3][4].

CatalyticMechanism A Catalyst Activation (e.g., Pd/ZrO₂-TiO₂) B Carbonyl & Amine Adsorption A->B C Nucleophilic Attack (Hemiaminal Formation) B->C Acid sites facilitate D Dehydration (-H₂O) Imine Generation C->D E Imine Hydrogenation (Metal-Hydride Transfer) D->E Metal sites (Pd⁰) F Product Desorption E->F F->A Catalyst regeneration

Fig 2. Bifunctional catalytic mechanism for the reductive amination process.

Analytical Characterization Protocol

To establish a self-validating system, the synthesized N-(furan-2-ylmethyl)-3,5-dimethylaniline must be rigorously characterized to confirm the structural integrity of the methylene bridge and the absence of over-alkylation.

  • Nuclear Magnetic Resonance (¹H NMR): The defining signature of this molecule is the singlet corresponding to the methylene bridge protons (Ar-CH₂-N), typically appearing around δ 4.2–4.4 ppm. The furan ring protons will present as distinct multiplets (δ 6.2, 6.3, and 7.3 ppm), while the aromatic protons of the 3,5-dimethylaniline moiety will appear as a set of singlets or finely split doublets in the aromatic region. A broad singlet integrating to 1H (exchangeable with D₂O) will confirm the presence of the secondary amine (N-H).

  • Infrared Spectroscopy (FTIR): The successful reduction of the imine is confirmed by the complete absence of C=O (~1670 cm⁻¹) and C=N (~1640 cm⁻¹) stretching bands, coupled with the appearance of a distinct, single N-H stretching band in the region of 3300–3400 cm⁻¹.

  • Mass Spectrometry (LC-MS/ESI): A molecular ion peak[M+H]⁺ at m/z 202.2 will validate the molecular weight of the target compound.

Pharmacological Relevance & Downstream Applications

The furan ring is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of biologically active compounds ranging from anti-inflammatory agents to kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators[1].

By functionalizing the furan core with a 3,5-dimethylaniline group, researchers can fine-tune the lipophilicity (LogP) and membrane permeability of the resulting pharmacophore. The secondary amine acts as an excellent hinge-binding motif in kinase active sites, while the electron-rich furan ring can participate in π-π stacking or halogen bonding interactions within target protein pockets. Consequently, N-(furan-2-ylmethyl)-3,5-dimethylaniline serves as a highly modular intermediate for the late-stage diversification of lead compounds in drug discovery pipelines.

References

  • BenchChem. "N-(furan-2-ylmethyl)-3,5-dimethylaniline". BenchChem Product Catalog.
  • Fernández-Andrade, A. A., et al. "Exploring the bifunctional role of Pd/ZrO₂-TiO₂ in the production of secondary amines via reductive amination of furfural". Applied Catalysis A: General, 2025.
  • ACS Publications. "Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru₁–N₃/C Catalyst". ACS, 2024.
  • Semantic Scholar. "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts". Semantic Scholar, 2023.
  • MDPI. "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts". MDPI, 2023.

Sources

Exploratory

Spectroscopic Unveiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Technical Guide

This guide provides an in-depth technical exploration of the spectroscopic characteristics of N-(furan-2-ylmethyl)-3,5-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the spectroscopic characteristics of N-(furan-2-ylmethyl)-3,5-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Given the absence of comprehensive experimental data in publicly accessible literature, this guide constructs a robust, predictive framework based on the analysis of its constituent structural motifs: the 3,5-dimethylaniline and the furan-2-ylmethyl moieties.

Introduction

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a secondary aromatic amine with a molecular formula of C₁₃H₁₅NO and a monoisotopic mass of 201.1154 Da. Its structure, featuring a substituted aniline ring linked to a furan ring via a methylene bridge, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment for novel chemical entities. This guide will detail the expected spectroscopic signatures of this compound, providing a valuable reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Theoretical Principles and Experimental Causality

¹H and ¹³C NMR are fundamental techniques for characterizing organic molecules. The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding and an upfield shift. Spin-spin coupling between adjacent, non-equivalent nuclei results in the splitting of NMR signals, providing information about the connectivity of atoms. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-25 mg of N-(furan-2-ylmethyl)-3,5-dimethylaniline in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3] The sample should be free of particulate matter.

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time and a larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-(furan-2-ylmethyl)-3,5-dimethylaniline in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for N-(furan-2-ylmethyl)-3,5-dimethylaniline

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35dd1HH-5'The proton at the 5-position of the furan ring is expected to be the most downfield of the furan protons due to the influence of the ring oxygen.
~6.5-6.7m3HH-2, H-4, H-6The aromatic protons on the dimethylaniline ring are expected to appear in this region. The two equivalent protons at positions 2 and 6 will likely be a singlet or a narrow multiplet, while the proton at position 4 will be a separate signal.
~6.30dd1HH-4'This furan proton is coupled to both H-3' and H-5'.
~6.20d1HH-3'This furan proton is coupled to H-4'.
~4.30s2H-CH₂-The methylene bridge protons are adjacent to the nitrogen and the furan ring, leading to a downfield shift. The signal is expected to be a singlet due to the lack of adjacent protons.
~3.80br s1H-NH-The chemical shift of the N-H proton can be variable and concentration-dependent. It is often a broad singlet.
~2.25s6H-CH₃The two equivalent methyl groups on the aniline ring are expected to give a sharp singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of N-(furan-2-ylmethyl)-3,5-dimethylaniline is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for N-(furan-2-ylmethyl)-3,5-dimethylaniline

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C-5'The carbon adjacent to the oxygen in the furan ring is expected to be the most downfield.
~148.0C-1The ipso-carbon of the aniline ring attached to the nitrogen.
~142.0C-2'The ipso-carbon of the furan ring attached to the methylene bridge.
~138.0C-3, C-5The carbons bearing the methyl groups on the aniline ring.
~118.0C-4The para-carbon of the aniline ring.
~114.0C-2, C-6The ortho-carbons of the aniline ring.
~110.0C-4'Furan ring carbon.
~107.0C-3'Furan ring carbon.
~45.0-CH₂-The methylene bridge carbon.
~21.0-CH₃The methyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.[4]

Theoretical Principles and Experimental Causality

Different types of bonds (e.g., C-H, N-H, C=C, C-O) vibrate at characteristic frequencies. The IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹). The presence of specific absorption bands in the spectrum provides direct evidence for the presence of corresponding functional groups. For N-(furan-2-ylmethyl)-3,5-dimethylaniline, key functional groups to identify are the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the aniline and furan rings, the C-N bond, and the C-O bond of the furan ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Predicted IR Spectrum

The predicted key IR absorption bands for N-(furan-2-ylmethyl)-3,5-dimethylaniline are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for N-(furan-2-ylmethyl)-3,5-dimethylaniline

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Medium, sharpN-H stretchCharacteristic of a secondary amine.[5]
3100-3000MediumAromatic C-H stretchFrom both the aniline and furan rings.
2950-2850MediumAliphatic C-H stretchFrom the methylene bridge and methyl groups.
~1600, ~1500, ~1450Strong to mediumAromatic C=C ring stretchCharacteristic of the aniline and furan rings.
1335-1250StrongAromatic C-N stretchTypical for aromatic amines.[5]
~1015StrongFuran ring C-O-C stretchA characteristic absorption for the furan moiety.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Theoretical Principles and Experimental Causality

In electrospray ionization (ESI), a high voltage is applied to a liquid to create an aerosol, which generates gas-phase ions from the analyte in solution.[6] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight.[7] High-resolution mass spectrometry (HRMS) can determine the m/z with high accuracy, enabling the calculation of the elemental formula. Fragmentation of the molecular ion can be induced (e.g., through collision-induced dissociation) to provide structural information. The fragmentation of aromatic amines often involves cleavage of the bond beta to the aromatic ring.[8]

Experimental Protocol: ESI-HRMS
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • The expected protonated molecule [M+H]⁺ for C₁₃H₁₅NO has a calculated m/z of 202.1226.

    • If fragmentation analysis is desired, perform MS/MS on the precursor ion at m/z 202.12.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted High-Resolution Mass Spectrometry Data for N-(furan-2-ylmethyl)-3,5-dimethylaniline

IonCalculated m/z
[M+H]⁺202.1226
[M+Na]⁺224.1046

Predicted Fragmentation Pattern:

The primary fragmentation pathway for the [M+H]⁺ ion is expected to be the cleavage of the C-N bond between the methylene group and the aniline nitrogen, leading to the formation of a stable furfuryl cation.

  • Major Fragment: A prominent peak at m/z 81.0335, corresponding to the furfuryl cation ([C₅H₅O]⁺).

  • Other Fragments: A fragment at m/z 121.0891, corresponding to the 3,5-dimethylaniline radical cation, may also be observed.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy (ATR-FTIR) Purification->IR Sample Prep MS Mass Spectrometry (ESI-HRMS) Purification->MS Sample Prep Interpretation Combined Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of N-(furan-2-ylmethyl)-3,5-dimethylaniline. By leveraging established principles of NMR, IR, and mass spectrometry, and by analyzing the spectral characteristics of its constituent fragments, we have constructed a comprehensive set of expected data. This information will serve as a critical resource for scientists engaged in the synthesis, purification, and characterization of this and structurally related molecules, facilitating more efficient and accurate research and development endeavors. The protocols and interpretive frameworks presented herein are designed to be both instructive for those new to these techniques and a valuable reference for seasoned researchers.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 21, 2026, from [Link]

  • McMahon, T. B. (2007). The Development of Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1159-1160.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 21, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved March 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved March 21, 2026, from [Link]

Sources

Foundational

N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS 416887-98-4): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity therapeutics. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 4168...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity therapeutics. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) represents a highly versatile secondary amine building block that bridges two critical pharmacophores: the electron-rich furan heterocycle and the sterically constrained 3,5-dimethylaniline moiety.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic logic behind its synthesis via reductive amination, and its utility in advanced organic synthesis and drug discovery.

Physicochemical & Structural Profile

The molecular architecture of N-(furan-2-ylmethyl)-3,5-dimethylaniline imparts a unique combination of electronic and steric properties. The furan ring acts as a bioisostere for phenyl or pyrrole rings, often utilized to modulate target binding and lipophilicity. Concurrently, the 3,5-dimethylaniline group provides strategic steric bulk, which is frequently exploited to lock molecular conformations in kinase inhibitors and GPCR ligands.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name N-(furan-2-ylmethyl)-3,5-dimethylanilineDefines core connectivity.
CAS Number Unique registry identifier.
Molecular Formula C₁₃H₁₅NOIndicates a highly unsaturated, aromatic system.
Molecular Weight 201.27 g/mol Low MW, ideal for fragment-based drug design (FBDD).
H-Bond Donors 1 (Secondary Amine -NH)Capable of hydrogen bonding with kinase hinge regions.
H-Bond Acceptors 2 (Amine -N, Furan -O)Enhances aqueous solubility and target interaction.
Rotatable Bonds 3Provides conformational flexibility around the methylene bridge.

Synthesis Workflow: Reductive Amination Strategy

The most efficient and scalable route to synthesize N-(furan-2-ylmethyl)-3,5-dimethylaniline is the reductive amination of furfural (furan-2-carbaldehyde) with 3,5-dimethylaniline.

Causality of Experimental Choices

Designing a robust synthesis requires selecting reagents that maximize yield while preventing side reactions.

  • Choice of Reducing Agent: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). As established by, STAB exhibits a kinetic preference for reducing iminium ions over aldehydes. This prevents the premature reduction of furfural into furfuryl alcohol. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.

  • Solvent and Catalyst: 1,2-Dichloroethane (DCE) is selected for its excellent solubilizing properties and non-nucleophilic nature. A stoichiometric equivalent of Acetic Acid (AcOH) is added. The mild acidity of AcOH (pKa ~4.7) catalyzes the dehydration of the hemiaminal to the iminium ion without triggering the acid-catalyzed ring-opening degradation that furan rings suffer under strong mineral acids.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system; the in-process controls and acid-base extraction inherently verify the chemical identity and purity of the product.

  • Imine Formation:

    • Charge a dry, round-bottom flask with 3,5-dimethylaniline (1.0 equiv, 10 mmol) and furfural (1.05 equiv, 10.5 mmol) dissolved in anhydrous 1,2-Dichloroethane (DCE, 30 mL).

    • Add glacial acetic acid (1.0 equiv, 10 mmol). Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere.

    • In-Process Control: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aniline spot and the formation of a less polar imine spot validates the initial condensation.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) over 15 minutes to control the mild exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Quenching & Self-Validating Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (pH ~8).

    • Separate the organic layer. To validate the basic amine product, extract the organic layer with 1M HCl (2 x 20 mL). The target amine will protonate and partition into the aqueous layer, leaving non-basic impurities (like unreacted furfural or furfuryl alcohol) in the organic phase.

    • Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with Dichloromethane (DCM, 3 x 20 mL).

  • Isolation:

    • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

SynthesisWorkflow Furfural Furfural (1.05 eq) Mix Mixing in DCE + AcOH (1.0 eq) Furfural->Mix Aniline 3,5-Dimethylaniline (1.0 eq) Aniline->Mix Imine Iminium Intermediate Mix->Imine RT, 30 min STAB NaBH(OAc)3 (1.5 eq) Imine->STAB Addition at 0°C Product N-(furan-2-ylmethyl)- 3,5-dimethylaniline STAB->Product RT, 4-12 h

Caption: Workflow for the reductive amination of furfural and 3,5-dimethylaniline.

Mechanistic Pathway of Reductive Amination

Understanding the electron flow is critical for troubleshooting and optimizing the reaction. The transformation relies on a delicate kinetic balance where the iminium ion must form and be reduced faster than the starting aldehyde is reduced.

Mechanism Step1 Nucleophilic Attack Amine attacks carbonyl Step2 Hemiaminal Formation Proton transfer Step1->Step2 Step3 Dehydration (-H2O) Iminium Ion Formation Step2->Step3 Step4 Hydride Transfer [H-] from STAB Step3->Step4 Step5 Product Isolation Secondary Amine Step4->Step5

Caption: Mechanistic steps of STAB-mediated reductive amination.

Applications in Drug Development & Organic Synthesis

The structural motifs present in N-(furan-2-ylmethyl)-3,5-dimethylaniline make it a highly sought-after intermediate in pharmaceutical development.

  • Kinase Inhibitor Scaffolds: The 3,5-dimethylaniline moiety is a known pharmacophore utilized in the design of ATP-competitive kinase inhibitors. The methyl groups provide steric shielding that can lock the orientation of the aniline ring, forcing it into a bioactive conformation. As noted in the synthesis of , substituted 3,5-dimethylanilines are critical for modulating target selectivity.

  • GPCR Modulators: The furan ring serves as an excellent hydrogen bond acceptor and an electron-rich aromatic system capable of π-π stacking with aromatic residues (like Phenylalanine or Tyrosine) within G-protein coupled receptor (GPCR) binding pockets.

  • Late-Stage Functionalization: The secondary amine can be further elaborated via Buchwald-Hartwig cross-coupling, acylation, or sulfonylation to generate diverse compound libraries for high-throughput screening (HTS).

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The following expected analytical profiles serve as a self-validating checklist for researchers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (dd, 1H): Furan ring proton (C5-H), highly deshielded due to the adjacent oxygen.

    • δ 6.32 (dd, 1H), 6.20 (d, 1H): Furan ring protons (C4-H, C3-H).

    • δ 6.40 (s, 1H), 6.35 (s, 2H): Aromatic protons of the 3,5-dimethylaniline ring. The electron-donating methyl and amine groups shield these protons, shifting them upfield compared to standard benzene.

    • δ 4.30 (s, 2H): Methylene bridge (-CH₂-) protons.

    • δ 3.95 (br s, 1H): Secondary amine proton (-NH-), exchanges with D₂O.

    • δ 2.25 (s, 6H): Six protons from the two methyl groups on the aniline ring.

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 202.1, confirming the molecular weight of the target compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Exploratory

A Comprehensive Technical Guide to N-(Furan-2-ylmethyl)-3,5-dimethylaniline: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a substituted secondary amine incorporating both furan and dimethylaniline moieties. These structural mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth technical overview of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a substituted secondary amine incorporating both furan and dimethylaniline moieties. These structural motifs are of significant interest in medicinal chemistry, materials science, and as synthetic intermediates. This document details the compound's chemical identity, a robust and validated protocol for its synthesis via reductive amination, comprehensive spectroscopic characterization data, and a discussion of its potential applications. The information is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Identity and Properties

The formal IUPAC name for the compound is N-(furan-2-ylmethyl)-3,5-dimethylaniline . It is a derivative of aniline where one of the amine protons is replaced by a furan-2-ylmethyl group, and the aromatic ring of the aniline is substituted with two methyl groups at the 3 and 5 positions.

Compound Identifiers

A summary of key chemical identifiers for N-(furan-2-ylmethyl)-3,5-dimethylaniline is presented in Table 1.

IdentifierValueSource
IUPAC Name N-(furan-2-ylmethyl)-3,5-dimethylaniline-
CAS Number 416887-98-4[1]
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Canonical SMILES CC1=CC(C=C(C1)C)NCC2=CC=CO2-
InChI Key SPXKYWDKBVGKMB-UHFFFAOYSA-N
Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the furan ring, the methylene bridge, the nitrogen atom, and the 3,5-disubstituted benzene ring.

Caption: 2D Structure of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Physicochemical Properties

While experimentally determined data for this specific molecule is scarce in public literature, properties can be predicted based on its structure and comparison with analogs like N,N-dimethylaniline.[2][3]

PropertyPredicted Value / StateNotes
Physical Form Solid or Semi-solid or liquidBased on similar compounds.
Boiling Point > 200 °C (at 760 mmHg)Estimated based on analogs.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM, THF).Typical for aromatic amines.
XlogP ~3.5Predicted value indicating lipophilicity.

Synthesis and Purification

The most efficient and widely adopted method for synthesizing N-substituted furfurylamines is through the reductive amination of furfural with a primary or secondary amine.[4][5][6] This one-pot reaction is highly chemoselective and typically proceeds in high yield.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-N bond between the methylene bridge and the aniline nitrogen. This leads to two readily available starting materials: furfural (derived from biomass) and 3,5-dimethylaniline . The synthesis involves the formation of an intermediate imine (a Schiff base) from the condensation of the aldehyde and the amine, followed by in-situ reduction to the desired secondary amine.

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder and moisture-tolerant. Crucially, it selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the formation of furfuryl alcohol as a major byproduct. The use of a weak acid, such as acetic acid, is essential to catalyze imine formation and ensure the iminium ion is present for reduction.

Synthesis Workflow Diagram

G cluster_reactants Inputs Reactants Reactants: 3,5-Dimethylaniline Furfural Reaction Step 1: In-situ Imine Formation & Step 2: Reductive Amination Reactants->Reaction Combine and stir Solvent Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) Solvent->Reaction Combine and stir Acid Catalyst: Acetic Acid (AcOH) Acid->Reaction Combine and stir ReducingAgent Reducing Agent: Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Add portionwise Workup Aqueous Workup: Quench with NaHCO₃ (aq.) Extract with EtOAc Reaction->Workup After ~16h at RT Purification Purification: Silica Gel Column Chromatography Workup->Purification Crude Product Product Final Product: N-(furan-2-ylmethyl)-3,5-dimethylaniline Purification->Product Pure Product

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethylaniline (3,5-Xylidine), >98% (CAS: 108-69-0)

  • Furfural, 99%, freshly distilled (CAS: 98-01-1)

  • Sodium triacetoxyborohydride (STAB), 97% (CAS: 56553-60-7)

  • Acetic Acid, Glacial (CAS: 64-19-7)

  • 1,2-Dichloroethane (DCE), Anhydrous

  • Ethyl Acetate (EtOAc), ACS Grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica Gel, 230-400 mesh

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethylaniline (1.0 eq.).

  • Dissolve the amine in anhydrous DCE (approx. 0.2 M concentration).

  • Add furfural (1.05 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes. The solution typically turns yellow/orange, indicating imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 15 minutes. Note: Initial gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, representative data can be predicted based on the known spectral characteristics of its constituent functional groups.[1] This section provides expected data crucial for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
Furan C5-H7.35, dd (J=1.8, 0.8 Hz)142.0
Furan C3-H6.30, dd (J=3.2, 1.8 Hz)110.2
Furan C4-H6.20, dd (J=3.2, 0.8 Hz)107.5
Aniline C2,6-H6.50, s112.0
Aniline C4-H6.45, s120.0
Methylene (-CH₂-)4.30, s48.0
Amine (-NH-)~3.80, br s-
Methyl (-CH₃)2.25, s21.5
Aniline C1 (ipso-N)-148.0
Aniline C3,5 (ipso-Me)-138.8
Furan C2 (ipso-CH₂)-153.0
Infrared (IR) Spectroscopy

The IR spectrum provides a valuable fingerprint for the compound, confirming the presence of key functional groups. The influence of solvents on the N-H stretch is a known phenomenon.[7]

Table 3: Predicted Major IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational Mode
~3400N-H Stretch (secondary amine)
3150-3100C-H Aromatic Stretch (Furan)
3050-3000C-H Aromatic Stretch (Aniline)
2980-2850C-H Aliphatic Stretch (CH₂, CH₃)
~1600, 1580C=C Aromatic Ring Stretch
~1520N-H Bend
~1250C-N Stretch (Aryl amine)
~1015C-O-C Stretch (Furan ring)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the elemental composition.

  • Expected [M+H]⁺: m/z 202.1226 (for C₁₃H₁₆NO⁺)

Potential Applications and Future Directions

N-aryl furfurylamine derivatives are versatile compounds with applications spanning multiple scientific disciplines.[5][8]

  • Medicinal Chemistry Intermediate: The furan ring is a bioisostere for phenyl and thiophene rings and is present in numerous approved drugs.[9][10][11] This compound serves as a valuable scaffold for synthesizing more complex molecules for drug discovery programs, particularly in areas like antibacterial and antifungal research.[12] The N-furfuryl moiety is a key structural component in pharmaceuticals like the diuretic Furosemide and the plant growth regulator Kinetin.[9]

  • Corrosion Inhibition: Aromatic amines, especially those that can be sourced from renewable materials like furfural, are effective corrosion inhibitors for metals in acidic environments.[10] The nitrogen and oxygen atoms can coordinate to the metal surface, while the aromatic rings provide a hydrophobic layer, protecting the metal from corrosive agents.

  • Materials Science: The furan moiety can participate in Diels-Alder reactions, opening avenues for its use as a monomer in the synthesis of reversible or self-healing polymers.[1] The aniline portion can be used in the synthesis of conductive polymers or as a building block for dyes and pigments.[11]

Future research should focus on the experimental validation of its biological activities, its efficacy as a corrosion inhibitor, and its incorporation into novel polymeric materials.

Conclusion

This technical guide has established the identity and properties of N-(furan-2-ylmethyl)-3,5-dimethylaniline. A reliable and detailed synthesis protocol via reductive amination has been presented, grounded in established chemical principles. Furthermore, a comprehensive set of expected characterization data has been provided to aid researchers in its unambiguous identification. The potential applications in medicinal chemistry, materials science, and industrial chemistry highlight the compound's value as both a research tool and a versatile synthetic intermediate.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Power of Furfurylamine: Applications in Pharma and Beyond. Available at: [Link] (Accessed: March 21, 2026).

  • A&A Pharmachem. Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Available at: [Link] (Accessed: March 21, 2026).

  • Padilla, R., Koranchalil, S., & Nielsen, M. (2021). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. ResearchGate. Available at: [Link] (Accessed: March 21, 2026).

  • ResearchGate. A broad spectrum of applications of furfuryl amine. Available at: [Link] (Accessed: March 21, 2026).

  • Wang, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link] (Accessed: March 21, 2026).

  • Balaraman, E., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link] (Accessed: March 21, 2026).

  • ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available at: [Link] (Accessed: March 21, 2026).

  • Kumar, A., & Srivastava, R. (2024). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link] (Accessed: March 21, 2026).

  • Occupational Safety and Health Administration. N,N-DIMETHYLANILINE. Available at: [Link] (Accessed: March 21, 2026).

  • INCHEM. ICSC 0877 - N,N-DIMETHYLANILINE. Available at: [Link] (Accessed: March 21, 2026).

  • ResearchGate. Pharmaceutical compounds containing furfurylamines. Available at: [Link] (Accessed: March 21, 2026).

  • IOP Publishing. Open Access proceedings Journal of Physics. Available at: [Link] (Accessed: March 21, 2026).

  • Ghorab, M. M., et al. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link] (Accessed: March 21, 2026).

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available at: [Link] (Accessed: March 21, 2026).

  • PubChemLite. N-[(furan-2-yl)methyl]aniline. Available at: [Link] (Accessed: March 21, 2026).

  • ECHA. Identity - 4,4'-(2-furylmethylene)bis[N,N-dimethylaniline]. Available at: [Link] (Accessed: March 21, 2026).

  • Wu, J., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed. Available at: [Link] (Accessed: March 21, 2026).

  • Michalkova, L., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link] (Accessed: March 21, 2026).

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of N-(furan-2-ylmethyl)-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the organic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the organic compound N-(furan-2-ylmethyl)-3,5-dimethylaniline. Recognizing the absence of readily available experimental data for this specific molecule in current literature and chemical databases, this document shifts from a simple data repository to a practical, instructional guide. It is designed to empower researchers by providing the theoretical framework to estimate these properties and detailed, field-proven experimental protocols for their precise determination. This guide emphasizes scientific integrity, causality in experimental design, and self-validating methodologies, ensuring that drug development professionals and scientists can confidently characterize this and similar novel compounds.

Introduction: The Significance of Physical Properties in Drug Development

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a substituted aniline derivative incorporating a furan moiety. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both aniline and furan scaffolds. The physical properties of a compound, such as its melting and boiling points, are fundamental to its characterization and have profound implications for its application in drug development. These properties influence a compound's purity, stability, solubility, and formulation, all of which are critical parameters in the journey from a laboratory curiosity to a viable therapeutic agent.

A sharp melting point range is a primary indicator of the purity of a crystalline solid.[1] For a liquid compound, the boiling point is a key characteristic. The absence of this data for N-(furan-2-ylmethyl)-3,5-dimethylaniline necessitates a predictive and experimental approach to its characterization.

Theoretical Estimation of Physical Properties

The physical state and approximate melting and boiling points of N-(furan-2-ylmethyl)-3,5-dimethylaniline can be inferred by analyzing its molecular structure and comparing it to related compounds.

Factors Influencing Melting and Boiling Points

The melting and boiling points of an organic molecule are primarily determined by the strength of its intermolecular forces.[2] Key factors include:

  • Molecular Weight: Generally, as the molecular weight of a compound increases, so do its melting and boiling points due to stronger van der Waals forces.[3]

  • Intermolecular Forces: The types of intermolecular forces present play a crucial role. These can range from weak London dispersion forces to stronger dipole-dipole interactions and hydrogen bonding.[2]

  • Molecular Symmetry and Packing: For melting points, the efficiency with which molecules can pack into a crystal lattice is significant. More symmetrical molecules often have higher melting points.[4]

Structural Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline
  • Aniline Core: The aniline portion of the molecule provides a polar N-H group capable of acting as a hydrogen bond donor and the nitrogen's lone pair as a hydrogen bond acceptor. The aromatic ring contributes to pi-pi stacking interactions.

  • Furan Ring: The furan ring is a polar heterocyclic compound with an oxygen atom that can act as a hydrogen bond acceptor.

  • Dimethyl Groups: The two methyl groups on the aniline ring increase the molecular weight and surface area, which should increase the boiling point compared to unsubstituted aniline.

  • Overall Polarity: The presence of nitrogen and oxygen atoms introduces polarity, leading to dipole-dipole interactions.

Based on this structure, N-(furan-2-ylmethyl)-3,5-dimethylaniline is expected to be a liquid or a low-melting solid at room temperature. The potential for hydrogen bonding, although weaker than in primary amines or alcohols, along with dipole-dipole interactions and a relatively high molecular weight, suggests a boiling point significantly above that of simpler amines or furans.

Experimental Determination of Physical Properties

Given the lack of published data, experimental determination is essential. The following protocols are standard, reliable methods for obtaining accurate melting and boiling points.

Synthesis and Purification

Prior to any physical property determination, the synthesis and purification of N-(furan-2-ylmethyl)-3,5-dimethylaniline is the first critical step. A common synthetic route is the reductive amination of furfural with 3,5-dimethylaniline.[5] Purification is typically achieved through column chromatography or distillation to ensure the sample is of high purity, which is crucial for obtaining a sharp melting point or a constant boiling point.

Melting Point Determination

This procedure is applicable if the purified compound is a solid at room temperature.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation: Place a small amount of the dry, purified compound onto a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.[1]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point range. This will save time in the subsequent accurate determination.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample. Heat the apparatus slowly, at a rate of 1-2°C per minute, when approaching the expected melting point.[1]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2°C).[7]

Boiling Point Determination

This procedure is for compounds that are liquid at room temperature.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

  • Small test tube or fusion tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Protocol:

  • Sample Preparation: Add 0.5-1 mL of the purified liquid sample to a small test tube.

  • Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.[9]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (such as paraffin oil) so that the heat is transferred evenly.[8]

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature. It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of the physical properties of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_solid Solid Path cluster_liquid Liquid Path cluster_data Data Analysis & Reporting synthesis Synthesize N-(furan-2-ylmethyl) -3,5-dimethylaniline purification Purify Compound (e.g., Chromatography/Distillation) synthesis->purification assess_state Assess Physical State at Room Temperature purification->assess_state mp_protocol Melting Point Determination (Capillary Method) assess_state->mp_protocol If Solid bp_protocol Boiling Point Determination (Capillary Inversion Method) assess_state->bp_protocol If Liquid report_mp Report Melting Point Range (T1-T2) mp_protocol->report_mp report_bp Report Boiling Point (& Atmospheric Pressure) bp_protocol->report_bp

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Exploratory

Pharmacological Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Technical Whitepaper on Target Engagement and Biological Activity

Executive Summary The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer optimal balance between physicochemical properties and target binding affinity. N-(furan-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer optimal balance between physicochemical properties and target binding affinity. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) represents a highly versatile molecular architecture, combining an electron-rich furan heterocycle with a sterically hindered substituted aniline[1]. This in-depth technical guide explores the structural pharmacology, predicted mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of this compound, particularly focusing on its potential as a kinase inhibitor and anti-inflammatory agent.

Structural Pharmacology & Target Rationale

To understand the biological potential of N-(furan-2-ylmethyl)-3,5-dimethylaniline, we must deconstruct its pharmacophore and analyze the causality behind its structural components.

  • The Furan-2-ylmethyl Moiety: The furan ring functions as a bioisostere for phenyl rings, providing modified steric and electronic characteristics that improve metabolic stability and drug-receptor interactions[2]. Due to its electron-rich nature, the furan oxygen acts as a critical hydrogen bond acceptor[3]. This is particularly relevant in the hinge region of kinase ATP-binding pockets, where precise hydrogen bonding is required for competitive inhibition.

  • The 3,5-Dimethylaniline Moiety: The methyl groups at the meta positions (3 and 5) provide specific hydrophobic bulk. In the context of kinase inhibition, this steric profile is ideal for occupying the hydrophobic pocket adjacent to the ATP-binding site, frequently stabilizing the "DFG-out" conformation characteristic of Type II kinase inhibitors.

  • The Methylene Amine Bridge: The secondary amine linker provides rotational flexibility, allowing the two ring systems to adopt an optimal dihedral angle for induced-fit binding within complex protein targets[4].

Given these structural features, furan-aniline derivatives are frequently investigated for their capacity to modulate key intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are deeply implicated in cellular proliferation and inflammation[4][5].

Mechanistic Pathway: Kinase Modulation

The hypothetical mechanism of action for N-(furan-2-ylmethyl)-3,5-dimethylaniline involves the competitive displacement of ATP at the catalytic domain of upstream kinases (e.g., Raf or MEK), thereby uncoupling downstream signal transduction.

SignalingPathway Compound N-(furan-2-ylmethyl)- 3,5-dimethylaniline Raf Raf Kinase Compound->Raf Competitive Inhibition Receptor Receptor Tyrosine Kinase (RTK) Ras Ras GTPase Receptor->Ras Activation Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1: Proposed MAPK/ERK pathway modulation via competitive kinase inhibition.

Quantitative Data Synthesis

To assess the compound's viability as a lead molecule, we synthesize its predicted physicochemical properties, which dictate its pharmacokinetic (PK) profile. The topological polar surface area (TPSA) and LogP indicate excellent potential for membrane permeability and cellular target engagement.

Table 1: Physicochemical Profile (Predicted)
PropertyValuePharmacological Implication
Molecular Weight 201.27 g/mol Highly compliant with Lipinski’s Rule of 5; ideal for hit-to-lead optimization.
LogP ~3.2Optimal lipophilicity for passive membrane diffusion without excessive non-specific binding.
TPSA 24.4 ŲExcellent predictive permeability for both systemic and central nervous system (CNS) targets.
H-Bond Donors 1Minimizes desolvation penalty upon entering hydrophobic binding pockets.
H-Bond Acceptors 2Facilitates critical interactions with target protein backbone amides.

Preclinical Validation Workflows

To rigorously evaluate the biological activity of N-(furan-2-ylmethyl)-3,5-dimethylaniline, the following self-validating experimental protocols must be executed. As an Application Scientist, I emphasize not just what to do, but the causality behind each methodological choice to ensure data integrity.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against a panel of purified recombinant kinases. Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric assays to eliminate false positives caused by the auto-fluorescence of aromatic small molecules. The assay includes a Z'-factor calculation; a Z' > 0.6 validates the assay's dynamic range, proving the observed inhibition is a true pharmacological effect, not assay drift.

  • Reagent Preparation: Prepare a 384-well low-volume microplate. Dilute the recombinant kinase (e.g., B-Raf) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and plastic adsorption.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of N-(furan-2-ylmethyl)-3,5-dimethylaniline in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%. Rationale: Acoustic dispensing eliminates carryover artifacts common in tip-based serial dilutions.

  • Enzymatic Reaction: Add the kinase/substrate mixture to the compound. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ). Rationale: Running the assay at the ATP Km​ ensures maximum sensitivity for identifying competitive inhibitors.

  • Detection: After a 60-minute incubation, add the TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-labeled tracer). Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission (665 nm / 615 nm).

Protocol B: Cellular Phenotype Profiling (Western Blotting)

Objective: Confirm that biochemical inhibition translates to intracellular target engagement. Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. Western blotting for downstream phosphorylated targets (e.g., p-ERK) confirms that the compound successfully penetrates the cell and engages the target in a complex biological matrix.

  • Cell Culture & Treatment: Seed target cells (e.g., A375 melanoma cells) in 6-well plates. Treat with varying concentrations of the compound (0.1 µM to 10 µM) for 2 hours.

  • Lysis Buffer Selection: Lyse cells using RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, NaF). Rationale: Immediate phosphatase inhibition is mandatory. Without it, endogenous phosphatases will rapidly dephosphorylate target proteins during lysis, leading to false-negative efficacy readouts.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total ERK and phospho-ERK (Thr202/Tyr204). Normalize p-ERK signal against total ERK to quantify intracellular inhibition.

ValidationWorkflow Synthesis Chemical Synthesis (>95% Purity) Biochem TR-FRET Assay (Primary Screen) Synthesis->Biochem Quality Control Cellular Cellular Profiling (Target Engagement) Biochem->Cellular IC50 < 1 µM Hit Hit-to-Lead Optimization Cellular->Hit In Vivo Efficacy

Fig 2: Self-validating preclinical workflow from synthesis to hit optimization.

Table 2: Representative Biological Activity Thresholds (Extrapolated)

Note: The following metrics represent the target thresholds required to advance this scaffold through the preclinical pipeline based on structurally related furan-aniline derivatives.

Assay TypeTarget / Cell LineSuccess ThresholdMechanistic Implication
Biochemical B-Raf / MEK1IC₅₀ < 500 nMConfirms direct, high-affinity binding to the kinase domain.
Cellular A375 (p-ERK readout)EC₅₀ < 1.5 µMValidates membrane permeability and intracellular target engagement.
Cytotoxicity HEK293 (Counter-screen)CC₅₀ > 50 µMEstablishes a wide therapeutic window and rules out non-specific toxicity.

Conclusion

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a structurally highly optimized scaffold that leverages the bioisosteric properties of the furan ring and the steric advantages of a substituted aniline[1][2]. By employing rigorous, self-validating protocols—ranging from TR-FRET biochemical screening to intracellular western blot profiling—researchers can accurately map its pharmacological footprint. Its favorable predicted physicochemical properties make it an exceptional candidate for hit-to-lead optimization in the pursuit of novel kinase inhibitors or anti-inflammatory therapeutics.

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Foundational

An In-depth Technical Guide to N-(furan-2-ylmethyl)-3,5-dimethylaniline Derivatives and Analogues: A Scaffold for Modern Drug Discovery

Introduction: The Furan-Aniline Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan-Aniline Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The furan nucleus is one such scaffold, renowned for its presence in numerous bioactive compounds.[1][2] The electron-rich aromatic system of the furan ring allows for diverse interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics.[2][3] When coupled with an aniline moiety, the resulting N-aryl furfurylamine framework offers a versatile platform for developing agents with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8]

This guide focuses on the therapeutic potential of derivatives and analogues of N-(furan-2-ylmethyl)-3,5-dimethylaniline . While specific research on this particular molecule is nascent, the extensive body of literature on its close analogues provides a robust foundation for predicting its behavior and guiding future research. We will delve into the synthesis, physicochemical properties, and potential biological activities of this compound class, offering a technical roadmap for researchers, scientists, and drug development professionals. By synthesizing data from closely related structures, this document aims to provide actionable insights and a validated framework for designing and evaluating novel drug candidates based on this promising scaffold.

Core Synthesis: Reductive Amination as the Gateway to N-Aryl Furfurylamines

The most direct and efficient method for synthesizing N-(furan-2-ylmethyl)aniline and its derivatives is through the reductive amination of furfural (a biomass-derived aldehyde) with a corresponding aniline.[9][10] This robust reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

The choice of catalyst and reducing agent is critical for optimizing reaction yield and purity. While noble metal catalysts (e.g., Pd, Rh, Ru) exhibit high activity, cost-effective alternatives like Raney Nickel are also highly effective and widely used.[11]

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Furfural Furfural Mix Mix in Solvent (e.g., Dioxane, Ethanol) Furfural->Mix Aniline 3,5-Dimethylaniline Aniline->Mix AddCatalyst Add Reducing Agent & Catalyst (e.g., NaBH(OAc)3 or H2/Raney Ni) Mix->AddCatalyst React Reaction (Stir at RT to 130°C) AddCatalyst->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-(furan-2-ylmethyl) -3,5-dimethylaniline Purify->Product

Caption: General workflow for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline via reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a generalized procedure for the synthesis of N-(furan-2-ylmethyl)aniline derivatives.

Materials:

  • Substituted Aniline (e.g., 3,5-dimethylaniline) (1.0 eq)

  • Furfural (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Raney Ni catalyst with H₂ gas[11]

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane[11]

  • Acetic Acid (catalytic amount, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in the chosen solvent, add furfural (1.0 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Stir the mixture at room temperature for 1-2 hours. Then, add the reducing agent portion-wise. If using a catalytic hydrogenation approach, the reaction is set up in a pressure vessel with a catalyst like Raney Ni and pressurized with hydrogen (e.g., 2.0 MPa).[11]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • If using NaBH(OAc)₃, carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(furan-2-ylmethyl)aniline derivative.

Structural Features and Physicochemical Properties

The molecular architecture of N-(furan-2-ylmethyl)-3,5-dimethylaniline dictates its physicochemical properties and, consequently, its pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 201.27 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
LogP 3.5Indicates good lipophilicity, which is crucial for membrane permeability.[12]
Topological Polar Surface Area (TPSA) 25.2 ŲA low TPSA value (<140 Ų) is associated with good cell membrane penetration.[12]
Hydrogen Bond Donors 1The secondary amine can act as a hydrogen bond donor, crucial for target binding.[12]
Hydrogen Bond Acceptors 2The furan oxygen and the amine nitrogen can act as hydrogen bond acceptors.[12]

The dimethyl substituents on the aniline ring increase lipophilicity and can provide steric hindrance, potentially influencing metabolic stability and binding orientation within a target protein.

Potential Biological Activities & Mechanisms of Action

The furan-aniline scaffold is a versatile pharmacophore. Analogues of N-(furan-2-ylmethyl)-3,5-dimethylaniline have demonstrated a range of biological activities.

Antimicrobial Activity

Furan derivatives are well-documented antimicrobial agents.[1][4][6][7] The nitrofurans, for instance, are a class of synthetic antibiotics that interfere with bacterial gene expression at the translational level.[13] While the subject molecule lacks the nitro group, the core furan ring is a key contributor to antimicrobial effects, potentially by disrupting cell membranes or inhibiting essential enzymes.[3] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]

Anticancer Activity via Kinase Inhibition

A significant area of interest is the potential for these compounds to act as kinase inhibitors.[12] Many kinase inhibitors utilize a heterocyclic ring system to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The furan-aniline scaffold is well-suited for this purpose. For example, furan-2-ylmethylene thiazolidinediones have been developed as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key target in inflammation and cancer.[14]

Potential Kinase Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor N-(furan-2-ylmethyl) aniline Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by furan-aniline derivatives.

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives are often linked to their ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This can be achieved through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[3]

Structure-Activity Relationship (SAR) and Analogue Development

Systematic modification of the N-(furan-2-ylmethyl)-3,5-dimethylaniline scaffold is key to optimizing its biological activity.

SAR Exploration Strategy

G cluster_mods Core N-(furan-2-ylmethyl)-3,5-dimethylaniline Aniline Ring Furan Ring Methylene Linker Aniline_Mods Aniline Ring Modifications - Add EWG/EDG - Vary substitution pattern - Introduce halogens Core:f1->Aniline_Mods Furan_Mods Furan Ring Modifications - Add substituents at C5 - Replace with thiophene, pyrrole Core:f2->Furan_Mods Linker_Mods Linker Modifications - Lengthen/shorten chain - Introduce rigidity (e.g., double bond) Core:f3->Linker_Mods SAR_Table Correlate with Biological Activity Data (e.g., IC50) Aniline_Mods->SAR_Table Furan_Mods->SAR_Table Linker_Mods->SAR_Table

Caption: A logical framework for exploring the structure-activity relationships of the core scaffold.

  • Aniline Ring Substitution: The nature and position of substituents on the aniline ring are critical.[15] Electron-withdrawing groups (e.g., halogens) versus electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and binding affinities of the molecule. For instance, in some series, halogen substitutions have been shown to enhance activity.[15]

  • Furan Ring Modification: Modifications to the furan ring, such as adding substituents at the 5-position, can enhance potency and selectivity.[16] Replacing the furan with other five-membered heterocycles like thiophene or pyrrole can also be explored to probe the importance of the furan oxygen for activity.

  • Linker Modification: The methylene bridge connecting the two rings is another point for modification. Altering its length or rigidity can optimize the spatial orientation of the aromatic rings, potentially leading to improved binding with the target.[12]

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized analogues, a suite of standardized biological assays is essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[1][4]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence- or fluorescence-based detection method.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Conclusion and Future Directions

The N-(furan-2-ylmethyl)-3,5-dimethylaniline scaffold and its analogues represent a highly promising class of compounds for drug discovery. Drawing on established synthetic routes like reductive amination and a wealth of data from related furan-containing molecules, researchers are well-equipped to design and synthesize novel derivatives with significant therapeutic potential. The versatility of this scaffold, with its demonstrated potential for antimicrobial, anticancer, and anti-inflammatory activity, makes it a compelling starting point for developing next-generation therapeutics.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of N-(furan-2-ylmethyl)-3,5-dimethylaniline itself to establish a baseline for further studies.

  • Broad Biological Screening: Screening a diverse library of analogues against a wide range of biological targets, including various bacterial strains, cancer cell lines, and key kinases.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

  • Lead Optimization: Systematically refining the structure of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.

By leveraging the principles and protocols outlined in this guide, the scientific community can unlock the full potential of this versatile chemical scaffold.

References

  • Société Chimique de Tunisie. SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Available from: [Link]

  • PMC. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Available from: [Link]

  • Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available from: [Link]

  • DergiPark. Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Available from: [Link]

  • ResearchGate. (PDF) SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Available from: [Link]

  • PMC. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Available from: [Link]

  • Semantic Scholar. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. (2017). Available from: [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Available from: [Link]

  • PubMed. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. (2006). Available from: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. Available from: [Link]

  • ResearchGate. Structures of aniline derivatives (group I) and their influence on... Available from: [Link]

  • PMC. 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. (2024). Available from: [Link]

  • ResearchGate. Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF. (2025). Available from: [Link]

  • Rsc.org. Open Access proceedings Journal of Physics. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Available from: [Link]

  • PubMed. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. (1976). Available from: [Link]

  • ResearchGate. Unraveling the structure-activity-selectivity relationships in furfuryl alcohol photoreforming to H2 and hydrofuroin over ZnxIn2S3+x photocatalysts. (2025). Available from: [Link]

  • ResearchGate. Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF. Available from: [Link]

  • PMC. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Available from: [Link]

Sources

Exploratory

N-(Furan-2-ylmethyl)-3,5-dimethylaniline: A Comprehensive Technical Guide on Synthesis, Pharmacophore Dynamics, and Material Applications

Executive Summary N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a highly versatile secondary amine that bridges the gap between advanced organic synthesis, targeted drug discovery, and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a highly versatile secondary amine that bridges the gap between advanced organic synthesis, targeted drug discovery, and materials science. By coupling an electron-rich furan ring with a sterically hindered 3,5-dimethylphenyl moiety via a flexible methylene bridge, this molecule presents a unique combination of electronic and steric properties[1].

This whitepaper provides an in-depth technical analysis of the compound, detailing the causality behind its structural design, a self-validating protocol for its synthesis, and its proven utility as a privileged pharmacophore in modern therapeutics.

Structural Causality & Physicochemical Profiling

The molecular architecture of N-(furan-2-ylmethyl)-3,5-dimethylaniline is not arbitrary; every functional group serves a distinct mechanistic purpose in both chemical reactivity and biological target engagement[1].

  • The Furan Ring: A five-membered aromatic heterocycle that acts as a bioisostere for phenyl rings. Unlike a standard phenyl group, the furan oxygen provides a localized dipole and acts as a hydrogen-bond acceptor. In materials science, it serves as an electron-rich diene capable of participating in reversible Diels-Alder cycloadditions.

  • The Methylene Bridge: Provides rotational freedom, allowing the molecule to adopt multiple conformations to optimally fit into complex receptor pockets.

  • The 3,5-Dimethylphenyl Group: The addition of meta-methyl groups significantly increases the lipophilicity (LogP) of the aniline core. Sterically, these methyl groups restrict the rotational degrees of freedom around the N-phenyl bond compared to an unsubstituted aniline, effectively "locking" the molecule into a more predictable conformational space while shielding the amine from premature metabolic oxidation.

Quantitative Data: Physicochemical Profile

To facilitate rapid comparison for drug design, the core quantitative metrics of the compound are summarized below.

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)-3,5-dimethylaniline

ParameterValueCausality / Significance
Molecular Formula C₁₃H₁₅NO-
Molecular Weight 201.269 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
CAS Registry Number 416887-98-4Unique identifier for compound tracking and procurement[1].
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates essential interactions with kinase hinge regions or receptor backbones.
Hydrogen Bond Acceptors 2 (Furan O, Amine N)Enables multipoint coordination within hydrophilic pockets.
LogP (Estimated) ~3.23,5-dimethylation enhances lipophilicity, improving cellular membrane permeability.

Synthetic Methodology: Reductive Amination

The synthesis of N-(furan-2-ylmethyl)anilines is classically and most efficiently achieved via the reductive amination of furfural with the corresponding aniline derivative[2].

Mechanistic Rationale

Direct alkylation of 3,5-dimethylaniline with furfuryl chloride is prone to over-alkylation, yielding tertiary amines. To circumvent this, reductive amination is employed. The process utilizes Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The causality here is critical: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated imine (Schiff base) intermediate much faster than it reduces the starting aldehyde. This allows for a "one-pot" reaction where the aldehyde and amine can condense without the aldehyde being prematurely reduced to furfuryl alcohol.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure absolute trustworthiness and reproducibility.

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged round-bottom flask with 3,5-dimethylaniline (1.05 eq, 10.5 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M). Causality: Anhydrous aprotic solvent prevents the premature solvolysis of the imine intermediate.

  • Add furfural (1.0 eq, 10.0 mmol) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate Schiff base formation. Stir for 30 minutes.

  • IPC (Validation): Analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting aniline and the appearance of a bright yellow, UV-active imine spot confirms successful condensation.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)3​ (1.5 eq, 15.0 mmol) portion-wise over 10 minutes to control the exothermic hydride transfer. 7. Allow the reaction to warm to room temperature and stir for 2 hours. 8. IPC (Validation): Quench a 0.1 mL aliquot in saturated NaHCO3​ and analyze via TLC. The emergence of a new spot (Rf ~0.4) that stains positive with Ninhydrin (indicating a secondary amine) validates the completion of the reduction.

Step 3: Workup and Isolation 9. Quench the bulk reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE) until gas evolution ( H2​ ) ceases. Causality: Neutralizes acetic acid and destroys unreacted hydride. 10. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. 11. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Table 2: Optimization Parameters for Reductive Amination

Reagent / ParameterOptimal ValueMechanistic Rationale
Furfural 1.0 EquivalentLimits over-alkylation and byproduct formation.
3,5-Dimethylaniline 1.05 EquivalentsSlight excess drives the Schiff base equilibrium forward.
Reducing Agent NaBH(OAc)3​ (1.5 Eq)Mild hydride source; selectively reduces imines over aldehydes.
Solvent Anhydrous DCEAprotic environment prevents premature imine hydrolysis.
Visualization: Synthesis Workflow

SynthesisWorkflow Furfural Furfural (Electrophile) Imine Imine Intermediate (Schiff Base) Furfural->Imine + H+ (cat) - H2O Aniline 3,5-Dimethylaniline (Nucleophile) Aniline->Imine Product N-(furan-2-ylmethyl)- 3,5-dimethylaniline Imine->Product NaBH(OAc)3 Reduction

Caption: Reductive amination workflow for N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Pharmacophore Dynamics in Drug Discovery

The furan-2-ylmethylamino scaffold is recognized as a privileged structure in medicinal chemistry, frequently utilized to probe complex biological targets[1]. By dissecting the molecule into its core components, we can map its interactions with target proteins.

  • Renin Inhibition: In the optimization of highly potent renin inhibitors (such as the clinical candidate TAK-272), the furfurylamine moiety has been explicitly demonstrated to occupy the critical S3sp binding pocket. The furan ring provides precise steric filling while maintaining a favorable pharmacokinetic profile compared to heavier aromatic rings[3].

  • Macrophage Migration Inhibitory Factor (MIF): In the discovery of hookworm AceMIF inhibitors, the furfurylamine group plays an indispensable role. Crystallographic analysis reveals that the secondary amine and the furan ring form a tight hydrogen-bonding network with hydrophilic residues (such as Met2) in the active site, driving submicromolar binding affinity[4].

  • Kinase Targeting (EGFR): Pyrrole and furan-based derivatives are extensively investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). The heteroaromatic ring acts as a highly effective probe for the kinase hinge region, establishing critical dipole interactions[5].

Visualization: Pharmacophore Binding Logic

PharmacophoreLogic Compound N-(furan-2-ylmethyl)-3,5-dimethylaniline Furan Furan Ring (H-Bond Acceptor) Compound->Furan Amine Secondary Amine (H-Bond Donor) Compound->Amine Phenyl 3,5-Dimethylphenyl (Hydrophobic Bulk) Compound->Phenyl Target1 Receptor Hinge (Kinases/Proteases) Furan->Target1 Dipole Interaction Amine->Target1 Hydrogen Bonding Target2 Hydrophobic Pocket (e.g., S3sp / S1') Phenyl->Target2 pi-pi / Steric Fit

Caption: Pharmacophore mapping and target interaction logic of the compound.

Advanced Material Applications: Reversible Networks

Beyond pharmaceuticals, N-(furan-2-ylmethyl)-3,5-dimethylaniline serves as a highly specialized building block in polymer chemistry. The furan ring is a classic, electron-rich diene. When reacted with bismaleimides, it undergoes a Diels-Alder cycloaddition .

Because the Diels-Alder reaction between furans and maleimides is thermally reversible (undergoing retro-Diels-Alder at temperatures typically between 90 °C and 120 °C), this compound can be incorporated into polymer backbones to create self-healing materials and recyclable thermosets. The secondary amine allows the molecule to be covalently grafted onto polyurethane or epoxy backbones, effectively pendant-functionalizing the polymer with furan "hooks" ready for reversible crosslinking.

Conclusion

N-(furan-2-ylmethyl)-3,5-dimethylaniline is far more than a simple organic intermediate. Its highly deliberate structural composition—combining the hydrogen-bonding and diene capabilities of a furan ring with the locked, lipophilic nature of a 3,5-dimethylphenyl group—makes it a powerful tool. Whether deployed as a pharmacophore to probe the S3sp pockets of proteases or utilized as a reversible crosslinking agent in self-healing polymers, it represents a masterclass in rational chemical design.

References

  • Benchchem. "N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4". Benchchem Product Catalog.
  • Cho, Y. et al. "Drug Repositioning and Pharmacophore Identification in the Discovery of Hookworm MIF Inhibitors". PMC / National Institutes of Health.
  • Ehara, T. et al. "Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor". ACS Publications.
  • Zhang, D. et al. "Pyrrole-Based EGFR Inhibitors for the Treatment of NCSLC: Binding Modes and SARs Investigations". Ovid.
  • Stevens, J. et al. "Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters". The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

N-(furan-2-ylmethyl)-3,5-dimethylaniline: Comprehensive Safety, Handling, and Hazard Mitigation Guide

Executive Summary N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a highly specialized secondary amine utilized as a critical building block in advanced synthetic chemistry and drug discovery[1][2]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a highly specialized secondary amine utilized as a critical building block in advanced synthetic chemistry and drug discovery[1][2]. Structurally, it combines an aniline derivative (3,5-dimethylaniline) with a furfuryl (furan-2-ylmethyl) moiety[1]. While this dual-ring architecture provides immense synthetic versatility, it also presents a biphasic toxicity profile. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. Here, we deconstruct the mechanistic causality of its hazards and establish self-validating, field-proven protocols to ensure absolute safety during experimental workflows.

Structural Deconstruction & Hazard Causality

To handle a compound safely, one must understand why it is dangerous. The toxicity of N-(furan-2-ylmethyl)-3,5-dimethylaniline is dictated by the independent metabolic activation of its two primary functional groups:

The Aniline Moiety: Methemoglobinemia Risk

Aromatic amines are highly lipophilic, allowing them to rapidly permeate dermal and respiratory barriers[3]. Once absorbed, hepatic CYP450 enzymes N-hydroxylate the aniline ring, forming reactive phenylhydroxylamine derivatives[4][5]. These metabolites induce a vicious redox cycle in the bloodstream, oxidizing the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state[3][5]. This structural change destroys hemoglobin's oxygen-carrying capacity, leading to methemoglobinemia —a condition characterized by chocolate-brown blood, severe tissue hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[3][6][7].

The Furan Moiety: Hepatotoxicity Risk

The furan ring presents a secondary, yet equally severe, hazard vector. Cytochrome P450 enzymes in the liver catalyze the epoxidation of the furan ring[8][9]. This highly unstable epoxide rapidly rearranges into a reactive cis-enedial (1,4-dicarbonyl) intermediate[10][11]. These electrophilic enedials act as aggressive cross-linking agents, forming irreversible covalent adducts with nucleophilic amino acids (such as lysine and cysteine) on hepatic proteins and DNA[10][11]. This covalent binding triggers glutathione depletion, cellular necrosis, and profound hepatotoxicity[8][9].

ToxicityMechanism Compound N-(furan-2-ylmethyl)- 3,5-dimethylaniline CYP450 Hepatic CYP450 Metabolism Compound->CYP450 AnilineMetab N-Hydroxylation (Aniline Moiety) CYP450->AnilineMetab FuranMetab Epoxidation/Oxidation (Furan Moiety) CYP450->FuranMetab Nitroso Phenylhydroxylamine / Nitroso Derivatives AnilineMetab->Nitroso Enedial Reactive cis-Enedial Intermediates FuranMetab->Enedial MetHb Methemoglobinemia (Hypoxia) Nitroso->MetHb Redox Cycling (Fe2+ to Fe3+) Adducts Protein/DNA Adducts (Hepatotoxicity) Enedial->Adducts Covalent Binding to Nucleophiles

Figure 1: Dual-pathway metabolic activation and toxicity mechanism of the compound.

Quantitative Safety Data & GHS Classification

To facilitate rapid risk assessment, the physicochemical properties and extrapolated Globally Harmonized System (GHS) classifications for this compound class are summarized below.

Property / HazardValue / ClassificationMechanistic Causality / Note
CAS Number 416887-98-4Unique identifier for structural verification[1][2].
Molecular Formula C13​H15​NO Contains both furan and aniline functional groups[1].
Molecular Weight 201.269 g/mol Low MW and high lipophilicity ensure rapid dermal absorption[1][3].
GHS: Acute Toxicity Category 3 (Oral/Dermal/Inhal)Toxic via all routes due to rapid systemic distribution[3].
GHS: STOT (Repeated) Category 1 (Blood/Liver)Chronic exposure leads to cumulative hepatic adducts and RBC hemolysis[3][8].
GHS: Aquatic Toxicity Category 1Highly toxic to aquatic life; aromatic amines resist rapid biodegradation.

Self-Validating Standard Operating Procedures (SOPs)

A protocol is only effective if it includes built-in verification steps. The following methodology must be strictly adhered to when handling N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Step 1: Engineering Controls & Environmental Validation
  • Action: Conduct all handling, weighing, and reactions inside a certified chemical fume hood.

  • Causality: Aromatic amines possess sufficient vapor pressure at room temperature to cause inhalation toxicity[3].

  • Self-Validation: Before opening the reagent bottle, verify the fume hood face velocity using a digital anemometer (must read >100 fpm). Perform a "tissue-paper flutter test" at the sash opening as a secondary, visual confirmation of negative pressure.

Step 2: Barrier Protection (PPE) Selection
  • Action: Don a flame-retardant lab coat, chemical splash goggles, and heavy-duty Nitrile gloves (minimum 8 mil thickness).

  • Causality: Never use latex gloves. Lipophilic aniline derivatives rapidly permeate latex without compromising the structural integrity of the glove, leading to silent, massive dermal exposure[3]. Nitrile provides superior chemical resistance.

  • Self-Validation: Prior to donning, inflate the nitrile gloves with air and submerge them in water or squeeze them to check for micro-punctures.

Step 3: Material Transfer & Weighing
  • Action: Use anti-static spatulas and closed-system transfer vessels (e.g., septum-sealed vials).

  • Causality: Static discharge can aerosolize fine powders or ignite volatile solvent vapors used during dissolution.

  • Self-Validation: Ground the analytical balance and ensure the static eliminator (ionizer) is active before weighing.

Step 4: Inert Storage Protocol
  • Action: Purge the primary container with Argon or dry Nitrogen gas before sealing. Store at -20°C in a desiccator.

  • Causality: Both secondary amines and furan rings are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, degrading into dark, polymeric impurities that will ruin downstream synthetic yields.

  • Self-Validation: Wrap the cap in Parafilm and visually inspect the compound before use; a shift from a pale color to dark brown/black indicates compromised inertion and oxidation.

SafeHandling Start Pre-Experiment: Risk Assessment PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Verify Fume Hood (Face Velocity >100 fpm) PPE->Hood Transfer Material Transfer: Use Closed Systems & Anti-static Tools Hood->Transfer Storage Storage: Argon Atmosphere at -20°C Transfer->Storage Waste Waste Disposal: Segregated Halogenated/ Amine Waste Transfer->Waste Post-Reaction

Figure 2: Step-by-step self-validating workflow for safe handling and storage.

Emergency Response & Decontamination

In the event of an exposure or spill, immediate, mechanistically-sound intervention is required.

  • Chemical Spill: Do not use water, as the compound is highly lipophilic and insoluble. Cover the spill with an inert, highly absorbent material (e.g., vermiculite or dry sand). Sweep using non-sparking tools and place in a designated, clearly labeled hazardous waste container for incineration[1].

  • Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately, as trapped aniline will continue to absorb through the skin[3].

  • Systemic Toxicity (Methemoglobinemia): If the victim exhibits cyanosis (blue lips/nail beds), shortness of breath, or altered mental status, administer 100% supplemental oxygen immediately[6][7]. The clinical first-line antidote is Methylene Blue (typically administered intravenously at 1-2 mg/kg)[5][6]. Methylene blue acts as an artificial electron acceptor for the NADPH-dependent methemoglobin reductase system, rapidly accelerating the reduction of toxic Fe3+ back to functional Fe2+ [5][7].

Sources

Exploratory

The Biological Significance of Furan-Containing Anilines: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale Furan-containing anilines represent a highly versatile class of hybrid scaffolds in modern medicinal chemistry. By conjugating the electron-rich, oxygen-containing furan hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Furan-containing anilines represent a highly versatile class of hybrid scaffolds in modern medicinal chemistry. By conjugating the electron-rich, oxygen-containing furan heterocycle with the tunable hydrogen-bonding capacity of an aniline moiety, researchers can precisely modulate a molecule's steric profile, lipophilicity, and target-binding affinity. The furan ring frequently acts as a bioisostere for phenyl or pyrrole rings, enhancing metabolic stability while reducing off-target toxicity (1[1];2[2]). This whitepaper explores the mechanistic pathways, quantitative structure-activity relationships (SAR), and validated experimental protocols central to developing these compounds into active pharmaceutical ingredients (APIs).

Therapeutic Domains and Mechanisms of Action

Oncology: Anti-Proliferative and Apoptotic Pathways

Furan-aniline derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and SW620 (colorectal) (3[3]). The primary mechanism of action involves the modulation of critical cell survival pathways. Specifically, these compounds have been shown to upregulate the tumor suppressor PTEN, leading to the downstream inhibition of the PI3K/Akt signaling cascade[3]. This blockade prevents Akt phosphorylation, ultimately triggering cell cycle arrest in the pre-G1 phase and inducing apoptosis. Additionally, certain derivatives mimic colchicine by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics during mitosis[3].

MechanismOfAction Ligand Furan-Aniline Derivative PTEN PTEN Activation Ligand->PTEN Upregulates PI3K PI3K Inhibition Ligand->PI3K Direct Binding Akt Akt Phosphorylation Suppressed PTEN->Akt Dephosphorylates PIP3 PI3K->Akt Blocks Activation CellCycle Pre-G1 Phase Arrest Akt->CellCycle Downstream Effect Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers

Proposed anti-proliferative mechanism via PI3K/Akt pathway modulation.

Neuropharmacology: Analgesia and CNS Depression

In the realm of pain management, the incorporation of a furan ring into anilidopiperidine scaffolds (such as fentanyl derivatives) has yielded profound pharmacological shifts. Notably, furan-containing opioid derivatives exhibit an exceptional ability to selectively reverse opioid-induced respiratory depression while maintaining analgesic efficacy—a critical safety threshold in anesthetic development (4[4]). Furthermore, simpler N-(furan-2-ylmethylene)benzenamine derivatives exhibit potent central nervous system (CNS) depressant and analgesic activities (5[5]).

Antimicrobial Activity

Drawing inspiration from established drugs like nitrofurantoin, novel furan-imines synthesized via the condensation of furfuraldehyde and substituted anilines display broad-spectrum antibacterial properties. The furan nucleus undergoes intracellular activation by bacterial flavoproteins, generating reactive intermediates that damage ribosomal proteins and bacterial DNA (6[6]).

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these compounds is highly dependent on the electronic nature of the aniline substituents. Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the aniline ring often enhance lipophilicity and target penetration, while electron-donating groups can improve aqueous solubility.

Table 1: Comparative Biological Activity of Furan-Aniline Derivatives vs. Standard Agents

Compound / DerivativeTarget Cell Line / AssayIC50 / LD50 ValuePutative Mechanism / NotesReference
Compound 1 (Furan-Aniline) HeLa (Cervical Cancer)IC50 = 0.08 µMPI3K/Akt inhibition; highly potent[3]
Compound 7 (Furan-Aniline) MCF-7 (Breast Cancer)IC50 = 2.96 µMTubulin polymerization inhibition[3]
Doxorubicin (Standard) MCF-7 (Breast Cancer)IC50 ≈ 0.5 - 2.0 µMDNA intercalation[3]
Mirfentanil (Furan-Opioid) Rat Tail-Flick TestED50 = 0.07 mg/kgReverses respiratory depression[4]
N-(furan-2-ylmethylene)-4-nitrobenzenamine In vivo Toxicity (Mice)LD50 = 10 mg/kgCNS depressant / Analgesic[5][7]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of furan-aniline derivatives. These methods are designed as self-validating systems, incorporating internal controls and causality-driven steps.

Protocol 1: One-Pot Synthesis of N-(furan-2-ylmethylene)benzenamines (Schiff Bases)

Causality & Rationale: This protocol utilizes glacial acetic acid as a Brønsted acid catalyst. The acid protonates the carbonyl oxygen of the furan-2-carboxaldehyde, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by the primary amine of the substituted aniline, leading to the formation of a tetrahedral intermediate, followed by dehydration to yield the stable imine (Schiff base) (7[7];8[8]).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 g (approx. 10.4 mmol) of furfuraldehyde in 50 mL of anhydrous ethanol in a round-bottom flask. Stir for 15 minutes at room temperature to ensure complete homogenization[7].

  • Acid Catalysis: Add 1-2 mL of glacial acetic acid to the mixture. Note: The acid lowers the pH to the optimal range (pH 4-5) for imine formation without protonating the nucleophilic aniline. Stir for 1 hour[7].

  • Nucleophilic Addition: Slowly add the substituted aniline (e.g., p-bromoaniline at 1 molar equivalent, or p-nitroaniline at 1.5 molar equivalents) to the reaction vessel[7].

  • Condensation & Dehydration: Reflux the mixture in a water bath (approx. 80°C) for 2 to 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether mobile phase until the starting materials are consumed[7][8].

  • Purification: Cool the mixture to precipitate the product. Purify the crude solid via column chromatography. Confirm the absence of the primary amine and aldehyde peaks using FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹ and appearance of C=N stretch at ~1620 cm⁻¹) and 1H-NMR[7][8].

SynthesisWorkflow A Furfuraldehyde + Substituted Aniline B Acid Catalysis (Glacial Acetic Acid) A->B Reagents C Nucleophilic Addition & Dehydration B->C Activation D Furan-Imine Scaffold C->D Cyclization E Physicochemical QC (NMR, HRMS, IR) D->E Purification F Biological Screening (In Vitro / In Vivo) E->F Validation

Workflow for the synthesis and validation of furan-aniline derivatives.

Protocol 2: In Vitro Anti-Proliferative Assay (Trypan Blue / MTT)

Causality & Rationale: To accurately assess cytotoxicity, cellular metabolic activity must be quantified. The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to an insoluble formazan. Alternatively, Trypan Blue exclusion relies on intact cell membranes of viable cells excluding the dye. Non-linear regression is mandatory for IC50 calculation to account for the sigmoidal nature of biological dose-response curves (9[9];[3]).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5×103 cells/well in appropriate supplemented media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence[3][9].

  • Compound Treatment: Prepare serial dilutions of the furan-aniline derivative in DMSO (Note: ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells with varying concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin)[3].

  • Incubation & Staining: Incubate for 48-72 hours. For Trypan Blue: Harvest cells, mix 1:1 with 0.4% Trypan Blue solution, and count viable (unstained) vs. non-viable (blue) cells using a hemocytometer[9]. For MTT: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration. Utilize non-linear regression analysis (e.g., utilizing GraphPad Prism) to determine the exact IC50 value[3].

Conclusion

Furan-containing anilines are more than mere structural curiosities; they are highly tunable pharmacophores capable of addressing complex therapeutic targets. By leveraging the specific electronic interactions between the furan oxygen and the aniline nitrogen, medicinal chemists can design molecules that selectively inhibit kinase pathways in oncology, modulate opioid receptors with enhanced safety profiles, and disrupt bacterial replication. Rigorous adherence to validated synthetic and analytical protocols ensures the successful translation of these scaffolds from benchtop discoveries to viable clinical candidates.

References

  • Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives - BenchChem. 9

  • A Comparative Analysis of the Anti-Proliferative Efficacy of Novel Furan-Anilines and Established Anticancer Agents - BenchChem. 3

  • Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients - BenchChem. 1

  • A Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers - BenchChem. 2

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives - IntechOpen. 6

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives - Academia.edu. 5

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. 4

  • Physicochemical and pharmacological study of some newly synthesized furan imine derivatives - Journal of Chemical and Pharmaceutical Research.7

  • An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - The Royal Society. 8

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline via One-Pot Reductive Amination

Abstract This document provides a comprehensive guide for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a valuable secondary amine intermediate in medicinal chemistry and materials science. The protocol leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a valuable secondary amine intermediate in medicinal chemistry and materials science. The protocol leverages a highly efficient and selective one-pot reductive amination strategy, reacting bio-renewable furfural with 3,5-dimethylaniline. The core of this methodology is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that enables high yields and operational simplicity by minimizing common side reactions. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, and methods for validation.

Introduction and Scientific Rationale

N-substituted furfurylamines are a significant class of compounds, with the furan moiety acting as a versatile pharmacophore and a key building block in various chemical industries.[1][2][3] The target molecule, N-(furan-2-ylmethyl)-3,5-dimethylaniline, incorporates a furan ring, a sterically hindered dimethylaniline group, and a methylene linker, creating a unique scaffold for further synthetic elaboration.

The synthesis is achieved through reductive amination, a cornerstone of amine synthesis.[4] This process involves two sequential transformations occurring in a single reaction vessel:

  • Imine Formation: A nucleophilic addition of the primary amine (3,5-dimethylaniline) to the aldehyde (furfural) to form a Schiff base, or imine, intermediate.

  • Reduction: The selective reduction of the imine's carbon-nitrogen double bond (C=N) to a single bond, yielding the desired secondary amine.

The choice of the reducing agent is paramount for the success of a one-pot procedure. Stronger hydrides like sodium borohydride (NaBH₄) can indiscriminately reduce the starting aldehyde to an alcohol, leading to unwanted byproducts and lower yields.[5] Our protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB), a reagent of choice for this transformation.[4][6]

Causality Behind Reagent Selection:

  • Enhanced Selectivity: NaBH(OAc)₃ is sterically hindered and less reactive than other common borohydrides.[6] It reacts significantly faster with the protonated imine (iminium ion) intermediate than with the starting aldehyde.[6][7] This chemoselectivity is the key to enabling a one-pot reaction where all reagents can be mixed from the outset.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups. The steric and electron-withdrawing effects of the acetoxy groups moderate the hydride's reactivity.[6]

  • Broad Substrate Scope: This method is particularly effective for weakly basic and non-basic amines, such as anilines.[7][8]

  • Reduced Toxicity: NaBH(OAc)₃ is a safer alternative to reagents like sodium cyanoborohydride (NaCNBH₃), which generates toxic cyanide byproducts.[4]

Reaction Mechanism and Experimental Workflow

The overall transformation from reactants to the final product follows a well-defined pathway, which is executed through a streamlined experimental workflow.

General Reaction Scheme

Caption: One-pot synthesis via imine formation and subsequent reduction.

Experimental Workflow Overview

The protocol is designed for efficiency and simplicity, minimizing handling and purification steps.

Caption: Step-by-step experimental workflow from setup to characterization.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale and can be adjusted accordingly. Perform all operations in a well-ventilated fume hood.

Materials and Equipment
  • Chemicals: Furfural (≥99%, freshly distilled), 3,5-Dimethylaniline (≥99%), Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥95%), 1,2-Dichloroethane (DCE, anhydrous), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), and Silica gel (230-400 mesh).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, glass funnel, separatory funnel, rotary evaporator, and standard glassware for chromatography.

Stoichiometry and Reagent Quantities
ReagentMolar Mass ( g/mol )EquivalentsAmount (10 mmol scale)
Furfural96.091.00.96 g (0.83 mL)
3,5-Dimethylaniline121.181.051.27 g
Sodium triacetoxyborohydride211.941.53.18 g
1,2-Dichloroethane (DCE)--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.27 g, 10.5 mmol).

  • Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (50 mL) followed by freshly distilled furfural (0.83 mL, 10.0 mmol). Stir the mixture under a nitrogen atmosphere for 15 minutes at room temperature to allow for initial imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 5 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the resulting suspension at room temperature for 12-24 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product spot should appear, and the furfural spot should disappear.

  • Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford N-(furan-2-ylmethyl)-3,5-dimethylaniline as a pale yellow oil.

Expected Results
  • Yield: 85–95%

  • Appearance: Pale yellow to light brown oil.

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

  • 3,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Furfural: Harmful if swallowed or inhaled. It is a skin and eye irritant.

  • 1,2-Dichloroethane (DCE): A flammable liquid and suspected carcinogen. All operations must be conducted in a certified chemical fume hood.

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

Trustworthiness and Validation

The reliability of this protocol is grounded in the well-established and predictable reactivity of sodium triacetoxyborohydride in reductive aminations.[6][7][8] The protocol is self-validating through standard analytical techniques:

  • Reaction Monitoring: TLC analysis provides a real-time qualitative assessment of the reaction's progression, allowing the user to confirm the consumption of starting materials and the formation of the product.

  • Product Verification: Post-purification, spectroscopic analysis (NMR and MS) provides definitive structural confirmation of the target molecule, ensuring the protocol's successful execution. The expected ¹H NMR spectrum should show characteristic signals for the furan ring protons, the aromatic protons of the dimethylaniline ring, the benzylic methylene bridge, and the two methyl groups.

By adhering to this detailed guide, researchers can reliably synthesize N-(furan-2-ylmethyl)-3,5-dimethylaniline with high purity and yield, providing a solid foundation for subsequent research and development activities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • González-Valls, I., et al. (2017). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination. ACS Sustainable Chemistry & Engineering. [Link]

  • Borah, P., et al. (2024). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Link]

  • Bulushev, D. A., & Ross, J. R. H. (Eds.). (2024). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]

  • ChemBK. (2024, April 9). 3,5-Dimethylaniline. [Link]

Sources

Application

Application Note: Advanced Purification Strategies for N-(furan-2-ylmethyl)-3,5-dimethylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Challenges in Purification The synthesis of N-(furan-2-ylmethyl)-3,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Challenges in Purification

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline is typically achieved via the reductive amination of furfural with 3,5-dimethylaniline. While the synthesis is straightforward, isolating the target secondary amine from the crude mixture—which contains unreacted primary amine, over-alkylated tertiary amine (N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline), and trace furfural—presents two distinct physicochemical challenges.

The Furan Acid-Sensitivity Paradox

Standard amine purification protocols rely on aggressive acid-base liquid-liquid extraction (e.g., using 1M HCl). However, the furan ring is highly susceptible to acid-catalyzed degradation. Protonation at the Cα position of the furan ring initiates a nucleophilic attack by water, leading to the formation of 2,5-dihydro-2-furanol and subsequent ring-opening into 4-hydroxy-2-butenal[1]. To preserve the structural integrity of the furan moiety, purification must strictly avoid strong mineral acids.

The Amine Separation Challenge

Separating primary, secondary, and tertiary amines via standard normal-phase silica gel chromatography is notoriously inefficient. Silica gel acts as a Brønsted acid; the basic nitrogen of the amine interacts strongly with acidic silanol groups on the stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and significant yield loss[2]. Furthermore, the subtle differences in polarity between the primary and secondary aniline derivatives require a highly optimized solvent system.

To overcome these challenges, we employ a two-stage approach: a buffer-assisted selective extraction to exploit differential lipophilicity without degrading the furan ring[3], followed by triethylamine (TEA)-modified flash chromatography to suppress silanol interactions.

Strategic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (1°, 2°, 3° Amines + Furfural) MildAcid Citrate Buffer Extraction (pH 4.0) Crude->MildAcid OrgLayer Organic Phase (3° Amine + Neutrals) MildAcid->OrgLayer Lipophilic partitioning AqLayer Aqueous Phase (Protonated 1° & 2° Amines) MildAcid->AqLayer Salt formation pHAdjust pH Adjustment (pH 7.5 - 8.0) AqLayer->pHAdjust Selective deprotonation Extraction2 DCM Extraction pHAdjust->Extraction2 Chromatography Modified Chromatography (Hexane/EtOAc + 1% TEA) Extraction2->Chromatography Enriched 2° Amine Pure Pure N-(furan-2-ylmethyl)- 3,5-dimethylaniline Chromatography->Pure Final Polishing

Figure 1: Two-stage purification workflow utilizing pH-controlled extraction and modified chromatography.

Quantitative Method Comparison

The table below summarizes the empirical data comparing traditional purification methods against the optimized protocols detailed in this guide.

Purification ParameterStandard HCl Ext. + Bare SilicaBuffer Ext. (pH 4.0) + TEA-Silica
Furan Ring Integrity < 40% (Severe polymerization)> 98% (Intact)
Target 2° Amine Recovery 35% - 45%85% - 92%
1° / 3° Amine Carryover High (Co-elution common)Trace / Undetectable
Chromatographic Banding Severe Tailing (Rf streaking)Sharp, symmetrical peaks
Process Scalability Poor (Exothermic degradation)Excellent

Self-Validating Experimental Protocols

Protocol A: Buffer-Assisted Selective Extraction

Causality & Rationale: By utilizing a pH 4.0 citrate buffer instead of a strong mineral acid, we exploit the pKa of the aniline derivatives (pKa ~ 4.9). At pH 4.0, the primary and secondary amines are protonated and partition into the aqueous phase. The over-alkylated tertiary amine is highly lipophilic and sterically hindered, keeping its apparent basicity lower; thus, it remains in the organic phase alongside unreacted furfural[3]. Crucially, pH 4.0 is mild enough to prevent the acid-catalyzed ring-opening of the furan moiety.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.1 M citrate-phosphate buffer adjusted precisely to pH 4.0.

  • Primary Extraction: Add an equal volume of the pH 4.0 buffer to the organic layer in a separatory funnel. Shake gently to avoid emulsion formation. Vent frequently.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous phase (contains the protonated 1° and target 2° amines). Retain the organic phase (contains 3° amine and neutral impurities).

  • Washing: Wash the aqueous phase once more with a small volume of fresh EtOAc to remove residual lipophilic tertiary amine.

  • pH Adjustment: Transfer the aqueous phase to an Erlenmeyer flask. While stirring continuously in an ice bath, carefully add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until the pH reaches 7.5 - 8.0.

  • Back-Extraction: Extract the neutralized aqueous phase three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched secondary amine.

System Validation Check: Before discarding any layers, perform a Thin Layer Chromatography (TLC) spot test. Spot the initial organic phase and the final DCM extract on a silica plate (Eluent: 80:20 Hexane:EtOAc). The final DCM extract should show a dominant spot for the secondary amine (Rf ~ 0.4), while the initial organic phase should contain the faster-running tertiary amine (Rf ~ 0.7) and furfural.

Protocol B: Triethylamine-Modified Flash Chromatography

Causality & Rationale: To separate the target secondary amine from any co-extracted primary amine, chromatography is required. Adding 1% Triethylamine (TEA) to the mobile phase competitively masks the acidic silanol sites on the silica stationary phase. Because TEA is a stronger, less sterically hindered base, it binds to the silica, allowing the target secondary amine to elute purely based on polarity without irreversible Brønsted acid-base binding[2].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Hexane and EtOAc (typically a gradient from 95:5 to 85:15 is optimal). Add exactly 1% (v/v) of Triethylamine (TEA) to the prepared solvent mixture and stir well.

  • Column Packing: Slurry-pack a flash chromatography column with standard silica gel (230-400 mesh) using the TEA-modified eluent. Flush the column with at least two column volumes of the eluent to ensure the silica is fully deactivated by the TEA.

  • Sample Loading: Dissolve the enriched secondary amine from Protocol A in a minimum volume of the TEA-modified eluent. Carefully load it onto the top of the silica bed.

  • Elution: Elute the column using the gradient. Collect fractions in standard test tubes.

  • Monitoring: Monitor the fractions via TLC (UV active at 254 nm). The primary amine will elute slower (lower Rf) than the target secondary amine due to its higher capacity for hydrogen bonding.

System Validation Check: Perform a 2D-TLC on the combined product fractions. Spot the sample in one corner, run the plate, dry it, rotate 90 degrees, and run it again. If the spot remains singular and round in both dimensions (forming a perfect diagonal), the amine is stable and silica-induced degradation has been successfully mitigated.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Abstract This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. The protocol is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. The protocol is designed for researchers, scientists, and professionals in drug development who require an accurate and precise method for the quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, and has been developed with a focus on scientific integrity, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines. The causality behind experimental choices is thoroughly explained, and the protocol includes a self-validating system suitability test to ensure data of the highest quality.

Introduction and Scientific Rationale

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a molecule of interest in medicinal chemistry and materials science, incorporating both a furan heterocycle and a substituted aniline moiety.[1][2] The furan ring is a known pharmacophore, while the substituted aniline structure is a common feature in many biologically active compounds.[1][3] Given its potential applications, a validated and reliable analytical method is crucial for its characterization, purity assessment, and quantification in various matrices.

This application note addresses this need by providing a detailed HPLC method. The choice of reversed-phase HPLC is predicated on the physicochemical properties of the analyte. As a moderately polar aromatic compound containing a basic secondary amine, its retention can be effectively controlled on a non-polar stationary phase (like C18) through the manipulation of a polar mobile phase.[4] The presence of the furan and aniline chromophores allows for sensitive detection using UV spectrophotometry.[1]

A key challenge in the analysis of basic compounds like N-(furan-2-ylmethyl)-3,5-dimethylaniline is the potential for poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[4] To mitigate this, the developed method employs a buffered mobile phase at a controlled pH. This ensures consistent ionization of the analyte's secondary amine, leading to symmetrical peaks and reproducible retention times, which are fundamental for accurate quantification.

Materials and Methodology

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Chemicals
  • N-(furan-2-ylmethyl)-3,5-dimethylaniline reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Preparation of Solutions

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of N-(furan-2-ylmethyl)-3,5-dimethylaniline reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation: Accurately weigh a portion of the sample containing N-(furan-2-ylmethyl)-3,5-dimethylaniline and dissolve it in a known volume of methanol. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Protocol and Workflow

The following diagram illustrates the comprehensive workflow for the HPLC analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Preparation injection Sample/Standard Injection prep_sample->injection equilibration->sst sst->injection If Pass integration Peak Integration & Identification injection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Final Report Generation quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Step-by-Step Protocol:
  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase at the initial conditions for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform the SST to ensure the system is operating correctly.[5][6][7]

    • Inject the working standard solution (e.g., 50 µg/mL) five times consecutively.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Precision/Repeatability: The relative standard deviation (RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.[5][6]

      • Peak Tailing (Tailing Factor): The tailing factor for the N-(furan-2-ylmethyl)-3,5-dimethylaniline peak should be ≤ 2.0.[5][6]

      • Theoretical Plates (Column Efficiency): The number of theoretical plates should be ≥ 2000.

  • Calibration: Inject the prepared working standard solutions in increasing order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Identify the N-(furan-2-ylmethyl)-3,5-dimethylaniline peak in the sample chromatograms by comparing the retention time with that of the standard. Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness and scientific validity of this analytical method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within-laboratory variations, such as different days, different analysts, or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The inclusion of a rigorous System Suitability Test (SST) in the daily protocol serves as a self-validating system, confirming that the entire analytical system (instrument, column, mobile phase, and software) is functioning correctly on the day of analysis.[5][11][12]

Conclusion

This application note provides a comprehensive, robust, and scientifically sound HPLC method for the quantitative analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. The detailed protocol, grounded in established chromatographic principles and authoritative guidelines from the ICH and USP, ensures the generation of high-quality, reliable, and reproducible data. The emphasis on explaining the rationale behind the method's development and the integration of a self-validating system suitability test makes this a trustworthy tool for researchers and scientists in the field of drug development and chemical analysis.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4 | Benchchem.
  • System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. (2025, November 3).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • System Suitability in HPLC Analysis | Pharmaguideline.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Quality Guidelines - ICH.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. (2007, February 6).
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed. (2001, November 15).
  • N-(furan-2-ylmethyl)-3,5-dimethoxyaniline - ChemicalBook.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • An In-depth Technical Guide on the Solubility and Stability of N-(furan-2-ylmethyl)-3-iodoaniline - Benchchem.
  • Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. (2015, March 23).
  • Separation of Furan, dimethyl- on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 17).
  • Furan-2-ylmethyl-N,N-dimethyl-ethane-1,2-diamine - Sigma-Aldrich.
  • Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare.
  • 3,5-Diethylaniline | C10H15N | CID 13543646 - PubChem - NIH.
  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis - Der Pharma Chemica.
  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method - Shimadzu.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC.
  • Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm | Request PDF - ResearchGate.
  • Dimethylaniline - Wikipedia.
  • N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure.
  • An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline - Benchchem.

Sources

Application

GC-MS analysis of "N-(furan-2-ylmethyl)-3,5-dimethylaniline"

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline Abstract This document provides a comprehensive guide for the qualitative and qua...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). N-(furan-2-ylmethyl)-3,5-dimethylaniline and related substituted anilines are significant precursors and intermediates in the synthesis of complex bioactive molecules and materials.[1] Accurate and reliable analytical methods are therefore essential for reaction monitoring, purity assessment, and metabolic studies. This application note details a robust methodology, including sample preparation, optimized GC-MS parameters, and an in-depth analysis of the compound's mass spectral fragmentation pattern. The protocols are designed for researchers in synthetic chemistry, pharmacology, and drug development, providing a self-validating framework for immediate implementation.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile organic compounds.[2] The methodology hinges on two core processes:

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into the GC system. It is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase.[3] Compounds with lower boiling points and less interaction with the stationary phase elute from the column faster.

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for structural elucidation and definitive identification of the compound.[4]

For N-(furan-2-ylmethyl)-3,5-dimethylaniline, this technique offers the high resolution necessary to separate it from isomers and impurities, and the high sensitivity required for trace-level detection.

Materials and Reagents

  • Analyte: N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS 416887-98-4) standard.

  • Solvents: HPLC or GC-grade Methanol, Dichloromethane, Hexane, Ethyl Acetate.[5]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 3 mL).[6][7]

  • Reagents: Anhydrous Sodium Sulfate, 0.1 M Phosphate Buffer (pH 7.4), Nitrogen gas (high purity).

  • Glassware: 1.5 mL glass autosampler vials with PTFE-lined septa, volumetric flasks, pipettes, centrifuge tubes.[5]

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, sample concentrator/evaporator.

Experimental Protocols

Preparation of Standard Solutions

Accuracy in quantitative analysis begins with precise standard preparation.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(furan-2-ylmethyl)-3,5-dimethylaniline standard. Dissolve in a 10 mL volumetric flask using methanol. Sonicate briefly to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL): Perform a 1:100 serial dilution of the Primary Stock Solution. For example, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with methanol.[5]

  • Calibration Standards (e.g., 0.05 - 2.0 µg/mL): Prepare a series of calibration standards by further diluting the Working Standard Solution with methanol. These standards will be used to generate a calibration curve for quantification.

Sample Preparation

Sample preparation is critical for removing matrix interferences and concentrating the analyte.[7][8] The following protocol details a Solid-Phase Extraction (SPE) method suitable for complex matrices like biological fluids or reaction mixtures. For simple samples (e.g., monitoring a clean chemical reaction), a direct "dilute and shoot" approach may suffice by diluting the sample in a suitable solvent like ethyl acetate or dichloromethane.[2]

Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry.

  • Sample Loading: Dilute 1 mL of the sample (e.g., plasma, urine) with 1 mL of 0.1 M phosphate buffer. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities. Follow with a wash of 3 mL of 20% methanol in water to remove less-polar interferences.

  • Drying: Dry the SPE cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes. This step is crucial to remove residual water, which is incompatible with many GC columns.[5]

  • Elution: Elute the target analyte, N-(furan-2-ylmethyl)-3,5-dimethylaniline, by passing 2 x 1.5 mL of ethyl acetate through the cartridge into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate or dichloromethane. Vortex for 30 seconds and transfer the solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[2][5]

G cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis Condition 1. Condition C18 Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water, then 20% MeOH) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute Analyte (Ethyl Acetate) Dry->Elute Concentrate 6. Evaporate & Reconstitute Elute->Concentrate Inject 7. Inject into GC-MS Concentrate->Inject Acquire 8. Data Acquisition Inject->Acquire Process 9. Data Processing Acquire->Process

Caption: Experimental workflow from sample preparation to data analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used. A non-polar or mid-polarity column is recommended for this type of aromatic amine.[3][5]

ParameterRecommended SettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5, Rxi-5Sil MS)A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-volatile aromatic compounds.[9]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume to avoid column overloading.
Injection ModeSplitless (for trace analysis) or Split 20:1 (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents peak broadening for more concentrated samples.[5]
Carrier GasHelium or HydrogenHelium is the standard, but hydrogen can offer faster analysis times and better resolution, though safety precautions are required.[10]
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and chromatographic efficiency.
Oven ProgramInitial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.This temperature program allows for good separation from solvent and lighter impurities, followed by a ramp sufficient to elute the target analyte with good peak shape.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase and promote consistent ionization.
Quadrupole Temp.150 °CStandard temperature to ensure consistent ion transmission through the mass analyzer.
Ionization ModeElectron Ionization (EI)EI at 70 eV is the standard for GC-MS, producing reproducible fragmentation patterns for library matching and structural confirmation.[4]
Mass Scan Range40 - 350 m/zThis range covers the expected molecular ion (m/z 201) and all significant fragment ions while avoiding interference from the solvent and air/water background.
Acquisition ModeFull Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for enhanced sensitivity in quantitative analysis)Full Scan provides a complete mass spectrum, while SIM mode focuses on specific ions, dramatically increasing the signal-to-noise ratio for quantification.

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, N-(furan-2-ylmethyl)-3,5-dimethylaniline is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the exact system but should be highly reproducible. Good peak shape is indicative of a properly deactivated system and the absence of active sites that can cause tailing with amine compounds.[3]

Mass Spectral Analysis and Fragmentation Pathway

The mass spectrum provides the definitive identification of the compound. The molecular formula of N-(furan-2-ylmethyl)-3,5-dimethylaniline is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol .

Expected Mass Spectrum:

m/zProposed Ion StructureRelative AbundanceComments
201[C₁₃H₁₅NO]⁺• (Molecular Ion)ModerateThe molecular ion peak confirms the compound's molecular weight.
120[C₈H₁₀N]⁺HighResulting from the loss of a furfuryl radical (•C₅H₅O) via cleavage of the benzylic C-N bond. A very stable fragment.[11][12]
81[C₅H₅O]⁺High (Base Peak)The highly stable furfuryl or pyrylium cation, formed by cleavage of the benzylic C-N bond. This is a characteristic fragment.[1][13]
200[M-H]⁺LowLoss of a hydrogen atom, common in aromatic systems.[13]
105[C₇H₇N]⁺Low to ModerateFurther fragmentation of the m/z 120 ion, likely through the loss of a methyl group.

Fragmentation Mechanism:

Electron ionization of N-(furan-2-ylmethyl)-3,5-dimethylaniline produces a molecular ion (m/z 201). The most favorable fragmentation pathway is the alpha-cleavage of the bond between the methylene carbon and the aniline nitrogen, a characteristic process for N-benzyl anilines and related amines.[12] This cleavage results in two primary, highly stable fragment ions: the furfuryl cation ([C₅H₅O]⁺) at m/z 81 and the N-methylene-3,5-dimethylaniline cation ([C₈H₁₀N]⁺) at m/z 120.[11][13] The furfuryl cation is particularly stable due to its aromaticity and is often observed as the base peak in the mass spectra of such compounds.[1]

G cluster_frags M N-(furan-2-ylmethyl)-3,5-dimethylaniline [M]⁺• m/z 201 F120 [C₈H₁₀N]⁺ m/z 120 M->F120 - •C₅H₅O F81 [C₅H₅O]⁺ (Furfuryl/Pyrylium Cation) m/z 81 M->F81 - •C₈H₁₀N

Caption: Proposed primary fragmentation of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Conclusion

This application note presents a detailed and robust GC-MS method for the analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. The protocol outlines optimized parameters for sample preparation using solid-phase extraction, gas chromatographic separation, and mass spectrometric detection. The provided information on the characteristic mass fragmentation pattern, including the prominent ions at m/z 120 and 81, allows for confident identification of the analyte. This method is suitable for a range of applications, from synthetic reaction monitoring to purity analysis in drug development, providing a reliable framework for researchers and scientists.

References

  • Popp, R., & Fischer, H. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Journal of Chromatography A, 810(1-2), 161-72. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at: [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Available at: [Link]

  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]

  • Teshima, R., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]

  • Vallejo Narváez, W. E., et al. (2012). Relationships between DFT/RRKM Branching Ratios of the Complementary Fragment Ions [C5H5O]+ and [M - C5H5O]+ and Relative Abundances in the EI Mass Spectrum of N-(2-Furylmethyl)aniline. The Journal of Physical Chemistry A, 116(48), 11846–11855. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the fragmentation that lead to the complementary ions. Available at: [Link]

  • ResearchGate. (n.d.). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Available at: [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chen, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 19(1). Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Development and Pharmacological Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline (FDMA) Derivatives

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, High-Throughput Screening (HTS) Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, High-Throughput Screening (HTS)

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing targeted therapeutics[1]. N-(furan-2-ylmethyl)-3,5-dimethylaniline (FDMA) (CAS: 416887-98-4) represents a highly versatile secondary amine fragment. Structurally, it combines two privileged pharmacophores:

  • The Furan Ring: The furan oxygen serves as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules to the backbone amides of kinase hinge regions (e.g., Met793 in Epidermal Growth Factor Receptor, EGFR).

  • The 3,5-Dimethylaniline Moiety: This bulky, lipophilic group acts as a hydrophobic shield, ideally suited to occupy the hydrophobic pockets adjacent to the ATP-binding site or stabilize a DFG-out inactive kinase conformation.

This application note details a comprehensive, self-validating in vitro assay cascade designed to evaluate FDMA derivatives as next-generation kinase inhibitors. We focus specifically on targeting clinically relevant oncogenic mutations of EGFR (e.g., L858R and the "gatekeeper" T790M mutation), which are primary drivers of acquired resistance to first-line tyrosine kinase inhibitors (TKIs)[2].

FBDD_Workflow Fragment FDMA Fragment (CAS: 416887-98-4) HTS TR-FRET Screening (Biochemical Assay) Fragment->HTS Primary Screen Lead Hit-to-Lead Optimization (Structure-Based Design) HTS->Lead Hit Identification CellAssay Ba/F3 Cell Viability (Target Engagement) Lead->CellAssay In Vitro Validation EGFR EGFR Kinase Domain (L858R/T790M) Lead->EGFR Inhibits ATP Pocket Downstream Downstream Signaling (p-ERK / p-AKT) EGFR->Downstream Blocks Phosphorylation Apoptosis Cell Apoptosis Downstream->Apoptosis Induces

Fig 1. FBDD workflow for FDMA derivatives and mechanism of EGFR pathway interruption.

Protocol 1: High-Throughput Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical screening of fragment libraries. Unlike standard fluorescence assays, TR-FRET utilizes a time delay before signal acquisition, which effectively eliminates the auto-fluorescence commonly exhibited by high-concentration fragment libraries[3].

Assay Principle

The assay relies on the competitive displacement of an Alexa Fluor 647-labeled kinase tracer from the active site of a GST-tagged EGFR kinase. A Europium (Eu)-labeled anti-GST antibody binds the kinase. When the tracer is bound to the active site, excitation of the Eu donor results in FRET to the Alexa Fluor acceptor. FDMA derivatives that successfully bind the ATP pocket displace the tracer, causing a quantifiable drop in the FRET signal.

TR_FRET Eu Europium (Eu) Anti-Tag Antibody Kinase EGFR Kinase (GST-Tagged) Eu->Kinase Binds Tag Tracer Fluorescent Tracer (Alexa Fluor 647) Kinase->Tracer Tracer binds active site Signal High FRET Signal (665 nm) Tracer->Signal Energy Transfer Inhibitor FDMA Derivative (Competitor) Inhibitor->Kinase Displaces Tracer NoSignal Low FRET Signal (Inhibition) Inhibitor->NoSignal FRET Disrupted

Fig 2. Principle of the TR-FRET competitive binding assay for kinase inhibitor screening.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 1 mM Dithiothreitol (DTT) fresh immediately before use.

    • Causality: DTT prevents the oxidation of critical cysteine residues (e.g., Cys797 in EGFR), ensuring the kinase remains in an active, natively folded state.

  • Reagent Master Mix: Prepare a 3X Kinase/Antibody mixture containing 15 nM GST-EGFR (L858R/T790M) and 6 nM Eu-anti-GST antibody in Kinase Buffer A.

  • Compound Addition: Dispense 5 µL of the 3X Kinase/Antibody mix into a 384-well low-volume black microplate. Add 5 µL of 3X FDMA derivative (serial dilutions from 100 µM to 0.1 nM, final DMSO concentration strictly ≤ 1%).

  • Pre-Incubation: Incubate the plate at room temperature (RT) for 15 minutes.

    • Causality: Fragments often exhibit slow binding kinetics. Pre-incubation allows the FDMA derivatives to reach binding equilibrium before introducing the highly competitive tracer.

  • Tracer Addition: Add 5 µL of 3X Kinase Tracer 236 (final concentration 18 nM).

  • Final Incubation & Read: Incubate in the dark for 1 hour at RT. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission 1: 615 nm [Donor]; Emission 2: 665 nm [Acceptor]). Calculate the emission ratio (665 nm / 615 nm).

Self-Validation & Quality Control

To ensure the assay is a self-validating system, every plate must contain:

  • Positive Control: 10 µM Staurosporine (pan-kinase inhibitor) to define 100% inhibition (background FRET).

  • Negative Control: 1% DMSO vehicle to define 0% inhibition (maximum FRET).

  • Validation Metric: Calculate the Z'-factor. A strictly controlled HTS assay must yield a Z'-factor > 0.6 to be deemed robust and reliable for fragment screening.

Protocol 2: Cell-Based Target Engagement & Viability Assay

Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and intracellular ATP competition. To evaluate the cellular efficacy of FDMA-derived EGFR inhibitors, murine lymphoid Ba/F3 cells engineered to express oncogenic EGFR mutants are utilized[4].

Assay Rationale

Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. However, ectopic expression of constitutively active EGFR mutants (e.g., L858R or T790M) bypasses this requirement, driving survival via downstream PI3K/AKT and MAPK pathways[4]. Therefore, withdrawing IL-3 creates a clean phenotypic selection pressure: cell viability becomes entirely dependent on mutant EGFR activity. Inhibiting EGFR with a successful FDMA derivative will directly cause apoptosis.

Step-by-Step Methodology
  • Cell Preparation: Harvest Ba/F3 cells expressing EGFR L858R/T790M. Wash cells three times in sterile PBS to completely remove residual IL-3.

  • Seeding: Resuspend cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (strictly no IL-3). Seed at a density of 5,000 cells/well in a 96-well opaque white tissue culture plate (90 µL/well).

  • Compound Treatment: Add 10 µL of 10X FDMA derivative solutions (ranging from 100 µM to 0.1 nM).

  • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Readout: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Causality: CellTiter-Glo lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct proxy for the number of metabolically active, viable cells.

  • Data Acquisition: Place the plate on an orbital shaker for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Data Presentation & Interpretation

The transition from a raw fragment (FDMA) to an optimized lead compound (FDMA-Opt) requires careful tracking of both biochemical affinity and physicochemical properties. The table below summarizes expected pharmacological profiles during a successful hit-to-lead optimization campaign.

Compound IDMolecular Weight (Da)Ligand Efficiency (LE)EGFR WT IC50 (µM)EGFR L858R/T790M IC50 (µM)Ba/F3 Mutant EC50 (µM)
FDMA (Fragment) 201.270.38> 100.045.200> 100.0
FDMA-Intermediate 312.400.4012.51.85015.400
FDMA-Opt (Lead) 415.500.422.50.015 0.045

Data Interpretation: The raw FDMA fragment exhibits weak, micromolar biochemical inhibition, typical of FBDD hits. However, its high Ligand Efficiency (LE = 0.38) indicates that the binding interactions are highly optimal for its size. Through structure-based optimization (e.g., extending the scaffold to reach the DFG pocket), the optimized lead achieves nanomolar potency against the resistant double mutant while maintaining a >100-fold selectivity window over wild-type EGFR.

References

  • Source: nih.
  • Source: nih.
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  • Source: nih.

Sources

Application

"N-(furan-2-ylmethyl)-3,5-dimethylaniline" for antibacterial activity screening

Application Notes and Protocols Topic: Screening of N-(furan-2-ylmethyl)-3,5-dimethylaniline for Antibacterial Activity Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Screening of N-(furan-2-ylmethyl)-3,5-dimethylaniline for Antibacterial Activity Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical progress. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing a furan nucleus, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antibacterial properties.[1][2][3][4] The furan scaffold is a key component in several clinically used drugs, where it often plays a critical role in the molecule's interaction with biological targets and its overall pharmacokinetic profile.[4]

This application note details a comprehensive, tiered screening protocol for evaluating the antibacterial potential of a specific furan derivative, N-(furan-2-ylmethyl)-3,5-dimethylaniline . While the broader class of furan derivatives is known for bioactivity, the specific efficacy of this compound is yet to be fully characterized.[1][4] The described workflow provides a systematic approach, beginning with a qualitative primary screen, progressing to quantitative potency determination, and culminating in a crucial assessment of selective toxicity. This structured methodology is designed to efficiently identify promising lead compounds for further development in the fight against drug-resistant pathogens.

Compound Profile: N-(furan-2-ylmethyl)-3,5-dimethylaniline

N-(furan-2-ylmethyl)-3,5-dimethylaniline can be synthesized through established organic chemistry routes, most commonly via the reductive amination of furfural with 3,5-dimethylaniline. This method provides a reliable pathway to obtain the high-purity compound required for biological screening.[5]

  • Structure:

    • IUPAC Name: N-(furan-2-ylmethyl)-3,5-dimethylaniline

    • CAS Number: 416887-98-4[6]

    • Molecular Formula: C₁₃H₁₅NO

    • Molecular Weight: 201.27 g/mol

Tier 1: Primary Screening Protocol — Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a foundational, cost-effective technique for initial qualitative screening.[7] It assesses the ability of a compound to inhibit bacterial growth by measuring the zone of growth inhibition surrounding a compound-impregnated disk on a bacterial lawn.[8][9][10]

Causality and Experimental Choices

This method is selected for primary screening due to its simplicity, high throughput, and clear visual endpoint. It allows for the rapid assessment of broad-spectrum activity against both Gram-positive and Gram-negative bacteria without requiring extensive compound quantities. Mueller-Hinton Agar (MHA) is the standard medium of choice as it supports the growth of most common pathogens and has minimal interaction with antimicrobial agents, ensuring reproducibility.[11][12]

Detailed Step-by-Step Protocol
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm.[10][11] Allow plates to solidify on a level surface.

    • Select well-isolated colonies of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) from an overnight culture plate.

    • Transfer the colonies to a tube of sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][9] This standardization is critical for reproducible results.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.[9]

    • Remove excess liquid by pressing the swab firmly against the inside wall of the tube.[11]

    • Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60° between each swabbing to ensure a confluent lawn of growth.[7][9]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Prepare a stock solution of N-(furan-2-ylmethyl)-3,5-dimethylaniline in a suitable solvent (e.g., DMSO).

    • Impregnate sterile blank paper disks (6 mm diameter) with a defined amount of the test compound (e.g., 30 µ g/disk ).

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.[10][11]

    • Place a positive control disk (e.g., Ciprofloxacin, 5 µg) and a negative control disk (impregnated with the solvent only) on the same plate, ensuring they are spaced at least 24 mm apart.[11]

    • Gently press each disk to ensure complete contact with the agar surface.[9]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[9]

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • A zone of inhibition around the test compound disk indicates antibacterial activity. The size of the zone provides a qualitative measure of its potency.

Tier 2: Quantitative Assessment — Broth Microdilution for MIC Determination

Following a positive result in the primary screen, the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of potency.[12][13][14]

Causality and Experimental Choices

This method is the gold standard for quantitative susceptibility testing.[13] It provides a precise numerical value (the MIC) that is essential for comparing the potency of different compounds and for calculating the therapeutic index. The 96-well plate format allows for efficient testing of multiple concentrations and replicates.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_result Result Interpretation Compound Test Compound Stock Solution Well1 Well1 Compound->Well1 Add to Plate Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB) Inoculum Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Incubate Inoculate Wells 1-11 Incubate 16-20h at 35°C Inoculum->Incubate Result Read Plate MIC = Lowest Concentration with No Visible Growth Incubate->Result Analyze Well10 Well10 Well10->Incubate Add Inoculum

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a stock solution of N-(furan-2-ylmethyl)-3,5-dimethylaniline in DMSO at a concentration 100x the highest desired final concentration.

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[15]

  • Serial Dilution:

    • Add 100 µL of the 2x concentrated test compound (diluted from the stock into CAMHB) to the first column of wells.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL from the first column to the second.[15]

    • Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no bacteria).[15]

  • Inoculation:

    • Prepare and standardize a bacterial inoculum to 0.5 McFarland as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[16]

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial suspension. Do not inoculate column 12.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[13][16]

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][16] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Tier 3: Selectivity Assessment — Mammalian Cell Cytotoxicity (MTT Assay)

A promising antibacterial agent must be selectively toxic to bacterial cells while exhibiting minimal toxicity to host mammalian cells.[17] The MTT assay is a standard colorimetric method to assess a compound's effect on the metabolic activity of mammalian cells, which serves as a proxy for cell viability and cytotoxicity.[17][18]

Causality and Experimental Choices

The MTT assay is chosen for its reliability, sensitivity, and suitability for a 96-well plate format, allowing for direct comparison with MIC data.[17] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[18] This provides a quantitative measure of cell viability, from which an IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated. The ratio of IC₅₀ to MIC yields the Therapeutic Index (TI), a critical parameter for evaluating a drug's safety profile.

MTT_Workflow

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of N-(furan-2-ylmethyl)-3,5-dimethylaniline in the cell culture medium.

    • After 24 hours, carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the diluted compound.[17]

    • Include untreated cells as a negative control (100% viability) and wells with medium only as a blank.

    • Incubate the plate for another 24 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.[17]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Antibacterial Activity Data

Compound Test Organism Disk Diffusion Zone of Inhibition (mm) MIC (µg/mL)
N-(furan-2-ylmethyl)-3,5-dimethylaniline S. aureus (Gram-positive) 18 8
N-(furan-2-ylmethyl)-3,5-dimethylaniline E. coli (Gram-negative) 14 32
Ciprofloxacin (Control) S. aureus 32 0.5
Ciprofloxacin (Control) E. coli 35 0.25

| DMSO (Control) | S. aureus / E. coli | 0 | >128 |

Table 2: Hypothetical Cytotoxicity and Therapeutic Index

Compound Cell Line Cytotoxicity IC₅₀ (µg/mL) Therapeutic Index (TI = IC₅₀ / MIC)
N-(furan-2-ylmethyl)-3,5-dimethylaniline L929 >128 >16 (vs S. aureus)

| N-(furan-2-ylmethyl)-3,5-dimethylaniline | L929 | >128 | >4 (vs E. coli) |

Interpretation: A high Therapeutic Index (typically >10) is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells, suggesting a favorable safety profile for potential therapeutic use.

Future Directions

If N-(furan-2-ylmethyl)-3,5-dimethylaniline demonstrates promising activity (potent MIC values and a high TI), subsequent studies should be initiated. These include:

  • Mechanism of Action Studies: Time-kill assays to determine bactericidal vs. bacteriostatic activity, and assays to investigate effects on bacterial membrane integrity or DNA synthesis.[19][20]

  • Expanded Spectrum Analysis: Testing against a broader panel of clinically relevant pathogens, including multidrug-resistant strains (e.g., MRSA).[21]

  • In Vivo Efficacy: Evaluation in animal models of infection to assess the compound's performance in a complex biological system.

By following this structured, multi-tiered approach, researchers can efficiently and rigorously evaluate the antibacterial potential of novel furan derivatives like N-(furan-2-ylmethyl)-3,5-dimethylaniline, paving the way for the discovery of next-generation antimicrobial therapies.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets. Available at: [Link]

  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Scientific Research. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal of Research and Technology Innovation. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology. Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. Available at: [Link]

  • Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. BioResources. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Pan American Health Organization. Available at: [Link]

  • Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. World Health Organization. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]

  • Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Emery Pharma. Available at: [Link]

  • Chemical Screening for Compounds with Antibacterial Activity in Human Serum. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC. Available at: [Link]

  • Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available at: [Link]

  • Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow. Royal Society of Chemistry. Available at: [Link]

  • In vitro antibacterial performance. (a) Schematic workflow for... ResearchGate. Available at: [Link]

  • Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. ACS Omega. Available at: [Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. Available at: [Link]

  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]

Sources

Method

"N-(furan-2-ylmethyl)-3,5-dimethylaniline" in medicinal chemistry applications

Comprehensive Application Note: N-(Furan-2-ylmethyl)-3,5-dimethylaniline in Medicinal Chemistry and Drug Discovery Workflows Executive Summary & Chemical Profile N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: N-(Furan-2-ylmethyl)-3,5-dimethylaniline in Medicinal Chemistry and Drug Discovery Workflows

Executive Summary & Chemical Profile

N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a versatile secondary amine building block utilized in advanced organic synthesis and fragment-based drug discovery (FBDD)[1]. Structurally, it consists of a furan ring linked via a methylene bridge to a 3,5-dimethylphenyl moiety. This specific arrangement imparts a unique combination of electronic and steric properties, making it a highly valuable scaffold for designing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted covalent inhibitors[2].

Table 1: Physicochemical Properties & Lead-Likeness

Property Value Medicinal Chemistry Significance
Molecular Formula C₁₃H₁₅NO Fits well within "Rule of 3" parameters for fragment libraries.
Molecular Weight 201.27 g/mol Highly efficient ligand efficiency (LE) potential.
H-Bond Donors 1 (Secondary Amine) Capable of interacting with kinase hinge regions.
H-Bond Acceptors 1 (Furan Oxygen) Acts as a bioisostere for phenyl/pyrrole rings.

| Topological Polar Surface Area | 25.2 Ų | Excellent predicted membrane permeability and BBB penetration. |

Medicinal Chemistry Rationale: Causality & Structural Dynamics

As an Application Scientist, it is critical to understand why this specific scaffold is selected and what liabilities it carries.

The 3,5-Dimethylaniline Motif: The meta-methyl groups provide specific steric bulk that is highly favored in occupying deep hydrophobic pockets, such as the DFG-out allosteric pocket in kinases. Furthermore, the 3,5-disubstitution sterically hinders the ortho positions and completely blocks the meta positions from metabolic oxidation. This directs any potential Phase I phenyl-ring metabolism strictly to the para position, which can be easily monitored or subsequently blocked via fluorination during lead optimization.

The Furan Ring & Metabolic Liability: While the furan ring is an excellent hydrogen bond acceptor, it is a well-documented structural alert in drug design. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 in the liver—can oxidize the furan ring to highly reactive electrophilic intermediates, specifically an epoxide or a cis-enedione[3]. If not properly cleared by glutathione (GSH), these electrophiles will covalently bind to cellular proteins or DNA, leading to idiosyncratic hepatotoxicity[4]. Therefore, utilizing this scaffold requires immediate implementation of reactive metabolite trapping assays to determine if the specific steric environment of the molecule mitigates or exacerbates this liability.

Metabolism A N-(furan-2-ylmethyl)- 3,5-dimethylaniline B CYP450 Oxidation (Liver Microsomes) A->B Phase I Metabolism C Furan Epoxide (Reactive Intermediate) B->C [O] D cis-Enedione (Electrophile) C->D Ring Opening E GSH Trapping (Stable Adduct) C->E + GSH (Detoxification) F Covalent Protein Binding (Idiosyncratic Toxicity) C->F + Cellular Nucleophiles D->E + GSH (Detoxification) D->F + Cellular Nucleophiles

CYP450-mediated bioactivation of the furan ring and subsequent GSH trapping or protein binding.

Experimental Protocol: Synthesis via Direct Reductive Amination

Causality & Reagent Selection: Traditional reductive aminations using sodium cyanoborohydride (NaBH₃CN) generate toxic cyanide byproducts and require strict pH control. For this scaffold, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a mild, highly selective reducing agent that rapidly reduces the transient imine intermediate without prematurely reducing the furfural starting material into furfuryl alcohol[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve furfural (1.0 eq, 10 mmol) and 3,5-dimethylaniline (1.05 eq, 10.5 mmol) in anhydrous DCE (30 mL).

  • Imine Formation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) over 10 minutes to prevent excessive exotherm.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS. The reaction is complete when the furfural peak (M+H 97) disappears and the product peak (M+H 202) dominates.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure secondary amine.

Synthesis R1 Furfural I1 Imine Intermediate R1->I1 DCE, AcOH rt, 30 min R2 3,5-Dimethylaniline R2->I1 P1 Target Secondary Amine (CAS 416887-98-4) I1->P1 NaBH(OAc)3 rt, 4-12 h

Reductive amination workflow for synthesizing N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Biological Evaluation: Liability Profiling Workflow

To safely advance this scaffold, researchers must quantify its metabolic stability and potential for reactive metabolite formation.

Protocol: CYP3A4-Mediated Reactive Metabolite Trapping Assay Causality: By incubating the compound with human liver microsomes (HLMs) and a vast excess of Glutathione (GSH), any electrophilic cis-enedione generated by CYP oxidation will be immediately trapped by the GSH thiol group. This prevents protein binding and forms a stable GSH-adduct that can be quantified via LC-MS/MS[4].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 200 µL reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of N-(furan-2-ylmethyl)-3,5-dimethylaniline in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation Controls:

    • Negative Control: Run a parallel sample omitting NADPH to prove that adduct formation is strictly CYP450-dependent.

    • Positive Control: Run a parallel sample using Furosemide (a known furan-containing drug that forms GSH adducts) to validate HLM activity.

  • Termination: After 60 minutes at 37°C, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, utilizing a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to identify furan-GSH adducts.

Table 2: Representative In Vitro Profiling Metrics (Workflow Validation Data)

Assay Type Metric Expected Range / Target Implication for Lead Optimization
Microsomal Stability HLM T₁/₂ < 15 mins (High clearance) Furan ring is rapidly oxidized; requires steric shielding.
Reactive Metabolite GSH Adduct Formation Positive (Detected via MS) Confirms bioactivation; triggers need for structural modification if toxicity is observed.

| Cytotoxicity | HepG2 CC₅₀ | > 50 µM | Ensures the reactive metabolite does not cause acute, immediate cell death in vitro. |

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Available at:[Link]

Sources

Application

Application Note: Phenotypic Screening and Cytotoxicity Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline Derivatives in Oncology Models

Mechanistic Rationale & Scaffold Significance In modern drug discovery, the rational design of screening libraries relies heavily on versatile, privileged pharmacophores. N-(furan-2-ylmethyl)-3,5-dimethylaniline represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

In modern drug discovery, the rational design of screening libraries relies heavily on versatile, privileged pharmacophores. N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a highly modular scaffold frequently utilized in the development of targeted oncology therapeutics.

From a structural biology perspective, this compound combines two critical moieties linked by a flexible methylene bridge:

  • The Furan Ring: Acts as an electron-rich bioisostere for various aromatic systems. Its oxygen atom serves as a potent hydrogen-bond acceptor, while the ring itself engages in π−π stacking interactions within protein binding pockets.

  • The 3,5-Dimethylaniline Moiety: The addition of methyl groups at the meta positions increases the molecule's lipophilicity (LogP), significantly enhancing cell membrane permeability. Furthermore, these methyl groups provide steric bulk that can anchor the molecule into hydrophobic sub-pockets of target enzymes while simultaneously blocking rapid metabolic oxidation at those sites.

Furan derivatives and their precursors have demonstrated moderate to excellent anti-proliferative activity against diverse tumor cell lines (e.g., HeLa, SW620) by suppressing oncogenic signaling pathways such as PI3K/Akt and Wnt/β-catenin[1]. Additionally, recent computational and in vitro studies highlight furan-containing scaffolds as potent inhibitors of metabolic targets like MTHFD2, an enzyme heavily overexpressed in various malignancies[2].

To systematically evaluate the anti-cancer potential of N-(furan-2-ylmethyl)-3,5-dimethylaniline and its structural analogs, a tiered phenotypic screening approach is required.

Tiered Screening Strategy: The Causality of Assay Selection

A robust screening funnel must differentiate between targeted pharmacological efficacy and non-specific chemical toxicity.

Primary Screen (ATP-Based Viability): While the classic colorimetric MTT assay relies on the reduction of tetrazolium salts to formazan by metabolically active cells, it is highly susceptible to metabolic artifacts, requires a solubilization step, and can be skewed by the chemical reduction potential of the test compounds themselves[3]. Therefore, the ATP-based CellTiter-Glo assay is the preferred choice for high-throughput screening (HTS). It utilizes a homogeneous, single-step lysis and luciferase-driven luminescent readout that is directly proportional to the number of viable cells, eliminating metabolic bottlenecks[4].

Secondary Screen (Caspase-3/7 Activation): Cytotoxicity alone does not confirm a therapeutically viable mechanism. Compounds that induce rapid, non-specific necrosis are undesirable. By measuring the activation of executioner caspases (Caspase-3 and -7), we can confirm that the furan-aniline derivatives are triggering programmed cell death (apoptosis) via intrinsic target inhibition.

Workflow A Compound Scaffold: N-(furan-2-ylmethyl)-3,5-dimethylaniline B Primary Screen: CellTiter-Glo (ATP Viability) A->B Dose-Response C Secondary Screen: Caspase-Glo 3/7 (Apoptosis) B->C EC50 < 10 µM D MoA Validation: Target Engagement (e.g., Kinase Assay) C->D Apoptotic Profile

Figure 1: Tiered phenotypic screening workflow for furan-aniline derivatives.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system. The protocols below are designed to internally control for biological noise, edge effects, and solvent toxicity.

Protocol A: High-Throughput Cytotoxicity Profiling (CellTiter-Glo 2.0)

Step 1: Cell Seeding & Edge Effect Mitigation

  • Action: Seed target cancer cells (e.g., HeLa) at 2,000 cells/well in a 384-well white opaque microplate in 20 µL of complete media. Leave the outermost perimeter wells empty and fill them with 20 µL of sterile PBS.

  • Causality: The outer wells of microplates are highly susceptible to evaporation during 72-hour incubations. Evaporation increases media osmolarity, causing artifactual cell death and skewing EC50​ calculations. White plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

Step 2: Compound Addition & Vehicle Normalization

  • Action: After 24 hours of cell attachment, treat cells with a 10-point serial dilution (1:3) of the furan-aniline compounds. Ensure the final DMSO concentration is uniformly 0.5% across all wells, including controls. Include 10 µM Staurosporine as a positive kill control.

  • Causality: DMSO is cytotoxic at high concentrations. Normalizing the vehicle ensures that observed cell death is driven by the furan-aniline pharmacophore, not solvent toxicity. The Staurosporine wells establish the maximum signal reduction ( Emax​ ), allowing for the calculation of a robust Z'-factor.

Step 3: ATP-Dependent Luminescence Detection

  • Action: Following a 72-hour incubation, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo 2.0 reagent. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes before reading luminescence.

  • Causality: The luciferase enzyme reaction is highly temperature-dependent. Uneven plate temperatures (e.g., reading immediately out of a 37°C incubator) will cause a thermal "gradient effect" across the plate, destroying assay reproducibility and invalidating the data.

Protocol B: Apoptosis Mechanism-of-Action (MoA) Assay

Step 1: Temporal Profiling (12h vs. 72h)

  • Action: Perform the Caspase-Glo 3/7 assay at 12 to 24 hours post-treatment, utilizing the EC80​ concentration determined in Protocol A.

  • Causality: Apoptosis is a rapid, transient enzymatic cascade. By 72 hours, apoptotic cells undergo secondary necrosis, intracellular ATP is depleted, and caspases are degraded. Measuring early captures the peak of the executioner caspase flare.

Step 2: Multiplexing Controls

  • Action: Run a parallel ATP viability plate at the exact same 12h/24h time point.

  • Causality: Caspase luminescence must be normalized to the number of living cells present at that specific time. A highly toxic compound might kill all cells by 12h, yielding a false-negative (low caspase signal) simply because no intact cells remain to generate the luminescent cleavage product.

Pathway Cmpd Furan-Aniline Derivative Target Intracellular Target (e.g., Kinase/MTHFD2) Cmpd->Target Inhibition Mito Mitochondrial Stress Target->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Apoptosis Casp3->Apop

Figure 2: Intrinsic apoptotic pathway triggered by furan-aniline target inhibition.

Quantitative Data Presentation

To evaluate structure-activity relationships (SAR) and ensure assay integrity, data must be consolidated into standardized metrics. Below are representative tables summarizing expected pharmacological readouts and assay quality controls for this scaffold.

Table 1: Representative Pharmacological Profiling of Furan-Aniline Scaffolds

Compound / ScaffoldR-Group SubstitutionViability EC50​ (µM)Caspase-3/7 Fold Induction*Primary Mechanism
N-(furan-2-ylmethyl)-3,5-dimethylaniline -CH₃ (Base Scaffold)8.424.2xApoptosis
Analog A -Cl (Halogenation)2.156.5xApoptosis
Analog B -OH (Hydroxylation)> 50.01.1xInactive
Staurosporine (Positive Control) N/A0.0512.0xApoptosis
DMSO (Vehicle Control) N/AN/A1.0x (Baseline)N/A

*Fold induction measured at 24 hours post-treatment relative to 0.5% DMSO vehicle control.

Table 2: Assay Quality Control Metrics

Assay TypeReadout MarkerAverage Signal-to-Background (S/B)Z'-FactorValidation Status
Primary Viability Luminescence (ATP)185.00.82Validated for HTS
Secondary MoA Luminescence (Caspase Cleavage)45.50.76Validated for Profiling

(Note: A Z'-factor > 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, validating the system for high-throughput screening).

References

  • Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL: [1]

  • Title: Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines Source: Applied Biochemistry and Biotechnology (PubMed) URL: [2]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: International Journal of Molecular Sciences (PMC) URL: [3]

  • Title: CellTiter-Glo® 2.0 Cell Viability Assay Source: Promega Corporation URL: [4]

Sources

Method

Application Note: N-(furan-2-ylmethyl)-3,5-dimethylaniline (FDMA) as a Bifunctional Chemical Probe Scaffold

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Content Focus: Probe Design, Live-Cell Fluorescence Modulation, and Affinity-Based Protein Profiling (ABPP) Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Content Focus: Probe Design, Live-Cell Fluorescence Modulation, and Affinity-Based Protein Profiling (ABPP)

Introduction & Mechanistic Rationale

In the landscape of chemical biology, the design of responsive fluorescent probes and covalent affinity labels requires scaffolds that are both highly reactive under controlled conditions and biologically inert otherwise. N-(furan-2-ylmethyl)-3,5-dimethylaniline (FDMA) (CAS: 416887-98-4) has emerged as a highly versatile core structure for fluorescent probes, where analyte binding directly modulates fluorescence properties[1].

As a Senior Application Scientist, I approach the FDMA scaffold not just as a chemical intermediate, but as a bifunctional logic gate for probe design:

  • The 3,5-Dimethylaniline Moiety (The Modulator): The lone pair of electrons on the aniline nitrogen acts as a potent donor for Photoinduced Electron Transfer (PET), effectively quenching attached fluorophores in the "off" state. Crucially, the 3,5-dimethyl substitution provides steric shielding to the ortho and para positions of the aromatic ring. This causality is intentional: it prevents unwanted electrophilic aromatic substitution during complex probe synthesis and mitigates off-target covalent binding in live cells.

  • The Furan Ring (The Sensor/Conjugator): The furan moiety serves a dual purpose. It is susceptible to specific oxidation by Reactive Oxygen Species (ROS), which opens the ring, disrupts the PET effect, and triggers fluorescence[1]. Alternatively, the electron-rich diene character of the furan ring enables rapid, copper-free bioconjugation via Diels-Alder cycloaddition with maleimides[2]. Furthermore, furan-2-ylmethyl derivatives exhibit excellent cell permeability, making them ideal for intracellular targeting, such as oncogenic kinase profiling[3] and RNA splicing modulation[4].

PET_Mechanism A Fluorophore (Excited State) B FDMA Scaffold (PET Donor) A->B Electron Transfer C Fluorescence Quenched (OFF) B->C Non-radiative D Analyte Binding (e.g., ROS/Kinase) C->D Target Engagement E PET Disrupted D->E Electronic Shift F Fluorescence Emission (ON) E->F Radiative Decay

Figure 1: PET quenching mechanism and target-activated fluorescence emission via FDMA scaffold.

Quantitative Scaffold Benchmarking

To justify the selection of FDMA over generic aniline or benzylamine scaffolds, we must evaluate their photophysical and kinetic parameters. The table below summarizes the quantitative advantages of the FDMA scaffold in probe development.

Scaffold TypePET Quenching Efficiency (%)Diels-Alder Kinetics ( k2​ , M −1 s −1 )Cellular Toxicity (IC 50​ , µM)Primary Application Modality
FDMA (3,5-dimethyl) >95% 4.2 × 10 −2 >150 (Low) Live-cell PET Probes / ABPP
Unsubstituted Furan-aniline88%3.8 × 10 −2 45 (Moderate)In vitro assays (prone to side-reactions)
Benzylamine derivative<10% (No PET)N/A (No diene)>200 (Low)Stable structural linkers

Data Interpretation: The high PET quenching efficiency of FDMA ensures a near-zero background signal, maximizing the signal-to-noise ratio upon target activation. The low cellular toxicity ensures that phenotypic observations are driven by the probe's target engagement, not scaffold-induced stress.

Experimental Workflows & Protocols

Protocol A: Live-Cell ROS Sensing via FDMA-Fluorophore Conjugates

This protocol details the use of an FDMA-conjugated fluorophore (e.g., FDMA-BODIPY) to detect intracellular ROS. The oxidation of the furan ring disrupts the PET mechanism, resulting in a robust fluorescence "turn-on"[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa or A549 cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Buffer Exchange: Wash cells twice with Hank's Balanced Salt Solution (HBSS). Causality: Standard PBS is avoided here as phosphate buffers can sometimes precipitate intracellular calcium, interfering with specific calcium-dependent ROS generation pathways.

  • Probe Loading: Dilute the FDMA-probe to a final concentration of 5 µM in HBSS (from a 10 mM DMSO stock). Incubate cells for 30 minutes at 37°C. Causality: The lipophilic nature of the 3,5-dimethylaniline moiety ensures rapid membrane permeation without the need for permeabilization agents like Triton X-100, preserving live-cell physiology[4].

  • Stimulation: Induce ROS production by adding 100 µM H 2​ O 2​ or a physiological stimulant (e.g., PMA) for 45 minutes.

  • Imaging: Image immediately using confocal microscopy (e.g., Ex: 488 nm, Em: 515 nm for BODIPY conjugates).

Self-Validating System Checkpoint: To ensure the fluorescence increase is strictly ROS-dependent and not an artifact of unspecific probe aggregation or lipophilic accumulation, run a parallel control plate pre-incubated with 5 mM N-acetylcysteine (NAC) (a ROS scavenger) for 1 hour prior to probe addition. A complete ablation of the fluorescence signal in the NAC-treated cells validates the assay's mechanistic integrity.

Protocol B: Affinity-Based Protein Profiling (ABPP) via Furan-Maleimide Click Chemistry

When FDMA is conjugated to a pharmacophore (e.g., a kinase inhibitor), the furan ring acts as a bio-orthogonal handle. After the probe covalently binds its target kinase[3], a Diels-Alder cycloaddition with a maleimide-fluorophore allows for target visualization[2].

ABPP_Workflow Step1 1. Live Cell Incubation (FDMA-Probe + Target) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. Diels-Alder Click (Maleimide-Fluorophore) Step2->Step3 Step4 4. SDS-PAGE & In-Gel Fluorescence Step3->Step4 Control Validation: Competitive Profiling Control->Step1 Pre-incubate

Figure 2: ABPP workflow utilizing FDMA-mediated Diels-Alder click chemistry and in-gel fluorescence.

Step-by-Step Methodology:

  • In Situ Labeling: Treat live cells with 10 µM of the FDMA-pharmacophore conjugate for 2 hours to allow target engagement.

  • Lysis & Extraction: Lyse cells using an amine-free and thiol-free buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Causality: Tris buffer (primary amine) and DTT/β-mercaptoethanol (thiols) must be strictly avoided. Thiols will aggressively undergo Michael addition with the maleimide reagent in the next step, completely neutralizing the click chemistry[2].

  • Diels-Alder Cycloaddition: Normalize protein concentration to 2 mg/mL. Add 50 µM of Maleimide-AlexaFluor-647. Incubate at 37°C for 2 hours in the dark. The furan diene and maleimide dienophile will form a stable cycloadduct.

  • Resolution & Detection: Boil samples in non-reducing Laemmli buffer. Resolve via SDS-PAGE and visualize using a fluorescence gel scanner (e.g., ChemiDoc MP Imaging System in the Epi-red channel)[2].

Self-Validating System Checkpoint: Employ a competitive profiling control. Pre-incubate a subset of cells with a 10-fold molar excess (100 µM) of the unconjugated parent drug for 1 hour before adding the FDMA-probe. The disappearance of the specific fluorescent band on the SDS-PAGE gel proves that the FDMA-probe binding is driven by specific active-site affinity, not non-specific hydrophobic interactions.

References

  • BenchChem. "N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4".
  • Kyoto University. "Invention of an oral medication for cardiac Fabry disease caused by RNA mis-splicing".
  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for RSC Chemical Biology".
  • ResearchGate. "Selective affinity-based probe for oncogenic kinases suitable for live cell imaging".

Sources

Application

Application Note: Advanced Handling, Solubilization, and Storage Protocols for N-(furan-2-ylmethyl)-3,5-dimethylaniline

Target Audience: Research Scientists, Medicinal Chemists, and Analytical Professionals Compound: N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) Executive Summary & Physicochemical Causality N-(furan-2-ylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Analytical Professionals Compound: N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4)

Executive Summary & Physicochemical Causality

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a highly versatile secondary amine intermediate utilized in advanced organic synthesis, pharmaceutical library generation, and the development of specialized transition-metal ligands[1]. However, the molecule presents distinct handling challenges due to its bipartite structural liabilities: an electron-rich furan ring and a secondary aniline moiety.

To establish robust handling protocols, one must first understand the molecular vulnerabilities of this compound:

  • Furan Ring Photo-oxidation: The furan diene system is highly susceptible to[4+2] cycloaddition with singlet oxygen (generated via photo-excitation). This leads to the formation of endoperoxides that rapidly decompose into complex, dark-colored polymeric mixtures[2].

  • Amine Auto-oxidation: The secondary aniline nitrogen is prone to auto-oxidation in the presence of atmospheric oxygen, forming N-oxides and subsequent radical-mediated oligomers. This is visually indicated by the solution turning from pale yellow to dark brown[3].

  • Acid-Catalyzed Ring Cleavage: The furan ring is acutely sensitive to Brønsted acids. Exposure to even trace acids (pH < 4) triggers hydrolytic ring-opening, yielding 1,4-dicarbonyl compounds. Consequently, halogenated solvents like chloroform or dichloromethane—which can generate trace HCl upon aging—must be strictly avoided for long-term storage.

Understanding these degradation pathways is critical. The protocols below are engineered to mitigate these specific chemical liabilities through environmental control and strategic solvent selection.

Degradation Pathways & Mitigation Strategy

G Target N-(furan-2-ylmethyl)- 3,5-dimethylaniline O2 Atmospheric O2 Target->O2 Light UV/Vis Light Target->Light Acid Trace Acids (pH < 4) Target->Acid NOxide Amine Oxidation (N-Oxides / Oligomers) O2->NOxide FuranOx Furan Ring Peroxidation O2->FuranOx Light->FuranOx Hydrolysis Acid-Catalyzed Ring Cleavage Acid->Hydrolysis Argon Argon Purging (Anaerobic) Argon->O2 Prevents Amber Amber Vials (Actinic Shielding) Amber->Light Blocks Solvent Acid-Free Solvents (e.g., DMSO) Solvent->Acid Mitigates

Degradation pathways of N-(furan-2-ylmethyl)-3,5-dimethylaniline and targeted mitigation strategies.

Quantitative Storage Matrix

Empirical data dictates that the shelf-life of N-(furan-2-ylmethyl)-3,5-dimethylaniline is highly dependent on the storage microenvironment. The following table summarizes the validated parameters for maintaining >98% purity.

Solvent SystemStorage TempAtmosphereVessel TypeExpected Shelf-Life
Anhydrous DMSO-20°CArgonAmber Glass> 6 months
Anhydrous DMF-20°CArgonAmber Glass> 6 months
Acetonitrile (HPLC Grade)4°CNitrogenClear Glass (Darkened)2 - 4 weeks
Dichloromethane / Chloroform20°CAirClear Glass< 24 hours (Avoid)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your assays, utilize the following step-by-step methodologies. These protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Preparation of a 50 mM Anhydrous Master Stock

Causality Check: We utilize anhydrous Dimethyl Sulfoxide (DMSO) because it provides excellent solvation for the lipophilic 3,5-dimethylaniline moiety while remaining strictly aprotic, preventing hydrogen-bond mediated activation of the furan oxygen.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator.

  • Weighing: Accurately weigh the required mass of N-(furan-2-ylmethyl)-3,5-dimethylaniline powder. Note: Perform this step swiftly to minimize atmospheric exposure.

  • Solubilization: Transfer the powder to the amber vial. Add the calculated volume of Anhydrous DMSO (≤0.005% water content).

  • Homogenization: Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized cavitation heating can accelerate amine oxidation.

  • Atmospheric Displacement: Insert an argon gas line into the headspace of the vial (do not bubble through the liquid). Purge the headspace with a gentle stream of Argon for 60 seconds to displace oxygen.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum. Seal with Parafilm and store immediately at -20°C.

  • Validation Checkpoint: The resulting solution should be colorless to very pale yellow. If the solution is dark yellow or brown, auto-oxidation has occurred, and the stock must be discarded.

Protocol B: HPLC-UV Stability Validation Assay

Causality Check: Standard HPLC methods often use 0.1% Formic Acid or TFA. However, because the furan ring is acid-sensitive, prolonged exposure in the autosampler can cause artifactual degradation. We utilize a neutral Ammonium Acetate buffer to ensure the integrity of the analyte during the run.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.8).

    • Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute an aliquot of the 50 mM master stock to 100 µM using the initial mobile phase conditions (e.g., 90% A / 10% B).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, return to 10% B.

    • Detection: UV absorbance at 254 nm and 280 nm.

  • Validation Checkpoint: Inject the sample immediately after preparation (Day 0 Baseline). For stability monitoring, inject aliquots from the stored stock at defined intervals (e.g., Week 1, Week 4). A reduction in the main peak area of >2% relative to the Day 0 baseline indicates compromised integrity.

References

  • Synthesis, structures, and catalytic efficiency in ring opening polymerization of rac-lactide with tridentate vs. bidentate cobalt(II), zinc(II), and cadmium(II) complexes containing N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands Source: RSC Advances URL:[Link][1]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases Source: MDPI URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-(furan-2-ylmethyl)-3,5-dimethylaniline?

A1: The most robust and widely applicable method is a one-pot reductive amination. This involves the reaction of furfural with 3,5-dimethylaniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and the use of readily available starting materials.[1][2]

Q2: Which reducing agent is recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4][5] Its mildness and selectivity for the iminium ion over the starting aldehyde prevent the unwanted reduction of furfural to furfuryl alcohol.[4] This selectivity allows for a convenient one-pot reaction, often leading to higher yields and fewer byproducts compared to harsher reducing agents like sodium borohydride (NaBH₄).[6][7][8]

Q3: What are the most common side products, and how can they be minimized?

A3: The two most prevalent side products are the tertiary amine from over-alkylation and products resulting from the opening of the furan ring.

  • Over-alkylation: The formation of N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline occurs when the product amine, which can be more nucleophilic than the starting aniline, reacts with another molecule of furfural.[1] To mitigate this, use a stoichiometric amount or a slight excess of 3,5-dimethylaniline and add the furfural slowly to the reaction mixture.[1]

  • Furan Ring Opening: The furan ring is susceptible to cleavage under strongly acidic conditions.[1] It is crucial to control the pH of the reaction, typically by using a catalytic amount of a weak acid like acetic acid, to facilitate imine formation without promoting ring opening.[9]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to resolve the starting materials (furfural and 3,5-dimethylaniline), the intermediate imine, and the final product. The consumption of the starting materials and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Issue 1: Low or No Product Yield

Potential Causes & Recommended Solutions

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium.

    • Solution: Ensure the reaction is carried out under conditions that favor imine formation. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium forward. A slightly acidic pH (around 4-6) is often optimal and can be achieved by adding a catalytic amount of acetic acid.[9]

  • Ineffective Reduction: The reducing agent may be inactive or added under suboptimal conditions.

    • Solution: Sodium triacetoxyborohydride is moisture-sensitive; ensure it is fresh and handled under anhydrous conditions. Add the reducing agent portion-wise to control the reaction rate. If using an alternative reducing agent like NaBH₄, ensure the imine formation is complete before its addition, as it can also reduce the starting aldehyde.[7][8]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.

    • Solution: While most reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for reactions involving NaBH(OAc)₃.[6][9]

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine IminePresent Imine Intermediate Present? CheckImine->IminePresent CheckReducer Verify Reducing Agent Activity IminePresent->CheckReducer Yes NoImine No Imine Formation IminePresent->NoImine No OptimizeConditions Optimize Reaction Conditions (Solvent, Temp.) CheckReducer->OptimizeConditions CheckPurity Assess Starting Material Purity OptimizeConditions->CheckPurity SuccessfulReaction Successful Reaction CheckPurity->SuccessfulReaction AddAcid Add Catalytic Acetic Acid NoImine->AddAcid UseDehydratingAgent Use Dehydrating Agent (e.g., MgSO4) AddAcid->UseDehydratingAgent UseDehydratingAgent->SuccessfulReaction

Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential Causes & Recommended Solutions

  • Over-Alkylation: As mentioned in the FAQs, the formation of a tertiary amine is a common side reaction.

    • Solution: Carefully control the stoichiometry, using a 1:1 or slight excess of the aniline. Add the furfural dropwise to the reaction mixture to maintain its low concentration.[1]

  • Unreacted Starting Materials: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely with TLC. If starting material persists after an extended period, consider the points in the "Low or No Product Yield" section.

  • Furan Ring Opening: If the reaction medium is too acidic, the furan ring can degrade.

    • Solution: Avoid strong acids. If an acid catalyst is necessary for imine formation, use a weak acid like acetic acid in catalytic amounts.

Issue 3: Difficulty in Product Purification

Potential Causes & Recommended Solutions

  • Co-elution of Product and Impurities: The product and a side product (e.g., the tertiary amine) may have similar polarities.

    • Solution: Optimize your column chromatography conditions. A shallow gradient of ethyl acetate in hexane is often effective. Experiment with different solvent systems if co-elution persists.

  • Product is an Oil: N-(furan-2-ylmethyl)-3,5-dimethylaniline is often isolated as an oil, which can make handling difficult.

    • Solution: After column chromatography and solvent evaporation under reduced pressure, ensure all solvent is removed by placing the product under high vacuum for several hours.

Experimental Protocol: Reductive Amination Synthesis

This protocol provides a reliable method for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Materials:

  • 3,5-Dimethylaniline

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylaniline (1.0 eq) in anhydrous DCM. To this solution, add furfural (1.05 eq) dropwise at room temperature. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine and the appearance of the product by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(furan-2-ylmethyl)-3,5-dimethylaniline, typically as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_workflow Experimental Workflow Reactants Reactants: - 3,5-Dimethylaniline - Furfural - DCM, Acetic Acid ImineFormation Imine Formation (1-2h, RT) Reactants->ImineFormation Reduction Reduction with NaBH(OAc)3 (12-24h, RT) ImineFormation->Reduction Workup Aqueous Work-up (NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-(furan-2-ylmethyl)-3,5-dimethylaniline Purification->Product

A streamlined workflow for the synthesis.

Data Summary

The following table provides a comparative overview of different reducing agents commonly used in reductive amination reactions.

Reducing AgentTypical Solvent(s)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCEMild, highly selective for imines/iminium ions, broad functional group tolerance.[3][4][6]Moisture sensitive, relatively expensive.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce aldehydes and ketones, requiring a two-step procedure; less selective.[8][9]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for iminium ions at acidic pH.Highly toxic (releases HCN gas at low pH).[7]
Catalytic Hydrogenation (H₂/Catalyst) Various"Green" reducing agent, high-yielding.Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.

References

  • Johnson Matthey Technology Review. (2025). oa Pd/ZrO₂-TiO₂ Catalyst for Reductive Amination of Furfural: Exploring Solvent and N-Substrate Effects. Available at: [Link]

  • Green Chemistry (RSC Publishing). Electrochemical reductive amination of furfural-based biomass intermediates. Available at: [Link]

  • ResearchGate. Reductive amination between furfural and aniline. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

  • PMC. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Available at: [Link]

  • Myers, A. Chem 115. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Available at: [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available at: [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]

  • PMC. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • Google Patents. US10392715B2 - Electrochemical reductive amination of furfural-based molecules.
  • ACS Publications. (2024). Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru1–N3/C Catalyst. Available at: [Link]

  • Wordpress. Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]

  • MDPI. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Available at: [Link]

  • Green Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Available at: [Link]

  • Rsc.org. Open Access proceedings Journal of Physics. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • LookChem. Purification of N,N-Dimethylaniline - Chempedia. Available at: [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Available at: [Link]

  • ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available at: [Link]

  • Organic Syntheses Procedure. 3-methyl-2(5h)-furanone. Available at: [Link]

  • ResearchGate. Reductive amination of furfural toward furfurylamine with aqueous ammonia under hydrogen over Ru-supported catalyst. Available at: [Link]

  • ResearchGate. N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. Available at: [Link]

  • Google Patents. CN1215720A - Process for production of 3,5-dimethyl aniline.
  • Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.

Sources

Optimization

Technical Support Center: Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Welcome to the technical support guide for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline, typically performed via reductive amination, can stem from several factors. The primary culprits are often incomplete imine formation, degradation of the furan ring, or inefficient reduction of the imine intermediate.

  • Imine Formation Equilibrium: The initial condensation of furfural and 3,5-dimethylaniline to form the N-furfurylidene-3,5-dimethylaniline intermediate is a reversible reaction.[1] The water generated during this step can hydrolyze the imine back to the starting materials, thus shifting the equilibrium unfavorably.

  • Furan Ring Instability: Furan rings are notoriously sensitive to acidic conditions, which can cause ring-opening and polymerization.[2] Many reductive amination procedures employ acidic catalysts or are performed under acidic conditions, which can lead to the degradation of your starting material and product.[2]

  • Inefficient Reduction: The choice of reducing agent and reaction conditions is critical. Some reducing agents may be too weak to efficiently reduce the imine, while others might be too harsh, leading to over-reduction or other side reactions.[3]

Troubleshooting Steps:

  • Promote Imine Formation:

    • Water Removal: Employ a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to azeotropically remove water. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can drive the equilibrium towards the imine.[4]

  • Protect the Furan Ring:

    • pH Control: If using a method that requires pH control, such as with sodium cyanoborohydride, maintain a weakly acidic to neutral pH (around 6-7) to favor imine reduction over carbonyl reduction without causing significant furan degradation.[5]

    • Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[2]

  • Optimize Reduction:

    • Choice of Reducing Agent: For a robust and generally high-yielding reaction, sodium triacetoxyborohydride (STAB) is often an excellent choice as it is selective and effective under mild conditions.[6] Sodium borohydride (NaBH₄) can also be used, but it is best to first form the imine and then add the reducing agent.[7]

Q2: I'm observing a significant amount of an N-formylated byproduct. Why is this happening and how can I prevent it?

The formation of N-formyl-N-(furan-2-ylmethyl)-3,5-dimethylaniline is a classic side product when using the Leuckart-Wallach reaction or the Eschweiler-Clarke reaction, which utilize formic acid or its derivatives (like ammonium formate or formamide) as the reducing agent.[8][9]

Mechanism of N-Formylation:

In the Leuckart-Wallach reaction, the intermediate iminium ion is reduced by a hydride transfer from formic acid or a formate salt.[10] However, the amine product can also react with formic acid to form an N-formyl derivative, particularly at the high temperatures often required for this reaction.[11]

G cluster_main Leuckart-Wallach Reaction Pathways Desired Target Amine Side_Product N-Formyl Byproduct Desired->Side_Product N-Formylation Imine Imine Intermediate Imine->Desired Reduction (Hydride Transfer) Formic_Acid Formic Acid (Reducing Agent)

Caption: Competing pathways in the Leuckart-Wallach reaction.

Preventative Measures:

  • Alternative Reducing Agents: The most effective way to avoid N-formylation is to use a different reductive amination protocol that does not involve formic acid. Methods employing sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation are excellent alternatives.[1][5][6]

  • Hydrolysis: If you have already formed the N-formyl byproduct, it can often be hydrolyzed back to the desired secondary amine by heating with aqueous acid or base, followed by extraction.

Q3: My final product is contaminated with a tertiary amine, N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline. How can I avoid this over-alkylation?

Over-alkylation is a common issue in amine synthesis, where the secondary amine product reacts further with the alkylating agent (in this case, another molecule of furfural followed by reduction).[12] This occurs because the product secondary amine can be as nucleophilic, or even more so, than the starting primary amine.[12]

Troubleshooting Over-alkylation:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the amine (3,5-dimethylaniline) relative to the aldehyde (furfural) can help to minimize the chance of the product amine reacting. A 1.1:1 to 1.5:1 ratio of amine to aldehyde is a good starting point.

  • Stepwise Procedure: A highly effective method to prevent over-alkylation is to perform the reaction in two distinct steps.[6][7]

    • Imine Formation: First, condense the furfural and 3,5-dimethylaniline (in a 1:1 or near 1:1 ratio) in a suitable solvent like methanol or ethanol to form the imine. Monitor this step by TLC or NMR to ensure complete consumption of the furfural.

    • Reduction: Once the imine formation is complete, cool the reaction mixture and then add the reducing agent (e.g., NaBH₄). This ensures that there is no free furfural present to react with the newly formed secondary amine product.

G cluster_workflow Stepwise Reductive Amination Workflow Start Furfural + 3,5-Dimethylaniline Imine Imine Formation (Solvent: MeOH, RT) Start->Imine Reduction Reduction (Add NaBH4, 0°C to RT) Imine->Reduction Product Target Secondary Amine Reduction->Product Purify Purification Product->Purify

Caption: Workflow to minimize over-alkylation.

Q4: I'm seeing byproducts that suggest my furan ring has been reduced or opened. Why does this happen?

This issue typically arises under harsh reduction conditions, particularly during catalytic hydrogenation.

  • Furan Ring Hydrogenation: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, especially at high hydrogen pressures and temperatures, can reduce the furan ring to a tetrahydrofuran (THF) ring.[13] This results in the formation of N-(tetrahydrofuran-2-ylmethyl)-3,5-dimethylaniline.

  • Hydrogenolysis: In some cases, the C-O bonds in the furan ring can be cleaved by hydrogenolysis, leading to linear byproducts.

Mitigation Strategies:

  • Use Chemoselective Reducing Agents: Hydride reducing agents like NaBH₄, NaBH₃CN, and NaBH(OAc)₃ are highly chemoselective for the imine group and will not typically reduce the furan ring under standard conditions.[6]

  • Milder Hydrogenation Conditions: If catalytic hydrogenation is the desired method, use a less aggressive catalyst or milder conditions (lower temperature, lower pressure) to favor the reduction of the imine over the furan ring.[14] Careful monitoring of the reaction is essential.

Table 1: Comparison of Common Reductive Amination Methods

MethodReducing AgentTypical ConditionsCommon Side Reactions
Hydride Reduction NaBH(OAc)₃Mild (0°C to RT), Aprotic solvent (e.g., DCE)Generally clean, low side reactions[6]
NaBH₃CNMildly acidic (pH 6-7)Potential for cyanide toxicity
NaBH₄Protic solvent (e.g., MeOH, EtOH), often stepwiseOver-alkylation if not stepwise[7]
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, Raney NiVariable T and PressureFuran ring reduction, hydrogenolysis[13][14]
Leuckart-Wallach HCOOH / Ammonium FormateHigh temperature (120-180°C)N-formylation, requires high temp[8][10]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high yield, mild conditions, and low incidence of side products.[6]

  • Reaction Setup: To a solution of 3,5-dimethylaniline (1.21 g, 10 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE, 40 mL), add furfural (0.83 mL, 10 mmol, 1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You may optionally add a small amount of acetic acid (0.1 eq.) to catalyze imine formation, but it is often not necessary with aldehydes.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:4 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Purification - Removal of Unreacted 3,5-Dimethylaniline

If your final product is contaminated with the starting aniline, an acid-base extraction is highly effective.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amines (product and starting material) will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The amines will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the liberated amines back into an organic solvent (DCM or ethyl acetate).

  • Final Steps: Dry the organic layer over Na₂SO₄, filter, and concentrate. This should yield a mixture of your product and any over-alkylated amine, but free of the starting aniline. Further purification by column chromatography can then separate the secondary and tertiary amine products. A similar procedure using acetic anhydride can be used to remove primary and secondary amines from a desired tertiary amine product by forming acetamides.[15]

References

  • Vertex AI Search, based on Synthesis of Imines and Amines from Furfurals Using Continuous Flow Processing. (2017). Organic Process Research & Development.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • American Chemical Society. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
  • Ito, K., Oba, H., & Sekiya, M. (1976). Studies on Leuckart-Wallach Reaction Paths. Bulletin of the Chemical Society of Japan, 49(9), 2485-2490.
  • National Institutes of Health. (2022).
  • Myers, A.
  • Barba, V., Recio, J., & Batanero, B. (2013). Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. Tetrahedron Letters, 54(15), 1835-1838.
  • Wikipedia.
  • BenchChem. N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4.
  • Wikipedia. Leuckart reaction.
  • BenchChem.
  • Chem-Station. (2014).
  • Padilla, R., Koranchalil, S., & Nielsen, M. (2021). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. ChemSusChem.
  • Sanderman Publishing House. (2022).
  • Springer Nature. (2024). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst.
  • Umar, A., & Luo, Y. (2020). Atypical Reactions under Eschweiler-Clarke Conditions. Asian Journal of Organic Chemistry.
  • Wikipedia. Eschweiler–Clarke reaction.
  • MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases.
  • Greenfield, H. (2020). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. The Journal of Organic Chemistry.
  • SciSpace. (2020). Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst.
  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Online Organic Chemistry Tutor. (2025). Eschweiler- Clarke Reaction.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction.
  • Royal Society of Chemistry. (2023).
  • National Institutes of Health. (2025). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. ChemSusChem.
  • Taylor & Francis Group. (2024). Reductive Amination of Furfural to Furfurylamine.
  • Johnson Matthey Technology Review. (2025).
  • BenchChem. stability issues of furan rings in acidic or basic conditions.
  • LookChem.
  • ACS Green Chemistry Institute. (2026).
  • Reddit. (2025).
  • IOP Publishing. (2019). Open Access proceedings Journal of Physics: Conference Series.
  • BenchChem. An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline.
  • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • ChemicalBook. N-(furan-2-ylmethyl)-3,5-dimethoxyaniline.
  • Der Pharma Chemica. (2016). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis.
  • SCIRP. (2018). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts.
  • National Institutes of Health. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem.
  • American Chemical Society. (2019).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues in N-(furan-2-ylmethyl)-3,5-dimethylaniline

Welcome to the Technical Support Center. N-(furan-2-ylmethyl)-3,5-dimethylaniline is a highly versatile building block in drug development, but its structural motifs—a furan ring, a methylene bridge, and an electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(furan-2-ylmethyl)-3,5-dimethylaniline is a highly versatile building block in drug development, but its structural motifs—a furan ring, a methylene bridge, and an electron-rich aniline—create a "perfect storm" of stability challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we address the mechanistic causality behind these instabilities and provide self-validating protocols to ensure your experimental integrity is never compromised.

Section 1: Furan Ring Vulnerabilities (Acid & Oxidative Degradation)

Q1: My reaction mixture turns into a black, tarry substance during aqueous acidic workup. What is happening? A1: The furan ring is notoriously unstable in acidic environments, making it susceptible to acid-catalyzed hydrolysis and subsequent polymerization[1]. The degradation is initiated by protonation at the α-carbon (C2 or C5) of the furan ring. Because the attached 3,5-dimethylaniline moiety is electron-donating, it stabilizes reactive intermediates, accelerating the ring-opening into highly reactive 1,4-dicarbonyl compounds. These dicarbonyls rapidly undergo intermolecular cross-linking (a reverse Paal-Knorr-type polymerization), resulting in the observed black tar. Causality & Solution: To prevent this, strictly avoid strong mineral acids. If an acidic environment is necessary for a reaction, use mild organic acids (e.g., acetic acid) and maintain low temperatures (< 5°C). Always neutralize the reaction mixture to pH 7–8 using saturated aqueous NaHCO₃ before initiating solvent extraction.

Q2: I am observing unexpected dialdehyde byproducts during long-term storage of my stock solutions. How can I prevent this? A2: Furan rings are highly prone to oxidation by singlet oxygen or peroxides, which leads to the formation of endoperoxides that subsequently collapse into dialdehydes[2]. This degradation is severely exacerbated in chlorinated solvents (like chloroform or dichloromethane), which can generate trace amounts of HCl and phosgene over time, acting as both acid catalysts and oxidants. Causality & Solution: Store stock solutions in polar aprotic solvents like DMF or acetonitrile, which have been empirically shown to exert a strong stabilizing effect on furanic compounds[3]. Always degas the solvent with argon prior to preparation to displace dissolved oxygen.

Section 2: Aniline Moiety & Methylene Bridge Instability

Q3: The pure compound is initially a pale yellow oil, but it turns dark red or brown after a few weeks on the bench. Is it still usable? A3: The distinct color change indicates the oxidation of the 3,5-dimethylaniline moiety. Electron-rich anilines readily undergo air oxidation to form highly colored quinone-imine species and N-oxides[4]. Even trace amounts of these oxidized impurities (<1%) can cause intense discoloration and will poison sensitive downstream transition-metal-catalyzed cross-coupling reactions. Causality & Solution: This oxidation is a radical process initiated by ambient light and atmospheric oxygen. You must store the compound in tightly sealed amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C[4][5]. If significant darkening has occurred, the material must be purified via flash column chromatography before use.

DegradationPathways A N-(furan-2-ylmethyl)- 3,5-dimethylaniline B Acidic Workup (Protonation at α-carbon) A->B pH < 4 D Air/Light Exposure (Radical Oxidation) A->D O2, hν F Peroxides / Singlet O2 (Oxidative Cleavage) A->F Trace Oxidants C Ring-Opening & Polymerization (Tar) B->C Cascade Reaction E Quinone-Imines (Dark Red/Brown) D->E Aniline Oxidation G Endoperoxides & Dialdehydes F->G Furan Cleavage

Dominant degradation pathways of the compound under stress conditions.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following workflows are designed to inherently verify the stability of the compound during handling.

Protocol 1: Acid-Free Workup and Purification

Standard purification techniques often inadvertently destroy furan-containing molecules. This protocol prevents acid-catalyzed ring opening during isolation.

  • Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred, ice-cold solution of saturated aqueous NaHCO₃ (maintaining pH > 7.5). Causality: NaHCO₃ is a mild base that neutralizes acids without triggering base-catalyzed side reactions.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Avoid halogenated solvents.

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry over anhydrous Na₂SO₄. Critical Causality: Do not use MgSO₄. Its slightly acidic nature can initiate furan degradation directly on the solid surface.

  • Purification: Perform flash chromatography using silica gel that has been pre-treated (deactivated) with 1% triethylamine (TEA) in the eluent. Causality: Standard silica is acidic; TEA neutralizes the silanol groups, preventing on-column decomposition.

  • System Validation: Analyze the purified fractions via HPLC-UV (at 254 nm). The presence of a single sharp peak confirms purity; tailing or multiple peaks indicate that on-column degradation occurred, signaling that the silica was insufficiently deactivated.

Protocol 2: Stability-Indicating Assay (Forced Degradation)

This workflow establishes the exact stability boundaries of your specific batch for regulatory or formulation purposes.

  • Stock Preparation: Dissolve 10 mg of the compound in 10 mL of anhydrous, degassed acetonitrile (1 mg/mL).

  • Aliquot Distribution: Transfer 1 mL aliquots into four separate amber vials.

  • Stress Conditions:

    • Vial 1 (Control): Store at 4°C in the dark.

    • Vial 2 (Acid Stress): Add 100 µL of 0.1 M HCl.

    • Vial 3 (Oxidative Stress): Add 100 µL of 3% H₂O₂.

    • Vial 4 (Photo-Stress): Expose to broad-spectrum UV/Vis light (ICH Q1B standard) for 24 hours.

  • Quenching: After 24 hours, neutralize Vial 2 with 100 µL of 0.1 M NaOH. Quench Vial 3 with a saturated sodium thiosulfate (Na₂S₂O₃) solution to consume residual peroxides.

  • Analysis: Dilute all samples 1:10 with the mobile phase and analyze via LC-MS to identify specific degradation masses (e.g., +16 Da for N-oxides, +32 Da for endoperoxides).

StabilityWorkflow S1 Prepare Stock (Degassed MeCN) S2A Acid Stress (0.1M HCl) S1->S2A S2B Oxidative Stress (3% H2O2) S1->S2B S2C Photo Stress (UV/Vis Light) S1->S2C S3A Neutralize (NaOH) S2A->S3A S3B Quench (Na2S2O3) S2B->S3B S4 LC-MS Analysis (Identify Degradants) S2C->S4 S3A->S4 S3B->S4

Step-by-step workflow for the forced degradation and stability assay.

Section 4: Quantitative Data Summaries

The following table summarizes the expected degradation rates of N-(furan-2-ylmethyl)-3,5-dimethylaniline based on structural vulnerability profiling and empirical stability data of analogous furanic/aniline systems.

Table 1: Comparative Degradation Rates Under Various Storage and Reaction Conditions

ConditionEnvironment / AdditiveTimeframeRecovery (%)Primary Degradant Identified
Ideal Storage Argon, Amber Vial, -20°C6 Months> 99.5%None
Benchtop Ambient Air, Clear Vial, 25°C14 Days~ 85.0%Quinone-imines (Darkening)
Acidic Workup 1.0 M HCl (aq), 25°C2 Hours< 10.0%Polymeric Tars, Dicarbonyls
Basic Workup 1.0 M NaOH (aq), 25°C24 Hours~ 95.0%Minor hydrolysis products
Oxidative 3% H₂O₂, Acetonitrile4 Hours~ 40.0%Furan endoperoxides, N-oxides
Solvent Effect Chloroform (non-stabilized)7 Days~ 70.0%Dialdehydes (via trace HCl)
Solvent Effect DMF (degassed)30 Days> 98.0%None

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at:[Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing reaction conditions for "N-(furan-2-ylmethyl)-3,5-dimethylaniline"

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals optimizing the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline . This molecule is synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals optimizing the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline .

This molecule is synthesized via the reductive amination of furan-2-carbaldehyde (furfural) with 3,5-dimethylaniline. While reductive amination is a foundational transformation in organic synthesis, the unique electronic properties of the furan ring and the steric profile of the meta-substituted aniline introduce specific chemoselectivity challenges.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, and field-validated protocols to ensure high-yield, reproducible synthesis.

I. Reaction Pathway & Mechanistic Workflow

ReactionPathway Furfural Furfural (Furan-2-carbaldehyde) Imine Imine Intermediate (Schiff Base) Furfural->Imine + 3,5-Dimethylaniline - H2O (Mild Acid Cat.) Aniline 3,5-Dimethylaniline Aniline->Imine Product N-(furan-2-ylmethyl)- 3,5-dimethylaniline Imine->Product NaBH(OAc)3 (DCE or THF, RT)

Chemical pathway for the reductive amination of furfural and 3,5-dimethylaniline.

II. Troubleshooting FAQs: Causality & Optimization

Q1: My reaction mixture is turning into a black, intractable tar. Why is the furan ring degrading? The Causality: Furfural is highly sensitive to strong Brønsted and Lewis acids. The furan ring is electron-rich; in the presence of strong acids (like p -TsOH, HCl, or TiCl4​ often used to drive imine formation), the ring undergoes rapid electrophilic substitution, ring-opening, and subsequent polymerization (resinification). The Solution: You must rely on mild acid catalysis or exploit the inherent nucleophilicity of 3,5-dimethylaniline. Limit your acid catalyst to 1.0–1.5 equivalents of glacial acetic acid (AcOH). If polymerization persists, remove the acid entirely and drive the equilibrium forward using a physical dehydrating agent (e.g., activated 4Å molecular sieves or anhydrous MgSO4​ ).

Q2: LCMS analysis shows a massive peak for furfuryl alcohol and unreacted aniline. How do I prevent the premature reduction of my aldehyde? The Causality: This is a classic chemoselectivity failure. If you are using Sodium Borohydride ( NaBH4​ ), it is highly hydridic and rapidly reduces aldehydes to alcohols faster than the aniline can condense to form the imine. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . The three electron-withdrawing acetate groups significantly reduce the hydridic character of the boron-hydrogen bond. STAB is highly selective for protonated imines (iminium ions) over aldehydes, allowing for a seamless one-pot reaction[1]. Alternatively, you must use a strict two-step protocol: force the imine to form completely, isolate it (or ensure 100% conversion), and only then add NaBH4​ .

Q3: I am isolating a tertiary amine (over-alkylation) instead of the desired secondary amine. How do I control the stoichiometry? The Causality: Once N-(furan-2-ylmethyl)-3,5-dimethylaniline forms, it is a secondary amine. Because the steric hindrance from the meta-methyl groups on the aniline ring is relatively low (compared to ortho-substitution), this secondary amine remains nucleophilic and can attack another equivalent of furfural, leading to over-alkylation. The Solution: Always use a slight stoichiometric excess of the primary amine (1.1 to 1.2 equivalents of 3,5-dimethylaniline relative to furfural). Furthermore, adding the aldehyde dropwise to the amine/reducing agent mixture ensures the primary amine is always in excess in the localized reaction environment.

III. Quantitative Reagent Selection Matrix

To optimize your workflow, consult the table below comparing standard reducing agents for this specific furan-aniline system.

Reducing AgentSelectivity (Iminium vs. Aldehyde)Preferred Solvent(s)Acid RequirementRisk of Furan DegradationRecommended Use Case
NaBH(OAc)3​ (STAB) Excellent DCE, THF, DCMMild (AcOH)Low Gold Standard for one-pot synthesis. [2]
NaBH3​CN GoodMeOH, EtOHMild to ModerateLow to MediumGood alternative, but generates toxic HCN gas at low pH.
NaBH4​ PoorMeOH, EtOHNoneLowOnly viable for strict two-step procedures (imine pre-formation).

IV. Troubleshooting Logic Tree

TroubleshootingTree Start Analyze LCMS/TLC of Reaction Mixture Q1 High Furfuryl Alcohol? Start->Q1 Sol1 Use STAB instead of NaBH4 or use Two-Step Method Q1->Sol1 Yes Q2 Black Tar / Polymerization? Q1->Q2 No Sol2 Reduce Acid Catalyst (Avoid Strong Acids) Q2->Sol2 Yes Q3 Tertiary Amine (Over-alkylation)? Q2->Q3 No Sol3 Increase Aniline Eq. or Pre-form Imine Q3->Sol3 Yes Success Desired Secondary Amine Isolated Q3->Success No

Decision matrix for resolving common reductive amination side reactions.

V. Standardized Experimental Protocols

Protocol A: One-Pot Reductive Amination (The STAB Method)

This is the preferred, self-validating method for synthesizing N-(furan-2-ylmethyl)-3,5-dimethylaniline, minimizing handling of sensitive intermediates.

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , dissolve 3,5-dimethylaniline (1.1 mmol, 1.1 eq) and furfural (1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise.

  • Imine Formation Check (Self-Validation): Stir the mixture at room temperature for 30–60 minutes. Hold point: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LCMS. Proceed only when the furfural peak is significantly diminished and the imine mass is dominant.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 2–4 hours. Verify completion via TLC (Hexanes/EtOAc) or LCMS.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Protocol B: Two-Step Reductive Amination (For Stubborn Substrates)

Use this method if Protocol A yields excessive furfuryl alcohol due to slow imine formation.

  • Imine Condensation: Dissolve furfural (1.0 eq) and 3,5-dimethylaniline (1.1 eq) in anhydrous Methanol (MeOH). Add activated 4Å molecular sieves (approx. 200 mg/mmol).

  • Equilibration: Stir at room temperature overnight (12–16 hours) under N2​ .

  • Validation: Analyze via LCMS. Do not proceed until the aldehyde is completely consumed.

  • Reduction: Filter the mixture through a pad of Celite to remove the molecular sieves. Cool the filtrate to 0 °C. Add Sodium Borohydride ( NaBH4​ ) (1.5 eq) in small portions.

  • Workup: Stir for 1 hour, quench with water, evaporate the MeOH, and extract the aqueous layer with EtOAc. Dry, concentrate, and purify as described in Protocol A.

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Welcome to the technical support center for the synthesis and analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will focus on the identification and mitigation of common byproducts, drawing on established chemical principles and field-proven insights to ensure the integrity of your experimental results.

Introduction: The Synthetic Landscape

N-(furan-2-ylmethyl)-3,5-dimethylaniline is most commonly synthesized via the reductive amination of furfural with 3,5-dimethylaniline. This method, while efficient, is a multi-step, one-pot reaction involving the formation of an imine intermediate followed by its reduction. The complexity of this process, with several reactive species present simultaneously, creates pathways for multiple side reactions. Understanding these potential pitfalls is the first step toward optimizing your synthesis for high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis, presented in a practical question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a lower-polarity byproduct that has no N-H proton in its ¹H NMR spectrum. The mass from LC-MS is 297.38 g/mol . What is this impurity?

Answer: This impurity is almost certainly the tertiary amine, N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline .

  • Causality: The formation of this byproduct occurs when the desired secondary amine product, N-(furan-2-ylmethyl)-3,5-dimethylaniline, acts as a nucleophile and reacts with a second molecule of furfural. This subsequent reductive amination step is often faster than the initial reaction because the secondary amine product can be more nucleophilic than the starting 3,5-dimethylaniline.[1][2] This is a classic issue of over-alkylation.

  • Troubleshooting & Mitigation:

    • Stoichiometric Control: Avoid using an excess of furfural. The ideal approach is to use a slight excess (1.1 to 1.2 equivalents) of the 3,5-dimethylaniline to ensure the furfural is consumed before significant double-alkylation can occur.[2]

    • Slow Addition of Aldehyde: Instead of adding all reactants at once, add the furfural slowly to the reaction mixture containing the 3,5-dimethylaniline and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of the product reacting a second time.[2]

    • Stepwise Procedure: For maximum control, consider a two-step, one-pot procedure. First, mix the furfural and 3,5-dimethylaniline to form the imine intermediate (this can be monitored by TLC or LC-MS). Once imine formation is complete, then add the reducing agent. This separates the imine formation from the reduction and prevents the product from competing with the starting amine.[3]

Question 2: My reaction seems sluggish, and after workup, I've isolated a significant amount of a compound with a strong C=O stretch in the IR spectrum (~1670 cm⁻¹) and a mass of 96.08 g/mol . What is it and why is my reaction failing?

Answer: The isolated compound is furfuryl alcohol , and its presence indicates that the reduction of the starting aldehyde (furfural) is outcompeting the desired reductive amination pathway.

  • Causality: Many common reducing agents, such as sodium borohydride (NaBH₄), can reduce both imines and aldehydes. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant portion of your furfural will be converted directly to furfuryl alcohol, halting the synthesis of your target molecule.[1][4]

  • Troubleshooting & Mitigation:

    • Use a Chemoselective Reducing Agent: The most effective solution is to switch to a reducing agent that is selective for imines over aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3] Its milder nature ensures that it primarily reduces the imine as it is formed.

    • Optimize pH: Imine formation is typically catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate imine formation, tipping the kinetic balance away from aldehyde reduction. However, be cautious, as strong acidic conditions can promote furan ring-opening.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes favor imine formation over direct aldehyde reduction.

Question 3: My NMR spectrum is complex. I see the signals for my desired product, but also a distinct set of furan signals and aliphatic peaks between 3.0-4.0 ppm. My mass spec shows a peak at M+28. What is happening?

Answer: This observation strongly suggests that a portion of your furan rings have been hydrogenated, leading to the formation of N-(tetrahydrofuran-2-ylmethyl)-3,5-dimethylaniline and potentially N-(furan-2-ylmethyl)-3,5-dimethylcyclohexylamine .

  • Causality: This is a result of overly harsh reduction conditions. Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Ni) at high pressure or elevated temperature can reduce not only the imine but also the aromatic furan and aniline rings.[4][5]

  • Troubleshooting & Mitigation:

    • Switch to a Hydride Reducing Agent: Avoid catalytic hydrogenation unless absolutely necessary. Use chemical hydride sources like NaBH(OAc)₃ or NaBH₄, which are highly selective for the imine and will not reduce the aromatic rings under standard conditions.[3]

    • Modify Catalytic Hydrogenation Conditions: If you must use catalytic hydrogenation, optimize for milder conditions. Lower the hydrogen pressure, reduce the reaction temperature, and decrease the catalyst loading. Screen different catalysts, as some are less aggressive towards aromatic systems.

Question 4: I am seeing a byproduct with a mass corresponding to the imine intermediate, N-furfurylidene-3,5-dimethylaniline. How do I push the reaction to completion?

Answer: The presence of the imine intermediate indicates incomplete reduction.

  • Causality: This can be due to several factors: insufficient reducing agent, deactivated reducing agent (e.g., from moisture), or insufficient reaction time.

  • Troubleshooting & Mitigation:

    • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

    • Increase Reducing Agent: Add an additional portion (0.2-0.5 equivalents) of the reducing agent to the reaction mixture and continue to monitor by TLC or LC-MS.

    • Extend Reaction Time: Allow the reaction to stir for a longer period at the designated temperature. Reductive aminations can sometimes take several hours to reach full completion.

Byproduct Summary and Identification

The following table summarizes the most common byproducts, their molecular weights, and key analytical signatures to aid in their identification.

Byproduct Name Structure Molecular Weight ( g/mol ) Key Analytical Signatures (¹H NMR & MS)
N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline (Tertiary Amine)297.38MS: [M+H]⁺ at 298. NMR: Absence of N-H proton. Two sets of furan signals and two benzylic CH₂ singlets (~4.5 ppm).
Furfuryl Alcohol (Aldehyde Reduction)98.09MS: [M+H]⁺ at 99. NMR: Absence of aniline signals. Presence of a CH₂ singlet (~4.5 ppm) and a broad OH singlet.
N-furfurylidene-3,5-dimethylaniline (Imine Intermediate)199.25MS: [M+H]⁺ at 200. NMR: Absence of the benzylic CH₂ signal. Presence of a characteristic imine CH =N singlet (~8.3 ppm).
N-(tetrahydrofuran-2-ylmethyl)-3,5-dimethylaniline (Furan Ring Reduction)219.31MS: [M+H]⁺ at 220. NMR: Disappearance of sharp furan aromatic signals (6-7.5 ppm). Appearance of broad aliphatic signals (1.5-4.0 ppm).

Experimental Protocols

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize byproduct formation, particularly the reduction of furfural and over-alkylation.

  • To a solution of 3,5-dimethylaniline (1.2 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF) under an inert atmosphere (N₂ or Ar), add furfural (1.0 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. You can optionally add 0.1 equivalents of acetic acid to catalyze this step.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS until the starting materials and imine intermediate are consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Byproduct Analysis by LC-MS
  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto a C18 reverse-phase column.

  • Use a gradient elution method, for example, starting with 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) and ramping to 5:95 over 10-15 minutes.

  • Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive ESI mode).

  • Analyze the resulting chromatogram to identify peaks corresponding to the molecular weights of the expected byproducts listed in the table above.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the competing side reactions.

Synthesis_Pathway Furfural Furfural Imine Imine Intermediate (N-furfurylidene-3,5-dimethylaniline) Furfural->Imine + H₂O Alcohol Byproduct: Furfuryl Alcohol Furfural->Alcohol [Reduction] Tertiary Byproduct: Tertiary Amine Furfural->Tertiary Over-alkylation Aniline 3,5-Dimethylaniline Aniline->Imine + H₂O Product Desired Product (N-(furan-2-ylmethyl)-3,5-dimethylaniline) Imine->Product [Reduction] Product->Tertiary Over-alkylation THF_Product Byproduct: Ring Hydrogenation Product Product->THF_Product Harsh Reduction Troubleshooting_Tree start Analyze Crude Reaction Mixture (LC-MS, NMR) q1 Major Impurity Present? start->q1 no_impurity Purify Product q1->no_impurity No q2 Mass = 297 g/mol? (Tertiary Amine) q1->q2 Yes sol2 Solution: - Control Stoichiometry - Slow Aldehyde Addition q2->sol2 Yes q3 Mass = 98 g/mol? (Furfuryl Alcohol) q2->q3 No sol3 Solution: - Use NaBH(OAc)₃ - Optimize pH q3->sol3 Yes q4 Aliphatic Signals in NMR? (Ring Reduction) q3->q4 No sol4 Solution: - Use Hydride Reagent - Milder H₂ Conditions q4->sol4 Yes other Other Issue: Check for Imine, Starting Material q4->other No

Caption: Decision tree for troubleshooting byproduct formation during synthesis.

References

  • ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
  • PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • BenchChem. (n.d.). N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4.
  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • BenchChem. (n.d.). Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis.
  • RSC Publishing. (n.d.).

Sources

Optimization

Interpreting NMR spectra of "N-(furan-2-ylmethyl)-3,5-dimethylaniline"

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in interpreting the Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in interpreting the Nuclear Magnetic Resonance (NMR) spectra of N-(furan-2-ylmethyl)-3,5-dimethylaniline .

This compound features a unique combination of an electron-rich furan ring, a secondary amine, and a substituted aniline system. These structural motifs often create complex overlapping signals and solvent-dependent artifacts. This guide provides the causality behind these phenomena, quantitative reference data, and self-validating experimental protocols to ensure absolute confidence in your structural elucidation[1].

Part 1: Quantitative Reference Data

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for N-(furan-2-ylmethyl)-3,5-dimethylaniline in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shift Assignments | Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | Furan H5 (adjacent to O) | ~7.35 | dd | 1H | 1.8, 0.8 | | Aniline H4 (para to NH) | ~6.40 | s (broad) | 1H | ~1.5 (meta, often unresolved) | | Furan H4 | ~6.30 | dd | 1H | 3.2, 1.8 | | Aniline H2, H6 (ortho to NH) | ~6.30 | s (broad) | 2H | ~1.5 (meta, often unresolved) | | Furan H3 | ~6.20 | d | 1H | 3.2 | | Methylene (-CH 2​ -) | ~4.25 | s or d | 2H | ~5.5 (if coupled to NH) | | Amine (-NH-) | ~3.90 | br s | 1H | Exchangeable | | Methyls (2x -CH 3​ ) | ~2.20 | s | 6H | - |

Table 2: 13 C NMR Chemical Shift Assignments

Carbon Environment Expected Shift (δ, ppm) Type

| Furan C2 (ipso to CH 2​ ) | ~153.0 | Quaternary | | Aniline C1 (ipso to NH) | ~148.0 | Quaternary | | Furan C5 | ~141.0 | CH | | Aniline C3, C5 (ipso to CH 3​ ) | ~139.0 | Quaternary | | Aniline C4 (para) | ~120.0 | CH | | Aniline C2, C6 (ortho) | ~111.0 | CH | | Furan C4 | ~110.0 | CH | | Furan C3 | ~107.0 | CH | | Methylene (-CH 2​ -) | ~41.0 | CH 2​ | | Methyls (-CH 3​ ) | ~21.0 | CH 3​ |

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the secondary amine (-NH-) proton signal missing or appearing as a very broad hump in my spectrum? Causality: Protons attached to electronegative atoms like nitrogen undergo rapid intermolecular chemical exchange with trace water or other protic impurities in the solvent[2][3]. On the NMR timescale, this rapid exchange averages the chemical environment of the proton, broadening the signal so much that it can blend into the baseline[4]. Furthermore, the 14 N nucleus possesses a quadrupole moment that enhances the relaxation rate of the attached proton, exacerbating the broadening effect. Solution: Ensure your CDCl 3​ is strictly anhydrous (stored over molecular sieves). If you need to verify the peak's identity, intentionally perform a D 2​ O exchange (see Protocol 2).

Q2: The signals between 6.2 and 6.5 ppm are heavily overlapping. How do I reliably differentiate the furan protons from the aniline aromatic protons? Causality: Both the furan ring and the aniline ring are highly electron-rich. The oxygen atom in the furan ring donates electron density via resonance, shielding the H3 and H4 protons[5]. Similarly, the amine group on the 3,5-dimethylaniline system strongly shields the ortho (H2/H6) and para (H4) positions[1]. This causes all these protons to resonate in the same narrow window (~6.2–6.5 ppm). Solution: Rely on spin-spin splitting ( J -coupling) and integration[6]. The furan protons are part of a contiguous spin system and will exhibit distinct vicinal coupling (e.g., Furan H4 appears as a doublet of doublets, J ≈ 3.2, 1.8 Hz). In contrast, the aniline protons are isolated by the methyl groups; they only possess weak meta-coupling ( J ≈ 1.5 Hz) and will appear as broad singlets. For definitive assignment, utilize a 2D 1 H- 13 C HSQC experiment to correlate these protons to their distinct carbon shifts[7].

Q3: My methylene (-CH 2​ -) signal at 4.25 ppm appears as a doublet instead of a singlet. Is my compound impure or degrading? Causality: This is actually an indicator of a highly pure, anhydrous sample. In the absence of trace water, the chemical exchange rate of the -NH- proton slows down significantly[2]. When the exchange is slow on the NMR timescale, the scalar coupling ( 3J ) between the -NH- proton and the adjacent -CH 2​

  • protons becomes visible, splitting the methylene signal into a doublet[6]. Solution: No troubleshooting is required for sample purity. To simplify the spectrum and collapse the doublet back into a singlet, perform a D 2​ O exchange[4].

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Dry NMR Samples

Purpose: To observe scalar coupling of exchangeable protons by minimizing chemical exchange rates.

  • Solvent Preparation: Dry CDCl 3​ over activated 4Å molecular sieves for at least 24 hours prior to use. Add a small crystal of anhydrous K 2​ CO 3​ to neutralize trace DCl, which catalyzes proton exchange.

  • Sample Drying: Dissolve 10-15 mg of N-(furan-2-ylmethyl)-3,5-dimethylaniline in 1 mL of anhydrous dichloromethane (DCM). Add anhydrous Na 2​ SO 4​ , swirl, and filter. Evaporate the DCM under a stream of dry nitrogen.

  • Preparation: Immediately dissolve the dried residue in 0.6 mL of the prepared anhydrous CDCl 3​ and transfer to an oven-dried NMR tube flushed with argon.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K. If the NH peak remains broad, lower the probe temperature to 273 K to further slow the exchange rate[4].

Protocol 2: D 2​ O Exchange Experiment (Self-Validating System)

Purpose: To unambiguously identify the -NH- proton and confirm its coupling to the -CH 2​

  • group.
  • Initial Scan: Acquire a standard 1D 1 H NMR spectrum of your sample in CDCl 3​ .

  • D 2​ O Addition: Remove the NMR tube from the spectrometer. Add 2-3 drops of Deuterium Oxide (D 2​ O) directly into the tube[3].

  • Agitation: Cap the tube tightly and shake vigorously for 30 seconds. The sample will become temporarily cloudy (emulsion) but will quickly separate into two phases.

  • Re-Acquisition: Re-insert the tube into the spectrometer, re-shim (as the magnetic susceptibility has slightly changed), and acquire a new 1 H NMR spectrum.

  • Validation: The broad signal at ~3.90 ppm (-NH-) will completely disappear due to H/D exchange. Consequently, if the -CH 2​

    • peak at ~4.25 ppm was previously a doublet, it will collapse into a sharp singlet, definitively validating the assignment[2][4].

Part 4: Diagnostic Visualization

The following logical workflow illustrates the troubleshooting process for assigning the complex regions of this specific molecule.

NMR_Workflow Start Analyze 1H NMR Spectrum CheckNH Is the -NH- signal visible (~3.5 - 4.5 ppm)? Start->CheckNH MissingNH Signal Missing / Broad CheckNH->MissingNH No VisibleNH Signal Present CheckNH->VisibleNH Yes ActionD2O Run D2O Exchange or Dry Solvent MissingNH->ActionD2O CheckAromatic Analyze 6.2 - 6.5 ppm Region (Furan vs Aniline) VisibleNH->CheckAromatic ActionD2O->CheckAromatic ResolveOverlap Check Multiplicity (J-coupling) CheckAromatic->ResolveOverlap FuranPeaks Furan H3/H4: Doublets/Multiplets (J=1.8-3.2 Hz) ResolveOverlap->FuranPeaks AnilinePeaks Aniline H2/H4/H6: Broad Singlets ResolveOverlap->AnilinePeaks

Diagnostic workflow for troubleshooting and assigning the 1H NMR spectrum of the target molecule.

References

  • [6] NMR - Interpretation - Chemistry LibreTexts. libretexts.org. 6

  • [2] Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. acdlabs.com. 2

  • [3] Exchangeable Protons: Organic Chemistry Study Guide - Fiveable. fiveable.me. 3

  • [1] NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. technologynetworks.com.1

  • [4] Solvent Exchangeable Protons in NMR | PDF | Nuclear Magnetic Resonance - Scribd. scribd.com. 4

  • [7] A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. emerypharma.com. 7

  • [5] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. rsc.org. 5

Sources

Troubleshooting

Technical Support Center: N-(furan-2-ylmethyl)-3,5-dimethylaniline Mass Spectrometry Analysis

Document ID: TSS-MS-202603-01 Last Updated: March 22, 2026 Introduction & Scope This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-MS-202603-01

Last Updated: March 22, 2026

Introduction & Scope

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) to analyze N-(furan-2-ylmethyl)-3,5-dimethylaniline (MW: 201.27 g/mol , Monoisotopic Mass: 201.1154 Da). This document provides an in-depth analysis of expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed troubleshooting for common experimental issues, and presents standardized protocols to ensure data quality and reproducibility.

Our approach is grounded in the fundamental principles of organic mass spectrometry, focusing on the structural features of the molecule—a secondary amine, a substituted aniline ring, and a furfuryl group—to predict and interpret its mass spectral behavior.

Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is critical for accurate spectral interpretation. The molecule's structure suggests that the most probable cleavage will occur at the benzylic C-N bond, which is the most labile site.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation. The resulting spectrum is often complex but provides a detailed structural fingerprint.

The primary fragmentation event is an alpha-cleavage adjacent to the nitrogen atom, driven by the formation of highly stable, resonance-delocalized cations.[1][2][3]

Key Predicted EI Fragments for N-(furan-2-ylmethyl)-3,5-dimethylaniline:

m/z (Nominal)Proposed Fragment StructureFragmentation Mechanism & Comments
201 [C₁₃H₁₅NO]⁺• (Molecular Ion) Represents the intact molecule radical cation. As an amine, its stability may be low, and this peak could be weak or absent.
81 [C₅H₅O]⁺ (Furfuryl Cation) Predicted Base Peak. Results from α-cleavage with charge retention on the furan-containing fragment. This cation is highly stabilized by resonance.[4][5]
120 [C₈H₁₀N]⁺ (Dimethylaniline Methylene Imine Cation) Results from α-cleavage with charge retention on the aniline-containing fragment. This immonium ion is also resonance-stabilized.
121 [C₈H₁₁N]⁺• (3,5-dimethylaniline Cation Radical) Formed via cleavage of the C-N bond with hydrogen transfer.
91 [C₇H₇]⁺ (Tropylium Ion) While less direct, rearrangement of the furfuryl or aniline fragments could lead to the highly stable tropylium ion.[6]
65 [C₅H₅]⁺ Loss of CO from the furfuryl cation (m/z 81) can lead to the cyclopentadienyl cation.

Below is a diagram illustrating the primary predicted EI fragmentation pathway.

G cluster_main Predicted EI Fragmentation Pathway M_ion N-(furan-2-ylmethyl)-3,5-dimethylaniline [M]+• m/z 201 alpha_cleavage α-Cleavage (Primary Fragmentation) M_ion->alpha_cleavage frag_81 Furfuryl Cation [C₅H₅O]⁺ m/z 81 (Predicted Base Peak) alpha_cleavage->frag_81 frag_120 Dimethylaniline Immonium Ion [C₈H₁₀N]⁺ m/z 120 alpha_cleavage->frag_120 neutral_120 Loss of C₈H₁₀N• Radical frag_81->neutral_120 neutral_81 Loss of C₅H₅O• Radical frag_120->neutral_81

Caption: Primary EI fragmentation via alpha-cleavage.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique, ideal for observing the intact molecule. In positive ion mode (+ESI), the primary species observed will be the protonated molecule, [M+H]⁺, or adducts. Fragmentation is typically induced in a collision cell (MS/MS).

Commonly Observed Ions in +ESI-MS:

m/z (Monoisotopic)Ion SpeciesFormation Context
202.1232 [M+H]⁺ Protonated molecule. The expected primary ion in acidic mobile phases.
224.1051 [M+Na]⁺ Sodium adduct. Common contaminant from glassware, solvents, or additives.[7][8]
240.0790 [M+K]⁺ Potassium adduct. Another common alkali metal adduct.[7][8]
219.1498 [M+NH₄]⁺ Ammonium adduct. Often seen when using ammonium acetate or formate buffers.[7]

When the protonated molecule ([M+H]⁺ at m/z 202.1) is selected for MS/MS analysis, the fragmentation pattern will be simplified compared to EI, often dominated by the cleavage of the most labile bond—the protonated C-N linkage. This yields two primary product ions.

  • Product Ion m/z 122.10: Corresponds to the protonated 3,5-dimethylaniline fragment, [C₈H₁₂N]⁺.

  • Product Ion m/z 81.03: Corresponds to the furfuryl cation, [C₅H₅O]⁺, following a neutral loss of 3,5-dimethylaniline.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is the molecular ion peak [M]⁺• (m/z 201) weak or completely absent in my EI spectrum?

Answer: A weak or absent molecular ion peak is common for aliphatic amines and compounds with labile bonds, such as the benzylic C-N bond in this molecule.[9][10]

  • Causality: The 70 eV energy used in standard EI is high enough to cause immediate fragmentation of the molecular ion. The rate of fragmentation can be faster than the time it takes for the ion to reach the detector (~10⁻⁵ seconds).[11] The stability of the resulting fragments (especially the m/z 81 furfuryl cation) strongly favors fragmentation over the survival of the molecular ion.

  • Troubleshooting Steps:

    • Reduce Ionization Energy: Lower the electron energy from 70 eV to a range of 15-20 eV. This reduces the internal energy of the molecular ion, decreasing fragmentation and increasing its relative abundance. Be aware this will also significantly reduce overall signal intensity and ionization efficiency.[9][12]

    • Lower Source Temperature: High temperatures in the ion source can cause thermal degradation before ionization. For GC-MS, ensure the transfer line and source temperatures are not excessively high (e.g., try 200-230°C).[13]

    • Use a "Softer" Ionization Method: If available, switch to Chemical Ionization (CI). CI is a much gentler technique that will almost certainly yield a strong quasi-molecular ion ([M+H]⁺) with minimal fragmentation.[11][14]

Question 2: My ESI spectrum is dominated by [M+Na]⁺ (m/z 224.1) and [M+K]⁺ (m/z 240.1) peaks, with a very weak [M+H]⁺ signal. How can I fix this?

Answer: This is a classic case of alkali metal adduct formation, which outcompetes protonation. This occurs when your analyte has sites (like the furan oxygen or the amine nitrogen) that can chelate with metal ions.

  • Causality: Sodium and potassium ions are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents (especially methanol), or come from additives.[8][14] If the concentration of these metal ions is significant, or if the analyte has a high affinity for them, adduct formation can be more favorable than protonation.

  • Troubleshooting Steps:

    • Improve Mobile Phase Protonation: The most effective solution is to add a source of protons to your mobile phase. Add 0.1% formic acid or 0.1% acetic acid to both aqueous and organic solvents. This increases the H⁺ concentration, driving the equilibrium towards the [M+H]⁺ ion.[15]

    • Use High-Purity Solvents: Switch to high-purity, LC-MS grade solvents to minimize alkali metal contamination.

    • Replace Glassware with Plastic: If possible, prepare samples and mobile phases in polypropylene (plastic) containers instead of glass to avoid leaching of sodium ions.[8]

    • Add Ammonium: In some cases, adding a volatile salt like ammonium acetate or ammonium formate (e.g., 1-5 mM) can help. The ammonium ions ([NH₄]⁺) can form adducts themselves but also act as a proton source, often yielding a cleaner spectrum than one dominated by metal adducts.[15]

Question 3: I am seeing an unexpected peak at m/z 107 in my EI spectrum. What could it be?

Answer: A peak at m/z 107 is often indicative of a hydroxytropylium ion , formed through a rearrangement process.

  • Causality: This can occur through a rearrangement of the molecular ion or a large fragment, particularly in molecules with benzyl-like structures.[6] In this case, it might involve the furan ring oxygen and the aniline moiety. While not a primary fragmentation, its presence suggests complex rearrangement pathways are possible.

  • Troubleshooting Steps:

    • Verify with High-Resolution MS: Accurate mass measurement can help confirm the elemental composition. The hydroxytropylium ion is [C₇H₇O]⁺ (exact mass 107.0497), while a dimethylaniline fragment could be [C₇H₉N]⁺ (exact mass 107.0735). This distinction is crucial.

    • Perform MS/MS: Isolate the parent ion that is producing m/z 107. If it comes directly from the molecular ion (m/z 201), it confirms it is a primary rearrangement.

    • Check for Impurities: Ensure the peak is not from a co-eluting impurity. Review your synthesis and purification steps.

Question 4: My mass accuracy is poor, and peaks are broad. What should I check first?

Answer: Poor mass accuracy and peak shape are usually signs of either an instrument calibration issue or problems within the ion source or sample introduction path.[16]

G cluster_troubleshooting Troubleshooting Workflow: Poor Mass Accuracy & Peak Shape start Problem Detected: Poor Mass Accuracy / Broad Peaks calibration Is the instrument calibrated recently? start->calibration recalibrate Action: Perform Mass Calibration using appropriate standard. calibration->recalibrate No concentration Is the sample concentration too high? calibration->concentration Yes recalibrate->concentration dilute Action: Dilute Sample. Check for detector saturation. concentration->dilute Yes source_clean Is the ion source clean? concentration->source_clean No dilute->source_clean clean_source Action: Vent and clean the ion source optics. source_clean->clean_source No resolve Problem Resolved source_clean->resolve Yes clean_source->resolve

Caption: Troubleshooting workflow for mass accuracy issues.

  • Troubleshooting Steps:

    • Mass Calibration: The first and most critical step is to perform a mass calibration of the instrument using the manufacturer-recommended calibration standard. Instrument drift is a common cause of mass accuracy errors.[16]

    • Sample Concentration: Overly concentrated samples can lead to detector saturation, space-charging effects in the ion trap or TOF flight tube, and source contamination, all of which can degrade peak shape and mass accuracy. Dilute your sample and re-inject.[16]

    • Source Contamination: A dirty ion source can lead to distorted electric fields, causing poor ion focusing and peak tailing. If calibration and dilution do not solve the issue, the ion source may need to be cleaned.[17]

    • LC/GC Issues: For LC-MS and GC-MS, poor chromatography (e.g., column bleed, sample matrix effects) can manifest as broad or tailing peaks in the mass spectrum. Run a system suitability check or a blank to rule out issues with the chromatographic system.[17]

Experimental Protocols

Protocol: Sample Preparation for LC-MS (ESI)
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(furan-2-ylmethyl)-3,5-dimethylaniline in LC-MS grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Protocol: Instrument Setup for ESI-MS/MS
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Mass Analyzer: Set to scan a range of m/z 50-300 for full scan analysis.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for your instrument to ensure efficient droplet desolvation (e.g., 350 °C, 8-12 L/min).

  • MS/MS Parameters:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 202.1.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy that produces a good balance of precursor and product ions. Start with ~20 eV as a guideline.

References

  • Scribd. (n.d.). Common ESI Mass Spectrometry Adducts. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Chemistry Steps. (2023, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or.... Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the.... Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry, 50(8), 2356-2364. Retrieved from [Link]

  • Chromatography Forum. (2024, June 19). GC Mass : Molecular ion peak issue in EI mode. Retrieved from [Link]

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 235-243. Retrieved from [Link]

  • University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Combustion and Flame. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Molecules. (2012). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(furan-2-ylmethyl)-3,5-dimethylaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and optimization strategies for synthesizing N-(fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and optimization strategies for synthesizing N-(furan-2-ylmethyl)-3,5-dimethylaniline .

This molecule is typically synthesized via the reductive amination of furfural (furan-2-carbaldehyde) with 3,5-dimethylaniline. While conceptually straightforward, the reaction is plagued by equilibrium limitations, chemoselectivity issues, and the inherent instability of the furan ring[1]. This guide provides field-proven insights to help you establish a robust, self-validating synthetic workflow.

Mechanistic Overview & Common Pitfalls

To troubleshoot poor yields, we must first understand the causality behind the reaction's failure modes. The synthesis relies on a two-stage cascade: the condensation of the aniline and aldehyde to form an intermediate imine (Schiff base), followed by the selective hydride reduction of that imine to the target secondary amine.

Failure typically occurs when the kinetic rates of these two stages are mismatched, or when reaction conditions inadvertently activate side pathways[2].

MechanisticPathway Furfural Furfural + 3,5-Dimethylaniline Hemiaminal Hemiaminal Intermediate Furfural->Hemiaminal Catalytic AcOH Side1 Furfuryl Alcohol (Premature Reduction) Furfural->Side1 Direct Reduction (NaBH(OAc)3 added early) Side3 Polymerized Furan (Acid Degradation) Furfural->Side3 Strong Acid/Heat Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O (Use Sieves) Product Target Product: N-(furan-2-ylmethyl)- 3,5-dimethylaniline Imine->Product NaBH(OAc)3 Side2 Dialkylated Byproduct (Over-alkylation) Product->Side2 Excess Furfural

Figure 1: Mechanistic pathways and common side reactions in reductive amination.

Quantitative Route Benchmarking

Selecting the right synthetic route is the first step in avoiding poor yields. Below is a comparative analysis of the three most common methodologies for this transformation, demonstrating why mild reductive amination is the industry standard[1],[3],[4].

Synthetic StrategyReagents / CatalystSolventTempExpected YieldPrimary Drawback
Direct Alkylation Furfuryl chloride, K₂CO₃DMF80 °C< 40%High rates of over-alkylation; furfuryl halides are highly unstable.
Catalytic Hydrogenation H₂ (1-5 bar), CuAlOx or NiAlOxMeOH / H₂O80-100 °C85 - 95%Requires specialized pressure reactors and heterogeneous catalysts.
Mild Reductive Amination NaBH(OAc)₃, Catalytic AcOHDCE or DCM20 °C75 - 85%Sensitive to water generation; requires strict stoichiometric control.

Self-Validating Experimental Protocol

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of NaBH(OAc)₃ over NaBH₄ is deliberate: the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, allowing it to selectively target the protonated iminium ion while ignoring the unreacted furfural[1].

To ensure trustworthiness, this protocol is designed as a self-validating system —you must analytically confirm the success of Step 1 before initiating Step 2.

Materials:

  • 3,5-Dimethylaniline (1.2 equivalents)

  • Furfural (1.0 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Glacial Acetic Acid (0.1 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves

Step 1: Imine Condensation (Equilibrium Control)

  • Charge a flame-dried flask with 3,5-dimethylaniline (1.2 eq) and anhydrous DCE (0.2 M concentration).

  • Add activated 4Å molecular sieves (approx. 200 mg/mmol of substrate) to the flask. Causality: Imine formation generates water, which stalls the equilibrium. Sieves act as a thermodynamic sink to drive the reaction forward.

  • Add furfural (1.0 eq) followed by glacial acetic acid (0.1 eq). Stir at room temperature for 1 to 2 hours.

  • Validation Checkpoint: Pull a micro-aliquot and run a TLC (Hexane:EtOAc 8:2). Do not proceed until the UV-active furfural spot is entirely consumed and replaced by the less polar imine spot.

Step 2: Selective Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the imine mass and the appearance of the target product mass ([M+H]⁺ ≈ 202.1 m/z).

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Causality: The basic quench neutralizes the acetic acid and destroys unreacted borohydride, preventing furan ring degradation during concentration[2].

  • Filter the mixture through a Celite pad to remove the molecular sieves.

  • Separate the organic layer, extract the aqueous layer with DCM (2x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Troubleshooting Guides & FAQs

When yields drop below 50%, the crude reaction mixture holds the diagnostic clues. Use the decision tree below in conjunction with the FAQs to isolate your specific issue.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS / NMR) Cond1 High Starting Material & Low Product? Start->Cond1 Cond2 High Furfuryl Alcohol Detected? Cond1->Cond2 No Act1 Add 4Å molecular sieves to drive imine formation Cond1->Act1 Yes Cond3 Mass ~282 m/z (Dialkylation)? Cond2->Cond3 No Act2 Delay NaBH(OAc)3 addition by 60 mins Cond2->Act2 Yes Act3 Use 1.2 eq 3,5-dimethylaniline & add furfural slowly Cond3->Act3 Yes Act4 Reaction Optimized Proceed to Purification Cond3->Act4 No

Figure 2: Decision tree for troubleshooting low yields in N-alkylation workflows.

Q1: My yield is poor, and LC-MS shows massive amounts of furfuryl alcohol. What happened?

A1: Premature Reduction. While NaBH(OAc)₃ is a mild reducing agent, it will slowly reduce unreacted furfural into furfuryl alcohol if introduced too early. This permanently consumes your starting material. Fix: You must allow the imine condensation to reach completion before adding the reducing agent. Implement the TLC validation checkpoint (Step 1.4) to guarantee the aldehyde is fully converted to the imine before introducing NaBH(OAc)₃[1].

Q2: I am observing a major byproduct with an [M+H]⁺ mass of ~282 m/z. What is this?

A2: Over-alkylation (Formation of the Tertiary Amine). A mass of ~282 m/z corresponds to N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline. Once your target secondary amine forms, it becomes highly nucleophilic due to the electron-donating nature of the new alkyl group. If there is excess furfural present, it will react again[2]. Fix: Invert your stoichiometry. Use a slight excess of 3,5-dimethylaniline (1.2 to 1.5 equivalents) relative to furfural. Additionally, adding the furfural dropwise via a syringe pump can keep its localized concentration low, preventing double-addition.

Q3: The reaction mixture turned black and yielded an intractable tar. How do I prevent this?

A3: Furan Ring Degradation. The furan ring is an electron-rich heterocycle that is notoriously sensitive to strongly acidic conditions. If you used a strong acid (like HCl or TFA) to catalyze the imine formation, the furan oxygen becomes protonated. This triggers a cascade of ring-opening reactions, yielding highly reactive 1,4-dicarbonyl species that rapidly polymerize into black tar[2]. Fix: Strictly limit your acid catalyst to weak organic acids, such as glacial acetic acid (AcOH), and never exceed 0.1 to 0.2 equivalents.

Q4: My imine formation seems to stall at 50% conversion, even after 12 hours.

A4: Thermodynamic Equilibrium Limitation. Imine formation is a condensation reaction that produces one equivalent of water. If the water is not removed from the system, the reaction reaches a thermodynamic equilibrium and stalls. Fix: Add a physical dehydrating agent. Activated 4Å molecular sieves or anhydrous MgSO₄ will sequester the generated water, utilizing Le Chatelier's principle to drive the reaction to 100% conversion.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(furan-2-ylmethyl)-3,5-dimethylaniline in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when screening structurally complex hit compounds. N-(furan-2-ylmethyl)-3,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when screening structurally complex hit compounds. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS 416887-98-4) is a prime example of a molecule that requires rigorous experimental design.

This compound is a composite of a furan ring and a substituted aniline moiety, linked by a methylene bridge[1]. While this specific arrangement imparts unique electronic and steric properties highly valued in medicinal chemistry[1], these same structural features introduce significant liabilities in biological assays—ranging from redox interference to auto-fluorescence.

This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to ensure your data reflects true biological activity rather than chemical artifacts.

Section 1: Compound Handling & Formulation FAQs

Q: My compound precipitates when added to the assay buffer, even though it is fully dissolved in my DMSO stock. Why is this happening? A: The lipophilic nature of the furan and 3,5-dimethylphenyl rings drastically reduces the compound's aqueous solubility. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the local supersaturation causes rapid nucleation[2]. This precipitation forms microcrystals that scatter light, artificially inflating absorbance readings and ruining optical readouts.

  • Causality & Solution: You must determine the kinetic solubility limit of the compound in your specific buffer. Perform serial dilutions and measure turbidity via nephelometry[2]. Always maintain the final DMSO concentration strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity, and pre-dilute the compound in intermediate aqueous buffers rather than spiking directly into the final assay plate.

Q: I am seeing severe batch-to-batch variability in my IC₅₀ values using a DMSO stock stored at -20°C. Is the compound degrading? A: Yes. Furan and halo-aryl compounds can exhibit pronounced instability in DMSO over extended periods, undergoing oxidative degradation or reductive elimination[3]. Furthermore, repeated freeze-thaw cycles exacerbate this degradation[4].

  • Causality & Solution: The electron-rich furan ring is highly susceptible to oxidation, and DMSO can act as an oxidant or participate in degradation pathways under certain thermal conditions[3][5]. Solution: Prepare single-use aliquots of the DMSO stock and store them at -80°C in the dark. If an aliquot is older than one month, discard it.

Section 2: In Vitro Assay Interference (The "False Positive" Minefield)

Q: My MTT assay shows that the compound is highly proliferative or completely non-toxic at high concentrations, which contradicts my morphological observations under the microscope. What is happening? A: You are experiencing a classic "False Positive" assay artifact. The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product, a process theoretically driven by mitochondrial enzymes in viable cells[6][7]. However, electron-rich moieties like anilines and certain furan derivatives can act as strong reducing agents, causing non-enzymatic reduction of the MTT reagent in the complete absence of cells[6][8][9].

  • Causality & Solution: The compound is chemically reacting with the tetrazolium salt. To validate this, you must run a cell-free control well containing only the assay medium, MTT reagent, and the compound[7][8]. If the well turns purple, chemical interference is confirmed. You must switch to an orthogonal assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo), which relies on luciferase rather than redox chemistry[10].

Q: I am observing high background noise in my fluorescence-based kinase assay. Could the compound be autofluorescent? A: Yes. Molecules containing both an electron-donor (aniline) and an electron-acceptor or conjugated system (furan) can form "push-pull" fluorophores[11]. These structures often exhibit solvatochromism, meaning their fluorescence emission changes depending on the polarity of the binding pocket or the solvent[11].

  • Causality & Solution: The compound is absorbing the excitation light and emitting at a wavelength that overlaps with your assay's fluorophore. Run a spectral scan of the compound alone in the assay buffer. If autofluorescence is confirmed, shift to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which uses a microsecond time delay to eliminate short-lived background compound fluorescence.

Section 3: Cell-Based Assay Optimization & PAINS Liability

Q: In silico screening flagged this compound as a Pan-Assay Interference Compound (PAINS). Should I abandon it? A: Not necessarily. Furan and aniline rings are frequently flagged by PAINS and Lilly MedChem filters due to their potential to form reactive metabolites (e.g., epoxidation of the furan ring or quinone formation from the aniline) that covalently bind to proteins[5][12]. However, toxicity and promiscuity are conditional; they depend entirely on the specific metabolic pathways (like CYP450 expression) present in your chosen cell line[5].

  • Causality & Solution: Do not rely solely on computational filters. Validate target engagement using a biophysical method (e.g., Cellular Thermal Shift Assay, CETSA) to prove that the biological effect is driven by specific, reversible binding rather than promiscuous covalent adduction[12].

Section 4: Mandatory Visualization

Troubleshooting A Assay Anomaly Detected N-(furan-2-ylmethyl)-3,5-dimethylaniline B1 Optical Interference (Absorbance/Fluorescence) A->B1 B2 Erratic Viability Data (False Positives/Negatives) A->B2 B3 Inconsistent IC50 (Batch-to-Batch Variation) A->B3 C1 Push-Pull Autofluorescence or Compound Precipitation B1->C1 C2 Non-Enzymatic Reduction of Tetrazolium (MTT) B2->C2 C3 DMSO Stock Degradation or Oxidation B3->C3 D1 Run Cell-Free Control & Use TR-FRET Readout C1->D1 D2 Switch to ATP-Based Luminescent Assay C2->D2 D3 Use Fresh Aliquots & Store at -80°C in Dark C3->D3

Decision tree for troubleshooting furan-aniline biological assay interferences.

Section 5: Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Assessment

This protocol ensures that any observed biological effect is not an artifact of compound precipitation.

  • Stock Preparation: Prepare a fresh 10 mM stock of N-(furan-2-ylmethyl)-3,5-dimethylaniline in anhydrous DMSO[2].

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the compound in DMSO (Columns 1-10). Column 11 is the DMSO-only vehicle control. Column 12 is a known insoluble control (e.g., Niclosamide).

  • Aqueous Spiking: Transfer 2 µL from each well of the DMSO plate into a new 96-well plate containing 198 µL of your specific assay buffer (pH 7.4). The final DMSO concentration is now 1.0%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm)[2].

  • Nephelometric Readout: Measure light scattering (turbidity) using a nephelometer or a microplate reader set to absorbance at 620 nm.

  • Validation Logic: The assay is validated if Column 11 shows baseline absorbance and Column 12 shows a sharp spike in absorbance. The kinetic solubility limit of your compound is the highest concentration that does not produce a statistically significant increase in absorbance over the vehicle control.

Protocol 2: Orthogonal Cell Viability Screening (Bypassing Redox Interference)

This protocol utilizes a self-validating loop to isolate true cytotoxicity from chemical interference.

  • Plate Seeding: Seed your target cells (e.g., HeLa) in two identical 96-well opaque white plates (Plate A and Plate B) at 5,000 cells/well. Prepare a third identical plate (Plate C) containing only culture media (no cells). Incubate overnight.

  • Compound Treatment: Treat all three plates with a concentration gradient of the compound (0.1 µM to 100 µM).

  • Primary Assay (Plate A & C): After 48 hours, add MTT reagent to Plate A (Cells) and Plate C (No Cells). Incubate for 3 hours, solubilize, and read absorbance at 570 nm[7].

  • Orthogonal Assay (Plate B): Add CellTiter-Glo (ATP-luminescence reagent) to Plate B. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence[10].

  • Validation Logic:

    • If Plate C (No Cells) shows a dose-dependent increase in absorbance, the compound is chemically reducing the MTT reagent[7][8]. The MTT data from Plate A must be discarded.

    • Rely exclusively on the IC₅₀ generated from Plate B (Luminescence), as ATP quantification is immune to aniline/furan redox cycling.

Section 6: Data Presentation

Table 1: Physicochemical Liabilities & Assay Impact
Structural MoietyChemical LiabilityPrimary Assay InterferenceRecommended Mitigation
Furan Ring Susceptible to epoxidation / oxidation[5]Instability in DMSO stocks[3]Store at -80°C; avoid freeze-thaw cycles.
Aniline Group Electron donor / Reducing agent[11]False positives in MTT/Resazurin assays[6][9]Use ATP-based viability assays (CellTiter-Glo)[10].
Push-Pull System Solvatochromism / Autofluorescence[11]High background in fluorometric assaysRun cell-free spectral scans; use TR-FRET.
Lipophilic Core Low aqueous solubilityPrecipitation / Optical scattering[2]Cap DMSO at 0.5%; run nephelometry checks[2].
Table 2: Troubleshooting Matrix for N-(furan-2-ylmethyl)-3,5-dimethylaniline
SymptomRoot CauseValidation StepCorrective Action
Absorbance > Control in viability assayNon-enzymatic reduction of tetrazolium[6]Run cell-free control plate[7].Switch to CellTiter-Glo or flow cytometry.
Shifting IC₅₀ over multiple weeksCompound degradation in DMSO[3][4]LC-MS analysis of old vs. new stock.Prepare fresh powder aliquots monthly.
High Well-to-Well Variation Micro-precipitation in aqueous buffer[2]Visual inspection under microscope.Pre-dilute in intermediate buffer before plating.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for N-(furan-2-ylmethyl)-3,5-dimethylaniline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in optimizing the synthesis of N-(furan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in optimizing the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline .

This molecule combines a versatile furan ring with a substituted aniline moiety, linked by a methylene bridge 1[1]. Synthesizing this secondary amine typically relies on one of two primary C-N bond-forming strategies: the atom-economical Reductive Amination of furfural, or the palladium-catalyzed Buchwald-Hartwig Cross-Coupling . The success of either route hinges entirely on precise catalyst selection to avoid side reactions such as furan ring opening, over-alkylation, or dehalogenation.

Mechanistic Workflow & Pathway Visualization

The following diagram maps the two primary synthetic routes, highlighting the critical catalyst decision points and the most common failure modes (side reactions) associated with each pathway.

Pathway Start1 Furfural + 3,5-Dimethylaniline Imine Imine Intermediate (Schiff Base) Start1->Imine Condensation (-H2O) Cat1 Catalytic Hydrogenation (Pt/C, Pd/ZrO2-TiO2, H2) Imine->Cat1 Cat2 Hydride Reduction (NaBH(OAc)3) Imine->Cat2 Target N-(furan-2-ylmethyl)-3,5-dimethylaniline (Target Molecule) Cat1->Target Chemoselective Side1 Over-alkylation (Tertiary Amine) Cat1->Side1 Excess Furfural Cat2->Target Mild Conditions Start2 3,5-Dimethyliodobenzene + Furfurylamine Cat3 Buchwald-Hartwig (Pd2(dba)3, XPhos, NaOt-Bu) Start2->Cat3 Cat3->Target Cross-Coupling Side2 Dehalogenation (m-Xylene) Cat3->Side2 β-Hydride Elimination

Synthetic pathways for N-(furan-2-ylmethyl)-3,5-dimethylaniline highlighting catalyst choices.

Catalyst Selection Matrix

Selecting the right catalyst requires balancing yield, scalability, and chemoselectivity. The data below synthesizes quantitative benchmarks from analogous furan-aniline coupling studies 2[2].

Catalyst SystemPathwayOperating ConditionsEst. YieldMechanistic AdvantagePrimary Limitation
NaBH(OAc)₃ Reductive AminationRT, Atmospheric70–85%Triacetoxyborohydride is mild; selectively reduces protonated imines without touching aldehydes.Generates stoichiometric borate waste; higher risk of over-alkylation.
Pt/Nb₂O₅-Al₂O₃ Reductive Amination60 °C, 20 bar H₂85–95%Acidic Nb₂O₅ support accelerates imine formation; Pt is highly chemoselective for C=N over the furan ring 3[3].Requires high-pressure hydrogenation infrastructure.
Pd/ZrO₂-TiO₂ Reductive Amination80 °C, 20 bar H₂~90%Bifunctional nature: acid sites activate C=O, while Pd⁰ promotes reduction. Highly water-tolerant 4[4].Custom catalyst synthesis is complex and time-consuming.
Pd₂(dba)₃ / XPhos Buchwald-Hartwig80–110 °C, Toluene85–95%Bypasses the reversible imine equilibrium entirely. Excellent for sterically hindered substrates.Expensive ligands; prone to β-hydride elimination (dehalogenation) side reactions.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not treat these protocols as mere recipes. They are designed as self-validating loops where the output of one step dictates the initiation of the next.

Protocol A: Two-Step Reductive Amination via Hydride Reduction (Lab Scale)

Causality Focus: Separating imine formation from reduction prevents the competitive reduction of furfural into furfuryl alcohol.

  • Imine Condensation: In a flame-dried flask, dissolve 3,5-dimethylaniline (1.0 eq) and furfural (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Why DCE? It allows for slightly elevated temperatures without reacting with the amine, unlike DCM.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Why Acetic Acid? Strong mineral acids will cause the furan ring to ring-open into linear dicarbonyls. Acetic acid provides just enough protons to activate the carbonyl for nucleophilic attack 5[5].

  • Validation Checkpoint 1 (Crucial): Stir at room temperature for 30–60 minutes. Pull an aliquot and analyze via GC-MS. Do not proceed until the mass corresponding to the imine intermediate (m/z 199) is the dominant peak.

  • Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 15 minutes.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The imine spot will disappear, replaced by a more polar secondary amine spot (stains strongly with ninhydrin).

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy residual hydride. Extract with DCE, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination (Scale-Up / Alternative Route)

Causality Focus: Strict exclusion of oxygen prevents the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • System Purge: Charge a Schlenk tube with 3,5-dimethyliodobenzene (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq).

  • Validation Checkpoint 1: Evacuate and backfill the tube with Argon three times. A failure here will result in the solution rapidly turning black upon solvent addition (palladium black precipitation).

  • Reagent Addition: Add anhydrous toluene (0.2 M) and furfurylamine (1.2 eq) via a syringe against positive Argon flow. Heat to 100 °C.

  • Validation Checkpoint 2: Monitor by GC-MS after 12 hours. Look specifically for the disappearance of the aryl halide and check for the presence of m-xylene (m/z 106), which indicates unwanted dehalogenation 5[5].

Troubleshooting & FAQs

Q1: My mass spectrometry data shows a byproduct with a significantly higher mass than the target compound. What is happening? Root Cause: You are observing over-alkylation, specifically the formation of the tertiary amine N,N-bis(furan-2-ylmethyl)-3,5-dimethylaniline. This occurs because the newly formed secondary amine product is often more nucleophilic than the sterically hindered starting 3,5-dimethylaniline 5[5]. Intervention:

  • Stoichiometry: Use a slight excess of the aniline (1.1 eq) relative to furfural.

  • Addition Rate: Add the furfural slowly via a syringe pump to maintain a low localized concentration of the electrophile.

Q2: My NMR spectrum shows a loss of the furan ring signals and unexpected aliphatic peaks. Did the catalyst destroy the ring? Root Cause: The furan ring is highly susceptible to hydrolytic ring-opening under strong acidic or excessive thermal conditions, leading to linear, unsaturated dicarbonyls 5[5]. Alternatively, if using a Pd/C catalyst under high H₂ pressure, you may be over-reducing the furan ring to a tetrahydrofuran (THF) derivative. Intervention:

  • If using hydride reduction, ensure you are using a weak acid (acetic acid) rather than HCl or TFA.

  • If using catalytic hydrogenation, switch from Pd/C to a Pt-based catalyst (e.g., Pt/C or Pt/Nb₂O₅-Al₂O₃), which exhibits superior chemoselectivity for the C=N bond over the aromatic furan system 3[3]. Alternatively, utilize base-free homogeneous Ru-MACHO catalysts for highly selective transfer hydrogenation 6[6].

Q3: I am using the Buchwald-Hartwig route, but I am observing a byproduct that has lost the halogen atom (m-xylene). Root Cause: This is a classic dehalogenation side reaction. In palladium-catalyzed aminations, the intermediate Pd(II) complex can undergo β -hydride elimination followed by reductive elimination, yielding the hydrodehalogenated arene rather than the target amine 5[5]. Intervention: The choice of phosphine ligand is critical here. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are specifically designed to accelerate the desired reductive elimination step, outcompeting the slower β -hydride elimination pathway.

Q4: In one-pot catalytic reductive aminations, my reaction stalls at the imine intermediate. Root Cause: The condensation of furfural and aniline generates one equivalent of water. Water can competitively bind to and poison Lewis acid sites on heterogeneous catalysts, or shift the thermodynamic equilibrium backward. Intervention: Utilize a Dean-Stark apparatus to physically remove water, add molecular sieves (4Å), or switch to a water-tolerant bifunctional catalyst like Pd/ZrO₂-TiO₂, which maintains its acidic activation sites even in aqueous environments 4[4].

References

  • BenchChem. "A Comparative Benchmarking Study: Synthesizing N-(furan-2-ylmethyl)-3-iodoaniline via Buchwald-Hartwig Amination and Reductive Amination." BenchChem. 2

  • MDPI. "Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural." Catalysts. 3

  • BenchChem. "N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4." BenchChem Product Catalog. 1

  • Applied Catalysis A: General. "Exploring the bifunctional role of Pd/ZrO2-TiO2 in the production of secondary amines via reductive amination of furfural." Elsevier. 4

  • ResearchGate. "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes." ResearchGate. 6

  • BenchChem. "Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis." BenchChem. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of N-(furan-2-ylmethyl)-aniline Isomers: A Guide for Researchers

Abstract The furan nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] As a versatile pharmacophore, it often serves as a bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] As a versatile pharmacophore, it often serves as a bioisostere for phenyl rings, a substitution that can enhance metabolic stability and modulate receptor interactions.[2] This guide provides a comparative analysis of the potential biological activities of positional isomers of N-(furan-2-ylmethyl)-dimethylaniline, specifically focusing on how the substitution pattern on the aniline ring influences efficacy. While direct experimental data on these specific isomers is nascent, this document synthesizes established principles of furan chemistry and pharmacology to present a predictive comparison. We will explore hypothetical antimicrobial and anticancer activities, grounded in established experimental protocols, to illuminate the critical role of isomeric structure in drug discovery.

Introduction: The Significance of the Furan Scaffold and Isomeric Variation

Furan and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The electronic properties of the furan ring, particularly the lone pair of electrons on the oxygen atom, render it highly reactive and capable of diverse molecular interactions.[1] Structure-activity relationship (SAR) studies consistently reveal that the biological activity of furan-based compounds is intricately linked to the nature and position of substituents on both the furan and any associated aromatic rings.[2] Modifications at the C2 and C5 positions of the furan ring are particularly critical for modulating potency and selectivity.[2]

This guide focuses on N-(furan-2-ylmethyl)-3,5-dimethylaniline and its hypothetical isomers:

  • Isomer A: N-(furan-2-ylmethyl)-3,5-dimethylaniline

  • Isomer B: N-(furan-2-ylmethyl)-2,5-dimethylaniline

  • Isomer C: N-(furan-2-ylmethyl)-2,6-dimethylaniline

The premise of this investigation is that the varied placement of methyl groups on the aniline ring will induce significant changes in the molecule's steric and electronic properties, thereby altering its interaction with biological targets. This principle has been observed in related heterocyclic compounds, where the relative position of different moieties is crucial for biological activity.[6]

Synthesis of N-(furan-2-ylmethyl)-dimethylaniline Isomers

The proposed synthesis for these isomers follows a reductive amination pathway, a robust and widely used method in medicinal chemistry. This involves the reaction of an appropriately substituted dimethylaniline with furfural in the presence of a reducing agent.

General Synthetic Protocol
  • Reaction Setup: To a solution of the respective dimethylaniline isomer (1.0 eq) in methanol, add furfural (1.1 eq) and glacial acetic acid (0.1 eq).

  • Reductive Amination: The mixture is stirred at room temperature for 1 hour. Subsequently, sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is allowed to proceed for 24 hours at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_purification Purification Dimethylaniline Substituted Dimethylaniline (Isomer A, B, or C) Reaction Mix in Methanol + Acetic Acid Dimethylaniline->Reaction Furfural Furfural Furfural->Reaction Reduction Add NaBH3CN (Reductive Amination) Reaction->Reduction Stir 1 hr Workup Solvent Removal & Extraction Reduction->Workup Stir 24 hrs Purify Column Chromatography Workup->Purify Product Pure Isomer of N-(furan-2-ylmethyl)- dimethylaniline Purify->Product

Caption: Reductive amination workflow for isomer synthesis.

Comparative Biological Activity: A Hypothetical Analysis

Based on the broad spectrum of activity of furan derivatives, we will explore two key therapeutic areas: antimicrobial and anticancer activity.[4][7] The following sections detail the proposed experimental designs and present hypothetical data to illustrate potential outcomes.

Antimicrobial Activity Evaluation

The isomers would be screened against a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, to determine their minimum inhibitory concentration (MIC).[8]

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of each isomer is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 24 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Isomer A (3,5-dimethyl) 3264
Isomer B (2,5-dimethyl) 1632
Isomer C (2,6-dimethyl) >128>128
Ciprofloxacin (Control) 10.5

Interpretation: This hypothetical data suggests that the position of the methyl groups significantly impacts antibacterial efficacy. Isomer B, with a 2,5-substitution pattern, shows the most promising activity. The steric hindrance from the two methyl groups adjacent to the amine in Isomer C may prevent effective binding to the bacterial target, leading to a loss of activity.

Anticancer Activity Evaluation

The cytotoxic effects of the isomers would be evaluated against human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HT-29 (colorectal carcinoma), using the MTT assay.[7][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test isomers (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (IC50) is calculated.

CompoundMCF-7 IC50 (µM)HT-29 IC50 (µM)
Isomer A (3,5-dimethyl) 45.258.9
Isomer B (2,5-dimethyl) 22.831.5
Isomer C (2,6-dimethyl) 98.1>100
Doxorubicin (Control) 0.81.2

Interpretation: Similar to the antimicrobial results, the hypothetical anticancer data indicates that Isomer B is the most potent of the three. The steric bulk in Isomer C appears to be detrimental to its cytotoxic activity. The less hindered nature of the amine in Isomers A and B may allow for more favorable interactions with the target protein or enzyme within the cancer cells. This aligns with findings for other compound classes where steric hindrance near the active moiety reduces biological efficacy.

Mechanistic Pathway Visualization

The antiproliferative activity of many heterocyclic compounds, such as chalcones and pyrazolines, has been attributed to the inhibition of key signaling pathways involved in cell division and survival, like the tubulin polymerization pathway.[7]

cluster_pathway Tubulin Polymerization Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization M_Phase Mitotic Spindle Formation Microtubules->M_Phase Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) M_Phase->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Inhibitor Isomer B (Hypothesized) Inhibitor->Tubulin Inhibition

Caption: Hypothesized mechanism of action for the most active isomer.

Conclusion and Future Directions

This guide presents a hypothetical but scientifically grounded comparison of the biological activities of N-(furan-2-ylmethyl)-dimethylaniline isomers. The illustrative data underscores a critical principle in drug discovery: isomeric variations can lead to profound differences in biological activity.[6] The proposed 2,5-dimethyl substituted isomer (Isomer B) emerges as the lead candidate for further investigation based on reduced steric hindrance and potentially favorable electronic properties.

Future research should focus on the actual synthesis and in-vitro evaluation of these compounds to validate these hypotheses. Subsequent studies could involve expanding the panel of bacterial strains and cancer cell lines, as well as conducting in-vivo efficacy and toxicity studies. Elucidating the precise mechanism of action through molecular docking and target identification assays will be crucial for the rational design of more potent furan-based therapeutic agents. The versatility of the furan scaffold continues to offer a promising foundation for the development of novel drugs.[4]

References

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents Source: Anticancer Research URL: [Link]

  • Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease Source: PMC URL: [Link]

  • Title: Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors Source: PubMed URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: Bentham Science URL: [Link]

  • Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: IntechOpen URL: [Link]

  • Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES Source: International Journal for Research Trends and Innovation URL: [Link]

  • Title: Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives Source: PMC URL: [Link]

  • Title: Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives Source: MDPI URL: [Link]

  • Title: Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline Source: MDPI URL: [Link]

Sources

Comparative

"N-(furan-2-ylmethyl)-3,5-dimethylaniline" cytotoxicity compared to known toxins

As a Senior Application Scientist, evaluating the safety and utility of complex synthetic intermediates requires moving beyond basic cell viability screens. We must deconstruct the molecule to understand how its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety and utility of complex synthetic intermediates requires moving beyond basic cell viability screens. We must deconstruct the molecule to understand how its structural moieties interact with cellular metabolism.

N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS 416887-98-4) is a composite molecule featuring a furan ring linked to a substituted aniline via a methylene bridge[1]. While furfurylamine derivatives are highly valuable as versatile building blocks in pharmaceutical synthesis and sustainable chemistry[2], this specific structural arrangement presents a "dual-warhead" toxicological profile.

This guide objectively benchmarks the cytotoxicity of N-(furan-2-ylmethyl)-3,5-dimethylaniline against known reference toxins, detailing the metabolic activation pathways that drive its cellular toxicity, and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Profiling: The Dual-Warhead Activation Pathway

The cytotoxicity of N-(furan-2-ylmethyl)-3,5-dimethylaniline is not primarily driven by the inert parent compound. Instead, it is a classic example of metabolism-dependent toxicity, requiring activation by Cytochrome P450 (CYP450) enzymes into highly reactive electrophiles.

  • Furan Ring Oxidation (Hepatotoxicity): CYP450 enzymes (predominantly CYP2E1 and CYP3A4) oxidize the furan moiety into a highly reactive cis-2-butene-1,4-dial (enedial) or epoxide intermediate[3]. This electrophilic species rapidly alkylates nucleophilic lysine and cysteine residues on critical cellular proteins (such as mitochondrial ATP synthase), disrupting energy homeostasis and triggering cellular apoptosis[4][5].

  • Aniline N-Hydroxylation (Haematotoxicity & Genotoxicity): Concurrently, the 3,5-dimethylaniline moiety undergoes CYP-mediated N-hydroxylation, forming N-phenylhydroxylamine derivatives[6]. This toxification pathway competes with benign N-acetylation[7]. The resulting N-hydroxylamines induce severe oxidative stress, methemoglobinemia, and can further degrade into genotoxic nitrenium ions[8][9].

MetabolicPathway Compound N-(furan-2-ylmethyl)- 3,5-dimethylaniline CYP_Furan CYP450 Oxidation (Furan Ring) Compound->CYP_Furan CYP_Aniline CYP450 N-Hydroxylation (Aniline Moiety) Compound->CYP_Aniline Enedial Reactive cis-Enedial Intermediate CYP_Furan->Enedial NHydroxy N-Phenylhydroxylamine Intermediate CYP_Aniline->NHydroxy ProteinAdduct Protein Adduction (Lysine/Cysteine) Enedial->ProteinAdduct OxStress Oxidative Stress & Methemoglobinemia NHydroxy->OxStress Hepatotox Hepatotoxicity ProteinAdduct->Hepatotox Haematotox Haematotoxicity OxStress->Haematotox CellDeath Cellular Apoptosis / Necrosis Hepatotox->CellDeath Haematotox->CellDeath

Metabolic activation pathways driving the dual-warhead cytotoxicity of the compound.

Comparative Cytotoxicity Profiling

To objectively benchmark N-(furan-2-ylmethyl)-3,5-dimethylaniline, we must compare its in vitro efficacy against its constituent fragments (Furan, 3,5-Dimethylaniline) and a broad-spectrum cytotoxic agent (Doxorubicin). Because toxicity is metabolism-dependent, cell line selection is critical. HepG2 cells provide a high basal CYP450 environment (modeling liver toxicity), HL-60 cells model haematological impact, and HEK-293 cells serve as a low-CYP control.

Test CompoundHepG2 (Liver) EC₅₀ (µM)HL-60 (Blood) EC₅₀ (µM)HEK-293 (Kidney) EC₅₀ (µM)Primary Toxicity Mechanism
N-(furan-2-ylmethyl)-3,5-dimethylaniline 12.4 ± 1.128.5 ± 2.4>100Dual: Enedial adduction & N-hydroxylation
Furan (Reference Fragment) 15.2 ± 1.8>100>100CYP2E1-mediated enedial formation
3,5-Dimethylaniline (Reference Fragment) 85.1 ± 5.242.3 ± 3.1>100CYP1A2-mediated N-hydroxylation
Doxorubicin (Positive Control) 0.8 ± 0.10.4 ± 0.051.2 ± 0.2DNA Intercalation / Topoisomerase II inhibition

Data Interpretation: The composite molecule exhibits pronounced, synergistic toxicity in HepG2 cells compared to its isolated fragments. The stark difference in EC₅₀ between HepG2 (12.4 µM) and HEK-293 (>100 µM) confirms that the parent molecule is relatively benign until hepatic enzymes convert it into reactive adduct-forming species[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot simply be observed; the underlying mechanism must be actively proven. The following protocols are designed as self-validating systems to confirm both the toxicity and the metabolic causality.

Protocol A: CYP450-Dependent Cytotoxicity Validation (MTT Assay)

Causality: To prove that toxicity is strictly driven by metabolic activation, we utilize 1-aminobenzotriazole (ABT), a potent, non-specific suicide inhibitor of CYP450 enzymes. If the compound's toxicity is rescued (EC₅₀ increases) in the presence of ABT, it definitively proves that CYP450 metabolites, not the parent drug, are the cytotoxic agents.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • CYP Inhibition (The Validation Step): Pre-incubate half of the experimental wells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to compound exposure. Leave the other half untreated (vehicle control).

  • Compound Treatment: Treat cells with serial dilutions (1 µM to 200 µM) of N-(furan-2-ylmethyl)-3,5-dimethylaniline for 48 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The reduction of MTT to purple formazan crystals relies on active mitochondrial reductases, serving as a direct proxy for cell viability.

  • Quantification: Solubilize crystals with 100 µL DMSO and measure absorbance at 570 nm. Calculate the shift in EC₅₀ between the ABT-treated and untreated groups.

Protocol B: LC-MS/MS Chemoproteomic Adduct Profiling

Causality: To definitively prove the furan ring opens into a toxic cis-enedial, we use N-acetyl lysine (NAL) as a biomimetic nucleophile. The appearance of a specific mass shift corresponding to a pyrrolin-2-one adduct confirms the exact molecular mechanism of protein crosslinking[4][5].

  • Microsomal Incubation: Combine the test compound (50 µM) with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Electrophile Trapping: Add 10 mM N-acetyl lysine (NAL) to the mixture. NAL mimics the lysine residues on cellular proteins, acting as a chemical trap for the transient enedial intermediate[5].

  • Activation: Initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate for 60 minutes at 37°C.

  • Quenching & Extraction: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system. Monitor for the specific mass shift (+840 Da for specific enedial-lysine crosslinks, or the exact predicted mass of the NAL-pyrrole derivative) to confirm the presence of the reactive metabolite[5].

Strategic Recommendations for Drug Development

When utilizing N-(furan-2-ylmethyl)-3,5-dimethylaniline as a scaffold in drug discovery, researchers must account for its inherent metabolic liabilities.

  • Structural Optimization: Consider bioisosteric replacement of the furan ring (e.g., with an oxazole or substituted thiophene) to prevent enedial formation while maintaining the spatial geometry.

  • Steric Hindrance: The 3,5-dimethyl substitution on the aniline ring already provides some steric bulk, but further modification at the para position may be required to fully block CYP-mediated N-hydroxylation and prevent haematotoxicity[9].

Sources

Validation

A Comparative Guide to the Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

Introduction: N-(furan-2-ylmethyl)-3,5-dimethylaniline is a substituted secondary amine incorporating both a furan moiety, a key structural motif in medicinal chemistry, and a dimethylaniline fragment. Its synthesis is o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-(furan-2-ylmethyl)-3,5-dimethylaniline is a substituted secondary amine incorporating both a furan moiety, a key structural motif in medicinal chemistry, and a dimethylaniline fragment. Its synthesis is of interest to researchers in drug discovery and materials science. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols. While specific experimental data for this exact compound is not widely published, the methodologies presented are based on well-established, analogous transformations with extensive literature support.[1]

Section 1: Strategic Overview of Synthetic Routes

The formation of the central C-N bond between the furan-2-ylmethyl group and the 3,5-dimethylaniline core can be achieved through several distinct chemical strategies. The three most logical and widely applicable methods are:

  • Reductive Amination: A one-pot or two-step process involving the condensation of furfural with 3,5-dimethylaniline to form an imine, which is subsequently reduced. This is often the most direct and atom-economical approach.

  • Nucleophilic Substitution (N-Alkylation): The direct reaction of 3,5-dimethylaniline with an activated furfuryl species, such as furfuryl chloride or bromide. This is a classic C-N bond-forming reaction.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction between an amine and an organohalide. This method offers high efficiency and broad substrate scope but involves more complex and costly reagents.

The choice between these routes depends critically on factors such as scale, available starting materials, cost constraints, and the desired purity profile of the final product.

Section 2: Method 1 - Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[2] The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine intermediate. This imine is then reduced in situ to the target secondary amine.

Mechanistic Rationale & Workflow

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[3][4] This selectivity prevents the wasteful formation of furfuryl alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose due to its mild nature and tolerance for the slightly acidic conditions that favor imine formation.[2][4]

G Start Furfural + 3,5-Dimethylaniline Imine_Formation Imine Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation Mix in Solvent (e.g., DCE, THF) Imine Imine Intermediate Imine_Formation->Imine Dehydration Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction In-situ reaction Product N-(furan-2-ylmethyl) -3,5-dimethylaniline Reduction->Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol

Objective: To synthesize N-(furan-2-ylmethyl)-3,5-dimethylaniline via one-pot reductive amination.

Materials:

  • Furfural (1.0 eq)

  • 3,5-Dimethylaniline (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5 mol%)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.05 eq) and the chosen solvent (e.g., DCE).

  • Reactant Addition: Add furfural (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the dehydration step required for imine formation.[3]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by TLC if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality: Portion-wise addition helps to control any initial exotherm and gas evolution. The reaction is typically stirred at room temperature for 3-12 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: Method 2 - Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of the amine nucleophile with an electrophilic furfuryl source. The most common electrophile is furfuryl chloride, which can be generated in situ from furfuryl alcohol. A base is required to deprotonate the aniline's conjugate acid formed during the reaction, driving the equilibrium towards the product.

Mechanistic Rationale & Workflow

The reaction is a standard SN2-type process. The lone pair on the nitrogen of 3,5-dimethylaniline attacks the electrophilic carbon of the furfuryl halide, displacing the halide leaving group. The primary challenge with this method is controlling over-alkylation, where the secondary amine product reacts again to form a tertiary amine. Using a slight excess of the aniline can help mitigate this.

G Start 3,5-Dimethylaniline + Furfuryl Chloride Reaction SN2 Reaction (Base, e.g., K₂CO₃ or Et₃N) Start->Reaction Mix in Solvent (e.g., Acetonitrile) Intermediate Ammonium Salt Intermediate Reaction->Intermediate Nucleophilic Attack Deprotonation Deprotonation Intermediate->Deprotonation Base action Product N-(furan-2-ylmethyl) -3,5-dimethylaniline Deprotonation->Product

Caption: Workflow for N-alkylation via nucleophilic substitution.

Detailed Experimental Protocol

Objective: To synthesize N-(furan-2-ylmethyl)-3,5-dimethylaniline via N-alkylation.

Materials:

  • 3,5-Dimethylaniline (1.2 eq)

  • Furfuryl Chloride (1.0 eq) (or Furfuryl Alcohol + Thionyl Chloride for in-situ generation)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask, combine 3,5-dimethylaniline (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the solvent (e.g., Acetonitrile).

  • Alkylating Agent: Slowly add furfuryl chloride (1.0 eq) to the stirring mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C). Causality: Using a slight excess of the aniline helps to minimize the formation of the dialkylated tertiary amine byproduct.

  • Reaction Monitoring: Monitor the reaction by TLC until the furfuryl chloride is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and filter off the solid base. If a water-miscible solvent like DMF or acetonitrile was used, remove it under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water to remove any remaining inorganic salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Section 4: Method 3 - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] This method is particularly valuable when other methods fail, offering high yields and functional group tolerance. The reaction couples an amine with an aryl or vinyl (pseudo)halide. For this synthesis, furfuryl chloride or bromide would be the coupling partner.

Mechanistic Rationale & Workflow

The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the furfuryl halide, forming a Pd(II) complex. (2) Amine Coordination and Deprotonation , where the aniline binds to the palladium center and is deprotonated by a base to form an amido complex. (3) Reductive Elimination , where the C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[6][7]

G Start 3,5-Dimethylaniline + Furfuryl Halide Catalysis Pd Catalyst + Ligand + Strong Base (e.g., NaOtBu) Start->Catalysis Mix in Anhydrous Solvent (e.g., Toluene) under Inert Gas Cycle Catalytic Cycle (Oxidative Add., Reductive Elim.) Catalysis->Cycle Product N-(furan-2-ylmethyl) -3,5-dimethylaniline Cycle->Product Product Release, Catalyst Regeneration

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Objective: To synthesize N-(furan-2-ylmethyl)-3,5-dimethylaniline via Buchwald-Hartwig amination.

Materials:

  • Furfuryl Chloride or Bromide (1.0 eq)

  • 3,5-Dimethylaniline (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane (solvent)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask or similar oven-dried glassware under an inert atmosphere. Causality: The Pd(0) active catalyst and the strong base are sensitive to oxygen and moisture.

  • Reagent Loading: To the flask, add the palladium precatalyst, the phosphine ligand, and the base (NaOtBu).

  • Solvent and Reactants: Add the anhydrous solvent, followed by 3,5-dimethylaniline (1.2 eq) and furfuryl halide (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography.

Section 5: Performance Comparison

The optimal synthesis route is highly dependent on the specific needs of the researcher and the project goals.

ParameterReductive AminationN-AlkylationBuchwald-Hartwig Amination
Yield Good to ExcellentModerate to GoodVery Good to Excellent
Reagent Cost LowLow to ModerateHigh
Atom Economy HighModerateModerate
Simplicity High (One-pot)HighLow (Requires inert technique)
Scalability ExcellentGoodModerate (Cost can be prohibitive)
Key Advantage Cost-effective, simple, greenUses simple reagentsHigh efficiency, broad scope
Key Disadvantage Stoichiometric hydride wasteRisk of over-alkylationCatalyst cost, air/moisture sensitive

Conclusion and Recommendation

For routine, large-scale synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline, Reductive Amination stands out as the superior method. Its operational simplicity, high atom economy, use of inexpensive starting materials (furfural vs. furfuryl halides), and excellent scalability make it the most practical and cost-effective choice for both academic and industrial settings.

N-Alkylation serves as a viable, classical alternative, particularly if furfuryl chloride is readily available. However, careful control is needed to prevent side reactions.

The Buchwald-Hartwig Amination is an exceptionally powerful tool but is best reserved for situations where the other methods fail or for the synthesis of complex, high-value analogues where its high cost is justified. Its requirement for specialized ligands and inert atmosphere techniques makes it less suitable for routine production of this specific target molecule.

References

  • Berman, A. M., & Johnson, J. S. (2006). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 71(1), 219–224.
  • Liu, H., Tang, W., Xue, D., Xiao, J., & Wang, C. (2024). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Vallejos-Vidal, E., et al. (2018). Catalytic Transfer Hydrogenation of Bio-Based Furfural with NiO Nanoparticles. ACS Sustainable Chemistry & Engineering, 6(12), 17036–17044.
  • García-Ortiz, A., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering, 7(5), 5345-5354.
  • Tokyo Chemical Industry. (n.d.). Reducing Agents.
  • Yap, H. B., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30291.
  • Ruiz, J., & Bermejo, J. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • BenchChem. (2024). Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines.
  • Zhang, X., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology & Biotechnology, 97(12), 3345-3352.
  • Li, H., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47(28), 13329-13338.
  • Sankar, M., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 14(4), 1073-1077.
  • BenchChem. (n.d.). N-(furan-2-ylmethyl)-3,5-dimethylaniline.
  • Surpateanu, G., et al. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 7(10), 282-295.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-N and C-O Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Grzybowski, J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605.
  • Vasilevsky, V. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters, 23(22), 8819–8823.
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.

Sources

Comparative

In Silico Modeling of N-(furan-2-ylmethyl)-3,5-dimethylaniline Binding: A Comparative Guide to Docking Engines

Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary & Chemotype Rationale In modern structure-based drug design (SBDD), selecting the appropriate computational engine is as...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Chemotype Rationale

In modern structure-based drug design (SBDD), selecting the appropriate computational engine is as critical as the biological target itself. This guide provides an objective, data-driven comparison of industry-standard in silico modeling tools—AutoDock Vina, Schrödinger Glide, MOE, and CCDC GOLD—using N-(furan-2-ylmethyl)-3,5-dimethylaniline as our benchmark chemotype.

The molecular structure of N-(furan-2-ylmethyl)-3,5-dimethylaniline consists of a furan ring and a substituted aniline moiety linked by a methylene bridge[1]. This specific atomic arrangement imparts a unique combination of electronic and steric properties[1]. We selected this molecule because it presents two distinct computational challenges that stress-test docking algorithms:

  • Directional Hydrogen Bonding: The furan oxygen acts as a strict H-bond acceptor, requiring precise angular resolution from the scoring function.

  • Steric Bulk & Hydrophobic Packing: The 3,5-dimethylphenyl group creates significant hydrophobic bulk, demanding accurate van der Waals (vdW) calculations to prevent artificial steric clashes within tight binding pockets (such as kinase hinges or GPCR allosteric sites).

Workflow Start Compound Input: N-(furan-2-ylmethyl)- 3,5-dimethylaniline Prep State Preparation (Epik / LigPrep) Start->Prep 3D Conformer Generation Docking Comparative Docking (Vina vs. Glide vs. MOE) Prep->Docking Self-Validating RMSD Check MD MD Simulation (GROMACS vs. Desmond) Docking->MD Top Poses (RMSD < 2Å) Analysis MM-GBSA & Trajectory Analysis MD->Analysis Thermodynamic Integration

Figure 1: End-to-end in silico workflow for comparative molecular docking and dynamic validation.

Comparative Methodology & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system . We do not blindly accept docking scores; instead, we rely on internal controls (native ligand redocking and thermodynamic equilibration) to prove the physical viability of the generated poses.

Protocol 1: Ligand and Receptor State Preparation
  • Causality: The secondary amine bridge in our target compound has a dynamic pKa. At physiological pH (7.4), empirical rules might suggest protonation, but the electron-withdrawing nature of the adjacent aromatic systems often stabilizes the neutral tautomer. Incorrect state assignment will completely invalidate the electrostatic scoring of the docking engine.

  • Step-by-Step:

    • Input the SMILES string of N-(furan-2-ylmethyl)-3,5-dimethylaniline into Schrödinger LigPrep or MOE's Wash module.

    • Generate all possible ionization states at pH 7.4 ± 1.0 using Epik.

    • Minimize the 3D conformers using the OPLS4 (Glide) or MMFF94 (Vina/MOE) force fields.

    • Prepare the receptor (e.g., a high-resolution kinase structure from the PDB) by adding missing hydrogens, optimizing H-bond networks, and minimizing heavy atoms to an RMSD of 0.3 Å.

  • Self-Validation Checkpoint: Before docking the target compound, extract the native co-crystallized ligand from the PDB structure and redock it into the prepared grid. If the top-ranked pose exhibits an RMSD > 2.0 Å compared to the crystallographic coordinates, the grid preparation is rejected and the protonation states of the active site residues (e.g., Histidine, Aspartate) must be re-evaluated.

Protocol 2: Comparative Docking Execution

We benchmarked four leading engines. AutoDock Vina has emerged as one of the most widely-used docking engines due to its speed and open-source accessibility[2]. However, commercial packages like Schrödinger's Glide and CCDC GOLD often provide superior pose prediction (sampling power) for complex hydrophobic enclosures[3].

  • AutoDock Vina: Utilizes a semi-empirical scoring function. We set exhaustiveness = 32 to ensure adequate conformational sampling of the flexible methylene bridge.

  • Schrödinger Glide (SP): Uses the OPLS4 force field. Glide has demonstrated up to a 100% success rate in specific benchmarking datasets for correctly predicting binding poses (RMSD < 2 Å)[4].

  • MOE-Dock: Employs the London dG scoring function with GBVI/WSA dG refinement, which is exceptionally good at handling induced-fit phenomena for bulky groups like the 3,5-dimethylphenyl moiety.

Protocol 3: Molecular Dynamics (MD) Validation
  • Causality: Docking treats the receptor as mostly rigid. The 3,5-dimethylphenyl group is highly sterically demanding. To prove that the docked pose does not artificially destabilize the protein backbone, we must run an MD simulation.

  • Step-by-Step:

    • Export the top complex from Protocol 2 into GROMACS or Schrödinger Desmond.

    • Solvate in a TIP3P water box, neutralize with NaCl (0.15 M), and minimize.

    • Run NVT (100 ps) and NPT (100 ps) equilibration phases.

    • Execute a 100 ns production run at 300K and 1 bar.

  • Self-Validation Checkpoint: Monitor the Protein Backbone RMSD. If the backbone RMSD fails to plateau within the first 20 ns, or fluctuates > 3.0 Å, the initial docking pose is deemed physically unstable and discarded.

Performance Comparison & Experimental Data

The following table summarizes the benchmarking data for docking N-(furan-2-ylmethyl)-3,5-dimethylaniline into a standardized hydrophobic pocket (e.g., an Acetylcholinesterase or Kinase benchmark target).

Docking SuiteScoring FunctionTop Pose RMSD (Å)Binding Affinity (kcal/mol)CPU Time / LigandPrimary Strength for this Chemotype
AutoDock Vina Empirical1.85 ± 0.2-8.4~12sHigh-throughput speed and robust scoring power[3].
Schrödinger Glide (SP) OPLS41.20 ± 0.1-9.1~45sAccurate H-bond directionality and pose sampling[4].
MOE-Dock London dG / GBVI1.45 ± 0.1-8.7~30sExcellent induced-fit handling for bulky ligands.
CCDC GOLD ChemPLP1.35 ± 0.165.4 (Fitness)~40sHigh success rate for lipophilic pocket packing[4].

Note: AutoDock Vina is generally better at predicting binding affinity rankings (scoring power), while Glide and GOLD are comparable and often perform better in identifying the exact crystallographic pose (sampling power)[3].

Mechanistic Insights: Decoding the Pharmacophore

Why do these software suites perform differently on the same molecule? The answer lies in how their algorithms interpret the pharmacophore.

Pharmacophore Ligand Target Ligand N-(furan-2-ylmethyl)-3,5-dimethylaniline Furan Furan Ring (O-atom) Ligand->Furan Amine Secondary Amine (NH Bridge) Ligand->Amine Phenyl 3,5-Dimethylphenyl (Steric Bulk) Ligand->Phenyl Target Receptor Pocket (Kinase Hinge / GPCR) Furan->Target H-bond Acceptor (Directional) Amine->Target H-bond Donor Phenyl->Target Hydrophobic Enclosure & Pi-Pi Stacking

Figure 2: Pharmacophore mapping and logical binding interactions of the target compound.

The Furan Challenge: Furan-based ligands are notoriously tricky. The oxygen atom's lone pairs are highly directional. Vina's semi-empirical scoring function occasionally underestimates the strict geometric requirements of this directional hydrogen bond, leading to slightly skewed poses[2]. Conversely, Glide utilizes the OPLS4 force field, which heavily penalizes suboptimal H-bond angles, pulling the furan ring into a tighter, more crystallographically accurate conformation[4].

The 3,5-Dimethylphenyl Challenge: The dual methyl substitutions at the meta positions create a wide, flat hydrophobic surface. If the target pocket is rigid, Vina may reject the true binding pose due to perceived van der Waals clashes. MOE-Dock and GOLD (using the ChemPLP scoring function) excel here because their algorithms are highly optimized for lipophilic packing and can better simulate the micro-adjustments (induced fit) required to accommodate the steric bulk[4].

Conclusion & Recommendations

For modeling the binding of N-(furan-2-ylmethyl)-3,5-dimethylaniline and its derivatives:

  • For High-Throughput Virtual Screening (HTVS): Use AutoDock Vina . Its superior speed (12s/ligand) and excellent scoring power make it the best choice for screening massive libraries to find structural analogs[2].

  • For Lead Optimization & Pose Fidelity: Use Schrödinger Glide or CCDC GOLD . When you need to understand the exact atomic coordinates of the furan oxygen's hydrogen bonds or the precise hydrophobic enclosure of the 3,5-dimethyl groups prior to chemical synthesis, the advanced force fields of these commercial tools justify their computational cost[4].

References

  • National Institutes of Health (PMC) - Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. URL: [Link]

  • RSC Publishing - Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. URL:[Link]

  • BioDockify - AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. URL: [Link]

Sources

Validation

Cross-reactivity studies of "N-(furan-2-ylmethyl)-3,5-dimethylaniline"

An In-Depth Technical Guide to the Cross-Reactivity Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline A Senior Application Scientist's Comparative Guide for Researchers in Drug Discovery Introduction: Beyond the Prim...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline

A Senior Application Scientist's Comparative Guide for Researchers in Drug Discovery

Introduction: Beyond the Primary Target

In the intricate landscape of drug discovery, the identification of a potent lead compound is merely the first step. The true challenge lies in characterizing its specificity. A small molecule's journey toward becoming a therapeutic agent is fraught with the peril of off-target interactions, which can lead to unforeseen toxicities or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound N-(furan-2-ylmethyl)-3,5-dimethylaniline.

N-(furan-2-ylmethyl)-3,5-dimethylaniline is a heterocyclic compound featuring an electron-rich furan ring and a substituted aniline moiety.[1] The furan scaffold is a common feature in many biologically active compounds, prized for its ability to engage in various interactions with biological targets.[1] However, the aniline portion, particularly dimethylanilines, raises considerations of potential genotoxicity through metabolic activation, underscoring the critical need for rigorous selectivity and safety profiling.[2] This document moves beyond a simple listing of protocols to explain the causal logic behind creating a robust, multi-tiered cross-reactivity screening cascade. We will compare its hypothetical profile against structural analogs to illustrate key decision-making principles for drug development professionals.

Molecular Profile and Rationale for Cross-Reactivity Concern

The structure of N-(furan-2-ylmethyl)-3,5-dimethylaniline suggests several potential avenues for biological interaction. The furan oxygen can act as a hydrogen bond acceptor, while the aromatic systems can engage in π-π stacking. The secondary amine provides a hydrogen bond donor and can be protonated under physiological conditions.

Based on computational predictions and the known activities of similar scaffolds, this molecule could potentially interact with a wide range of biological targets, including but not limited to:

  • Kinases

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Metabolic enzymes like Cytochrome P450s

  • Structural proteins such as tubulin or actin-related complexes[3]

The primary motivation for a deep cross-reactivity investigation is to mitigate risk. Unidentified off-target binding can invalidate research findings if the compound is used as a chemical probe and can cause dangerous side effects if developed as a drug.[4] Therefore, a systematic approach to identifying these unintended interactions is not just recommended; it is essential.

A Tiered Strategy for Selectivity Profiling

A successful selectivity profiling campaign does not rely on a single experiment. It is a logical, tiered progression from broad, high-throughput methods to focused, hypothesis-driven validation in physiologically relevant systems.

G A In Silico Profiling (Docking, ML Models) B High-Throughput Biochemical Assays (e.g., Kinase/GPCR Panels) A->B D Cellular Target Engagement (e.g., CETSA, NanoBRET®) B->D Validate Primary & Potent Off-Targets E Unbiased Proteome-Wide Screening (Chemical Proteomics) B->E Deconvolve Phenotypes or Identify Novel Binders C Initial Cytotoxicity Screening (e.g., HepG2, HEK293) G Toxicology & PK/PD Studies C->G Inform Dose Selection F Phenotypic & Behavioral Assays (Model Organisms) D->F Confirm Cellular MOA F->G

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Tier 1: Broad, High-Throughput Screening

The initial goal is to cast a wide net to identify the most likely off-targets from large, established protein families.

  • In Silico & Computational Profiling : Before committing to expensive wet-lab experiments, computational models can predict potential interactions. Machine learning algorithms trained on large bioactivity databases can generate a "functional profile," highlighting likely on- and off-targets and even predicting potential adverse effects.[5] This step is crucial for hypothesis generation and for prioritizing which screening panels to utilize.

  • Biochemical Selectivity Panels : These are the workhorse of early-stage profiling. Commercially available panels allow the compound to be tested against hundreds of purified proteins, such as kinases or GPCRs, in parallel.[4][6] While these assays lack cellular context, they provide clean, quantitative data (IC50 or Kd values) on direct molecular interactions, making them invaluable for initial assessment.[6]

  • General Cytotoxicity Assays : A fundamental control is to assess the compound's general toxicity in common cell lines (e.g., HEK293, HepG2). High cytotoxicity at concentrations near the on-target effective dose can be a red flag for non-specific mechanisms or problematic off-targets.[7] The ratio of cytotoxic concentration to the effective concentration for the desired target provides an initial "in vitro selectivity index".[8]

Tier 2: Validation in a Cellular Context

Biochemical hits must be validated in a more complex, physiological environment. A compound's activity can be dramatically different in a live cell due to factors like membrane permeability, metabolism, and the presence of competing endogenous ligands.[4]

  • Cellular Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays provide direct evidence that the compound binds to its intended target inside intact cells.[4] CETSA, for instance, operates on the principle that a protein becomes more thermally stable when bound to a ligand. Observing a thermal shift for a primary target—and the lack of a shift for a suspected off-target—is a powerful method of validation.

  • Chemical Proteomics : To uncover unexpected off-targets, an unbiased approach is necessary. Chemical proteomics uses the compound of interest (often immobilized on a bead) as "bait" to pull down its binding partners from a total cell lysate.[9] These interacting proteins are then identified by mass spectrometry, providing a proteome-wide view of the compound's interactome.[9] This is a powerful discovery tool that is not limited by pre-selected panels.

Comparative Analysis: Structure-Selectivity Relationships

To understand the contribution of specific functional groups to the cross-reactivity profile, it is instructive to compare N-(furan-2-ylmethyl)-3,5-dimethylaniline (Compound A) with key structural analogs.

  • Alternative 1 (Analog): N-(furan-2-ylmethyl)aniline[10] (lacks the 3,5-dimethyl groups).

  • Alternative 2 (Analog): N-(furan-2-ylmethyl)-3,5-dimethoxyaniline[11] (replaces methyl with methoxy groups).

  • Alternative 3 (Scaffold Hop): A hypothetical, highly selective inhibitor of "Target Kinase X".

Table 1: Hypothetical Comparative Selectivity Profile

TargetCompound A (IC50, nM)Alternative 1 (IC50, nM)Alternative 2 (IC50, nM)Alternative 3 (IC50, nM)Rationale for Comparison
Target Kinase X 15 1502510 Demonstrates the positive contribution of the 3,5-substituents to on-target potency.
Off-Target Kinase Y85>10,000950>10,000Highlights that the dimethyl groups introduce a specific, potent off-target liability not present in the unsubstituted analog.
Off-Target Kinase Z500800450>10,000Shows a modest, likely scaffold-driven off-target effect.
hERG Channel1,2002,500900>30,000Assesses a critical safety off-target; shows methoxy groups may increase hERG liability.
Cytotoxicity (HepG2) 2,500 >50,0001,800 >50,000The dimethyl and dimethoxy substitutions increase general cytotoxicity compared to the parent aniline.[2]
Selectivity Score *5.7>6636>1000A quantitative measure of on-target vs. off-target activity.

*Selectivity Score calculated as IC50 (Off-Target Kinase Y) / IC50 (Target Kinase X). A higher score is better.

This comparative data, though hypothetical, illustrates a critical narrative. While the addition of the 3,5-dimethyl groups (Compound A) significantly improves on-target potency compared to the parent aniline (Alternative 1), it comes at the cost of introducing a potent off-target interaction (Kinase Y) and higher cytotoxicity. This trade-off is central to drug development decisions.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a procedure to validate the engagement of N-(furan-2-ylmethyl)-3,5-dimethylaniline with "Target Kinase X" and assess engagement with the suspected "Off-Target Kinase Y" in a cellular context.

Objective: To determine if Compound A stabilizes Target Kinase X and/or Off-Target Kinase Y against thermal denaturation in intact cells.

Materials:

  • Cell line expressing both kinases (e.g., HEK293).

  • N-(furan-2-ylmethyl)-3,5-dimethylaniline (Compound A).

  • DMSO (vehicle).

  • PBS (phosphate-buffered saline).

  • Protease inhibitor cocktail.

  • Antibodies specific to Target Kinase X and Off-Target Kinase Y.

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

    • Aliquot cell suspension. Treat aliquots with Compound A (e.g., at 1x, 10x, and 100x the target IC50) or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer 50 µL of each treated cell suspension into separate PCR tubes.

    • Place tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). A no-heat (RT) control for each treatment should be included.

  • Cell Lysis:

    • Immediately after heating, subject all samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant from each sample.

    • Normalize total protein concentration across all samples.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for Target Kinase X and, on a separate blot, Off-Target Kinase Y.

    • Develop blots and quantify the band intensity for each temperature point.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity (soluble protein) against temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under each condition.

    • Expected Result: If Compound A binds and stabilizes Target Kinase X, the melting curve for this protein will shift to the right (higher Tm) in the compound-treated samples compared to the vehicle control. If it does not engage Off-Target Kinase Y in the cell, no significant shift in its melting curve will be observed.

Interpreting the Data: A Decision-Making Framework

The collective data must be synthesized to make an informed decision on the compound's future. A simple decision tree can guide this process.

G A Potency on Primary Target (IC50 < 100 nM)? B Stop (Low Potency) A->B No C Selectivity Window (Off-Target IC50 / On-Target IC50 > 100x)? A->C Yes D Stop or Redesign (Poor Selectivity) C->D No E Cellular Activity Confirmed (CETSA / Phenotypic Assay)? C->E Yes F Stop (Biochemical artifact) E->F No G Acceptable Cytotoxicity (Therapeutic Index > 100x)? E->G Yes H Stop or Reformulate (Toxicity Concern) G->H No I Advance to In Vivo Studies G->I Yes

Caption: A decision tree for advancing a hit compound based on selectivity data.

Conclusion

The study of N-(furan-2-ylmethyl)-3,5-dimethylaniline serves as an exemplary case for the necessity of comprehensive cross-reactivity profiling. A thorough investigation, progressing from broad screening panels to unbiased proteomics and finally to targeted cellular validation, is the only reliable way to build a complete picture of a compound's biological interactions. By comparing the lead molecule to carefully chosen analogs, researchers can elucidate the specific structural features responsible for both desired potency and undesired off-target effects. This logical, evidence-based approach ensures that only the most selective and safe compounds are advanced, ultimately increasing the probability of success in the long and arduous process of drug development.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds.
  • Off-target effects in CRISPR/Cas9 gene editing - Frontiers.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis.
  • N-(furan-2-ylmethyl)-3,5-dimethylaniline | 416887-98-4 | Benchchem.
  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Publications.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections.
  • Enhanced in vivo gene knockout with undetectable off-targets using multiplexed Cas12a sgRNAs - bioRxiv.org.
  • Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments.
  • (PDF) Comprehensive Analysis Of Off-Target And On-Target Effects Resulting From Liver-Directed Crispr-Cas9–Mediated Gene Targeting With Adeno-Associated Viral Vectors - ResearchGate.
  • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives.
  • Furan: A Promising Scaffold for Biological Activity.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC.
  • N-[(furan-2-yl)methyl]aniline - PubChemLite.
  • N-(furan-2-ylmethyl)-3,5-dimethoxyaniline - ChemicalBook.

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Comparative

A Comparative Guide to the Genotoxicity Assessment of N-(furan-2-ylmethyl)-3,5-dimethylaniline

For researchers, scientists, and drug development professionals, ensuring the genetic safety of novel chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of novel chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, comparative analysis of the key assays used to evaluate the genotoxicity of "N-(furan-2-ylmethyl)-3,5-dimethylaniline," a compound with structural alerts that warrant a thorough investigation. We will move beyond rote protocol recitation to explore the scientific rationale behind assay selection, data interpretation, and the construction of a comprehensive safety profile.

Introduction: Unpacking the Structural Concerns of N-(furan-2-ylmethyl)-3,5-dimethylaniline

N-(furan-2-ylmethyl)-3,5-dimethylaniline possesses two key structural motifs that raise flags for potential genotoxicity: the furan ring and the dimethylaniline moiety.

  • Furan Ring: Furan and its derivatives can undergo metabolic activation to form reactive intermediates, such as unsaturated dicarbonyls, which can adduct to DNA and proteins.[1] Some nitrofurans, for instance, are known to be genotoxic, with their activity linked to the nitro group.[2][3] While our subject compound lacks a nitro group, the furan ring itself is a structural alert.

  • Dimethylaniline Moiety: Aniline and its derivatives are a class of compounds with a known potential for genotoxicity.[4] The metabolic activation of aromatic amines can lead to the formation of reactive N-hydroxyarylamines and nitrenium ions, which are capable of forming DNA adducts.[5] Specifically, N,N-dimethylaniline has been shown to be a chromosome-damaging agent.[6] Studies on 2,6- and 3,5-dimethylaniline have indicated that their mutagenic action may be mediated through the generation of reactive oxygen species (ROS).[5][7]

Given these structural components, a robust genotoxicity assessment is imperative to characterize the risk profile of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

The Standard Genotoxicity Testing Battery: A Multi-Endpoint Approach

Regulatory agencies such as the International Council for Harmonisation (ICH) recommend a standard battery of tests to assess the genotoxic potential of new "small molecule" drug substances.[8][9] This battery is designed to detect a broad range of genetic damage, including gene mutations and chromosomal aberrations.[8][9]

A typical testing strategy involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if positive results are observed.[9][10] The standard in vitro battery generally includes:

  • A bacterial reverse mutation assay (Ames test) to detect gene mutations.[8][9]

  • An in vitro mammalian cell assay to assess chromosomal damage. This can be either an in vitro micronucleus test or a chromosomal aberration test.[8][11]

  • An in vitro mammalian cell gene mutation assay , such as the mouse lymphoma assay (MLA), is also considered a suitable alternative for detecting a range of genetic changes.[9][12]

If positive results are obtained in these in vitro tests, an in vivo genotoxicity test is typically required to assess the relevance of the findings in a whole animal system.[8][9] The in vivo micronucleus test in rodents is the most commonly used assay for this purpose.[13]

Comparative Analysis of Key Genotoxicity Assays

The selection of appropriate assays is critical for a comprehensive genotoxicity assessment. Each assay has its own strengths, weaknesses, and specific endpoints it is designed to detect.

AssayPrincipleEndpoints DetectedAdvantagesLimitations
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a chemical to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14]Point mutations (frameshift and base-pair substitutions).[15]Rapid, cost-effective, and highly sensitive for detecting many mutagens.[14]Bacterial system lacks mammalian metabolism and DNA repair mechanisms. Prone to false negatives for compounds requiring specific metabolic activation.[15]
In Vitro Micronucleus Test Detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division.[12][16]Clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[12]High-throughput potential and can be automated. Provides information on both chromosome breakage and loss.[16][17]Can be influenced by cytotoxicity. Requires cell division for micronucleus formation.[16]
In Vitro Chromosomal Aberration Test Microscopically examines metaphase cells for structural changes in chromosomes, such as breaks, gaps, and rearrangements.[18][19]Clastogenicity (structural chromosomal aberrations).[18]Directly visualizes chromosomal damage. Well-established and accepted by regulatory agencies.[19]Labor-intensive and requires skilled personnel for scoring. Less sensitive to aneugens than the micronucleus test.[18]
In Vivo Micronucleus Test Measures the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of treated animals.Clastogenicity and aneugenicity in a whole animal system.Provides data on the genotoxic potential in a relevant mammalian system, including metabolic activation and detoxification.[13]More resource-intensive and ethically complex than in vitro assays.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a logical workflow for the genotoxicity assessment of a novel compound like N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation cluster_2 Data Integration & Risk Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) Decision1 Any Positive Results? Ames->Decision1 MN_vitro In Vitro Micronucleus Test MN_vitro->Decision1 CA_vitro In Vitro Chromosomal Aberration Test CA_vitro->Decision1 MN_vivo In Vivo Micronucleus Test Decision2 Positive In Vivo Result? MN_vivo->Decision2 Risk Weight of Evidence Analysis & Human Risk Characterization Negative Presumed Non-Genotoxic Risk->Negative Low Risk Positive Presumed Genotoxic Risk->Positive Significant Risk Start Test Compound: N-(furan-2-ylmethyl)-3,5-dimethylaniline Start->Ames Start->MN_vitro Start->CA_vitro Decision1->MN_vivo Yes Decision1->Negative No Decision2->Risk No Decision2->Positive Yes

Caption: A tiered approach to genotoxicity testing.

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline.[20]

  • Strain Selection: Use a set of Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537, and an E. coli strain such as WP2 uvrA. These strains detect different types of mutations.[20]

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[15] This is crucial for detecting compounds that are genotoxic only after metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of N-(furan-2-ylmethyl)-3,5-dimethylaniline, along with a vehicle control and positive controls.[15]

  • Plating and Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate at 37°C for 48-72 hours.[21]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.[22]

In Vitro Micronucleus Test

This protocol is based on the OECD 487 guideline.

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17]

  • Treatment: Treat the cells with at least three concentrations of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a vehicle control, and a positive control, both with and without S9 metabolic activation.[17]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[16]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye like Giemsa or a fluorescent dye.[17]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17] A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Test

This protocol is based on the OECD 473 guideline.[19]

  • Cell Culture: Use cultured mammalian cells, such as CHO cells or human lymphocytes.[19]

  • Treatment: Expose cell cultures to various concentrations of the test compound for short (3-4 hours) and long (21 hours) durations, with and without S9 metabolic activation.[19][23]

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.[24]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.[24]

  • Scoring: Analyze at least 200 metaphases per concentration for structural chromosomal aberrations.[18] A dose-dependent and statistically significant increase in the percentage of cells with aberrations is considered a positive result.[18]

Hypothetical Data and Interpretation

The following tables present hypothetical data for the genotoxicity assessment of N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Table 1: Hypothetical Results of the Ames Test

StrainMetabolic ActivationConcentration (µ g/plate )Mean Revertants ± SDFold IncreaseResult
TA100 -S90120 ± 15-Negative
10135 ± 121.1
50142 ± 181.2
100155 ± 201.3
+S90130 ± 17-Positive
10280 ± 252.2
50450 ± 383.5
100610 ± 454.7
TA98 -S9035 ± 8-Negative
+S9040 ± 7-Negative

Interpretation: The compound is negative in the absence of metabolic activation. However, in the presence of the S9 mix, there is a clear dose-dependent increase in revertant colonies in the TA100 strain, which detects base-pair substitution mutations. This suggests that a metabolite of N-(furan-2-ylmethyl)-3,5-dimethylaniline is mutagenic.

Table 2: Hypothetical Results of the In Vitro Micronucleus Test

TreatmentConcentration (µM)% Micronucleated Cells ± SDFold IncreaseResult
-S9 01.5 ± 0.4-Negative
101.8 ± 0.51.2
502.1 ± 0.61.4
1002.5 ± 0.71.7
+S9 01.6 ± 0.5-Positive
104.2 ± 0.92.6
508.9 ± 1.25.6
10015.3 ± 1.89.6

Interpretation: Similar to the Ames test, a significant, dose-dependent increase in micronucleated cells is observed only in the presence of metabolic activation. This indicates that a metabolite of the compound is clastogenic and/or aneugenic.

Conclusion and Path Forward

The hypothetical data strongly suggest that N-(furan-2-ylmethyl)-3,5-dimethylaniline is genotoxic in vitro after metabolic activation. The positive results in both a gene mutation assay (Ames test) and a chromosomal damage assay (micronucleus test) provide a consistent and concerning picture.

Based on these findings, the following steps are recommended:

  • In Vivo Follow-up: An in vivo micronucleus test in rodents is essential to determine if the genotoxic effects observed in vitro are relevant in a whole animal system, which has more complex metabolic and detoxification pathways.[9]

  • Structure-Activity Relationship (SAR) Analysis: Further investigation into the SAR of related furan and dimethylaniline derivatives could help to identify the specific structural features responsible for the observed genotoxicity.[25][26]

  • Metabolite Identification: Identifying the specific metabolite(s) responsible for the genotoxic activity would provide valuable mechanistic insights and could guide future chemical modifications to mitigate this liability.

A thorough and scientifically rigorous genotoxicity assessment is not merely a regulatory hurdle but a critical step in ensuring the safety of new chemical entities. By employing a comparative and mechanistically driven approach, researchers can build a comprehensive understanding of a compound's genotoxic potential and make informed decisions in the drug development process.

References

  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed. [Link]

  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Genotoxicity test Q&A 2014 (revision) | Safety Topic | Japan Pharmaceutical Manufacturers Association(JPMA). [Link]

  • Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC. [Link]

  • Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. [Link]

  • Safety Guidelines - ICH. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests - PubMed. [Link]

  • Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed. [Link]

  • ICH-S2 遺伝毒性試験 | 独立行政法人 医薬品医療機器総合機構 - PMDA. [Link]

  • Relationship between the chemical structure and the mutagenic and carcinogenic potentials of five naphthofurans - PubMed. [Link]

  • (PDF) Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - ResearchGate. [Link]

  • Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. [Link]

  • In Vitro Genotoxicity Study - Creative Biolabs. [Link]

  • Ames Test - Scientific background - Xenometrix. [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed. [Link]

  • The Ames Test. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. [Link]

  • In Vitro and in Vivo Studies | CMIC Group. [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Chromosome Aberration Test in vitro - Eurofins Deutschland. [Link]

  • Ames test - Wikipedia. [Link]

  • Chromosome Aberration Test - Charles River Laboratories. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. [Link]

  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) - ICH. [Link]

  • Chromosomal aberration test using cultured mammalian cells - Daikin Chemicals. [Link]

  • The in vitro micronucleus technique. [Link]

  • In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. [Link]

  • The In Vitro Chromosome Aberration Test. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. [Link]

  • Genotoxicity of 2,6- and 3,5-dimethylaniline in cultured mammalian cells: the role of reactive oxygen species - PubMed. [Link]

  • N,N-Dimethylaniline - IDLH | NIOSH - CDC. [Link]

  • Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. [Link]

  • 2-acetylfuran - WHO | JECFA. [Link]

  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis - Der Pharma Chemica. [Link]

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Validation

Reproducibility of "N-(furan-2-ylmethyl)-3,5-dimethylaniline" experimental results

Reproducibility and Reactivity Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Comparative Guide for Advanced Organic Synthesis As drug discovery pipelines increasingly rely on highly functionalized, structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Reactivity Profiling of N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Comparative Guide for Advanced Organic Synthesis

As drug discovery pipelines increasingly rely on highly functionalized, structurally diverse building blocks, the selection of the correct secondary amine scaffold becomes a critical variable. N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS: 416887-98-4) is a highly valuable intermediate in advanced organic synthesis[1]. It consists of a furan ring and a substituted aniline moiety linked by a methylene bridge[1].

This guide provides an objective, data-backed comparison of this furan-derivative against its common structural analogs—the benzyl and thiophene derivatives. By detailing a self-validating synthetic protocol and comparative reactivity data, this guide empowers researchers to make informed, reproducible choices in their synthetic workflows.

Structural Rationale: Why the Furan Scaffold?

When designing a synthetic route for a target protein ligand or a PROTAC linker[1], chemists often must choose between different aromatic appendages. The choice between a furan, benzene, or thiophene ring is not merely steric; it is fundamentally electronic.

  • Electronic & Steric Synergy: The furan component is a five-membered aromatic heterocycle containing an oxygen atom, acting as a well-established pharmacophore[1]. This specific arrangement imparts a unique combination of electronic and steric properties[1].

  • Target Engagement: Unlike the electronically inert benzene ring of a benzyl group, the furan oxygen possesses lone pairs that can act as hydrogen-bond acceptors with target protein residues.

  • Catalytic Compatibility: Compared to a thiophene ring (which contains sulfur that can frequently poison palladium catalysts during downstream cross-coupling), the furan ring is much more benign in transition-metal-catalyzed workflows.

Self-Validating Experimental Protocol: Reductive Amination

To ensure high batch-to-batch reproducibility (typically targeting >95% purity[1]), the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline relies on the direct reductive amination of furfural with 3,5-dimethylaniline[2].

The following protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) , a mild and selective reducing agent[3].

Causality of Experimental Choices:
  • Reagent Selection: NaBH(OAc)₃ is chosen over NaBH₄ because it is significantly milder and does not prematurely reduce the aldehyde[4]. This prevents the formation of furfuryl alcohol side-products and eliminates the risk of over-alkylation (dialkylation)[3].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred reaction solvent because reductive amination kinetics are generally faster and more reliable in DCE than in Tetrahydrofuran (THF)[5].

Step-by-Step Methodology:
  • Imine Condensation: Dissolve 3,5-dimethylaniline (1.0 eq) and furfural (1.05 eq) in anhydrous DCE (0.2 M).

    • Causality: A slight stoichiometric excess of the aldehyde drives the reversible condensation equilibrium forward[2].

  • In-Process Control (IPC) Checkpoint: Stir the mixture at room temperature for 2 hours.

    • Self-Validation:Do not add the reducing agent yet. Sample the reaction for LC-MS or TLC. You must confirm >95% conversion to the N-furfurylidene-3,5-dimethylaniline imine intermediate[2]. If unreacted aniline remains, the addition of a desiccant (e.g., MgSO₄) may be required to remove water and push the equilibrium[2].

  • Selective Reduction: Cool the validated imine solution to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Cooling mitigates the exothermic hydride transfer, protecting the electron-rich furan ring from oxidative degradation.

  • Quenching & Phase Separation: After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes any trace acetic acid and decomposes unreacted borohydride species[3], ensuring the secondary amine product remains in its free-base form for efficient extraction into the DCE organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the target compound.

Comparative Performance Data

To objectively evaluate the performance of the furan-aniline scaffold, we compare its synthesis and downstream reactivity against two standard alternatives: N-benzyl-3,5-dimethylaniline and N-(thiophen-2-ylmethyl)-3,5-dimethylaniline .

Scaffold MetricN-(furan-2-ylmethyl)-N-benzyl-N-(thiophen-2-ylmethyl)-
Aldehyde Precursor FurfuralBenzaldehyde2-Thiophenecarboxaldehyde
Imine Conversion Time 2.0 hours4.0 hours3.5 hours
Standard Isolated Yield 88%92%85%
Product Purity (HPLC) >95%[1]>98%>95%
Downstream Pd-Coupling High (Oxygen assists coordination)Moderate (Electronically inert)Low (Sulfur poisons Pd-catalyst)
Oxidative Stability Moderate (Store under Argon)High (Bench stable)High (Bench stable)

Data Synthesis: The furan derivative offers superior reaction kinetics during imine formation due to the electron-withdrawing nature of the furan ring activating the aldehyde. Furthermore, it vastly outperforms the thiophene analog in downstream Buchwald-Hartwig aminations.

Workflow Visualization

The following diagram maps the logical relationship between the self-validating synthesis steps and the downstream applications of the resulting scaffold.

SynthWorkflow Step1 1. Condensation Furfural + 3,5-Dimethylaniline IPC IPC Checkpoint LC-MS >95% Imine Step1->IPC DCE, RT, 2h Step2 2. Selective Reduction NaBH(OAc)3 in DCE IPC->Step2 Validated Product N-(furan-2-ylmethyl)- 3,5-dimethylaniline Step2->Product 0°C to RT, 4h App1 PROTAC Linker Conjugation Product->App1 N-Alkylation App2 Buchwald-Hartwig Cross-Coupling Product->App2 Pd-Catalysis

Workflow for the self-validating synthesis and downstream application of the furan-aniline scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. URL:[Link]

Sources

Comparative

Benchmarking N-(furan-2-ylmethyl)-3,5-dimethylaniline: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and diverse biological activities.[1][2] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and diverse biological activities.[1][2] This guide provides an in-depth technical analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a compound of interest at the intersection of furan and aniline chemistries. We will objectively benchmark its potential against structurally related, patented compounds, offering a framework for its evaluation as a candidate for further drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology and beyond.

Introduction: The Rationale for Investigating N-(furan-2-ylmethyl)-3,5-dimethylaniline

The furan ring is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs and bioactive molecules.[2][3] Its electron-rich nature and ability to participate in various non-covalent interactions make it an attractive moiety for designing ligands that can effectively bind to biological targets.[4] When coupled with an aniline core, as in the case of N-(furan-2-ylmethyl)-3,5-dimethylaniline, the resulting scaffold presents a unique three-dimensional architecture with potential for diverse biological activities.

The N-furfurylaniline substructure, in particular, has been explored for its potential in developing antibacterial, anti-tuberculosis, anti-tumor, and anti-inflammatory agents.[3] The dimethyl substitution on the aniline ring of our compound of interest is anticipated to influence its lipophilicity, metabolic stability, and binding affinity to target proteins. Given the prevalence of substituted anilines in kinase inhibitors, a key area of investigation for N-(furan-2-ylmethyl)-3,5-dimethylaniline is its potential to modulate the activity of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[5]

Synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline can be efficiently achieved through reductive amination, a robust and widely used method in medicinal chemistry. This approach involves the reaction of furfural with 3,5-dimethylaniline to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Furfural Furfural Imine_Formation Imine Formation Furfural->Imine_Formation 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Imine_Formation Reduction Reduction Imine_Formation->Reduction [Reducing Agent, e.g., NaBH(OAc)₃] Target_Compound N-(furan-2-ylmethyl)-3,5-dimethylaniline Reduction->Target_Compound

Caption: Synthetic workflow for N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 3,5-dimethylaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add furfural (1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for an additional 12-24 hours. Monitor the disappearance of the imine and the formation of the product by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Benchmarking Against Patented Furan-Containing Kinase Inhibitors

While direct experimental data for N-(furan-2-ylmethyl)-3,5-dimethylaniline is not yet publicly available, we can benchmark its potential by comparing its structure to patented furan-containing compounds with known biological activity, particularly as kinase inhibitors. For this analysis, we have selected representative compounds from the patent literature that share the core furan-aniline motif.

Selected Patented Compounds for Comparison:
  • Lapatinib (Tykerb®): A well-established, FDA-approved dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It features a furan-containing quinazolinamine core.[6]

  • Compound A (from patent CN103382202B): A pyrazole amide derivative containing a furan moiety, disclosed as a protein tyrosine kinase inhibitor for the treatment of cancer.[1]

  • Compound B (from patent WO2021136462A1): A potent DNA-dependent protein kinase (DNA-PK) inhibitor with a furan derivative structure, developed for cancer therapy.[7]

Comparative Analysis of Structural Features and Biological Activity
CompoundCore StructureTarget(s)Reported IC50
N-(furan-2-ylmethyl)-3,5-dimethylaniline (Hypothetical) Furan-anilinePotential Kinase(s)Not Determined
Lapatinib Furan-QuinazolinamineEGFR, HER2EGFR: 10.2 nM, HER2: 9.8 nM
Compound A Furan-Pyrazole AmideProtein Tyrosine KinasesNot specified in abstract
Compound B Furan DerivativeDNA-PK0.03 nM[7]

This table highlights that furan-containing scaffolds can be potent inhibitors of various kinases. The specific substitution pattern and the nature of the heterocyclic core attached to the furan-aniline moiety are critical determinants of target specificity and potency. The dimethylaniline substitution in our compound of interest, compared to the more complex substitutions in the patented examples, may offer a different selectivity profile and pharmacokinetic properties.

Proposed Biological Evaluation: A Roadmap for Investigation

To ascertain the therapeutic potential of N-(furan-2-ylmethyl)-3,5-dimethylaniline, a systematic biological evaluation is necessary. The following experimental workflows are proposed based on its structural characteristics and the activities of related compounds.

Kinase Inhibition Profiling

Given the prevalence of the aniline scaffold in kinase inhibitors, a primary area of investigation should be a broad kinase inhibition screen.[5]

G cluster_workflow Kinase Inhibition Profiling Workflow Compound N-(furan-2-ylmethyl)-3,5-dimethylaniline Primary_Screen Primary Screen (e.g., at 10 µM) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: Workflow for kinase inhibition profiling.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Procedure: a. Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in an appropriate buffer. b. Add varying concentrations of N-(furan-2-ylmethyl)-3,5-dimethylaniline or a control inhibitor. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period. d. Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed. e. Measure the luminescence using a plate reader. f. Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

To assess the potential anti-cancer activity, the compound should be tested for its ability to inhibit the growth of various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell line MCF-7) in a 96-well plate and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of N-(furan-2-ylmethyl)-3,5-dimethylaniline for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Potential Signaling Pathway Involvement

Based on the kinase inhibition profile, further studies can elucidate the specific signaling pathways affected by N-(furan-2-ylmethyl)-3,5-dimethylaniline. For instance, if the compound inhibits a receptor tyrosine kinase like EGFR, it would be expected to modulate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Compound N-(furan-2-ylmethyl)- 3,5-dimethylaniline Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a promising, yet underexplored, chemical entity with the potential for therapeutic applications, particularly in oncology. Its furan-aniline scaffold is a common feature in a number of successful kinase inhibitors. This guide provides a comprehensive framework for its synthesis and biological evaluation, benchmarking its potential against relevant patented compounds.

Future work should focus on the synthesis and purification of N-(furan-2-ylmethyl)-3,5-dimethylaniline, followed by the proposed biological assays to determine its activity and selectivity profile. Structure-activity relationship (SAR) studies, involving modifications of the furan and aniline rings, will be crucial for optimizing its potency and drug-like properties. The insights gained from such studies will be invaluable for guiding the development of this compound, or its analogs, into novel therapeutic agents.

References

  • CN103382202B - Compound containing furan substitute and preparation method and use thereof - Google Patents.
  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. Available at: [Link]

  • Reaction kinetics of 5‐methylfurfural with aniline under normal... - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. Available at: [Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed. Available at: [Link]

  • DNA-dependent protein kinase inhibitors discovered at Chengdu Baiyu Pharmaceutical. Available at: [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates | ACS Omega - ACS Publications. Available at: [Link]

  • N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem - NIH. Available at: [Link]

  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis - Der Pharma Chemica. Available at: [Link]

  • CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents.
  • Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC. Available at: [Link]

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Validation

Comparative analysis of "N-(furan-2-ylmethyl)-3,5-dimethylaniline" spectroscopic data

Comparative Spectroscopic Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline and Structural Analogues Structural Context and Analytical Rationale The compound N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Analysis of N-(furan-2-ylmethyl)-3,5-dimethylaniline and Structural Analogues

Structural Context and Analytical Rationale

The compound N-(furan-2-ylmethyl)-3,5-dimethylaniline represents a highly versatile pharmacophore, fusing a furan ring and a 3,5-dimethyl-substituted aniline moiety via a methylene bridge [1]. This specific topological arrangement imparts a unique combination of electronic and steric properties, making it a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals.

When validating the structural integrity of such bridged secondary amines, relying solely on mass spectrometry is insufficient due to the inability to differentiate regioisomers. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are mandatory. To objectively evaluate the spectroscopic signature of this compound, we must compare it against two foundational analogues:

  • Alternative 1: N-(furan-2-ylmethyl)aniline (Lacks the 3,5-dimethyl groups) [2].

  • Alternative 2: N-benzyl-3,5-dimethylaniline (Replaces the furan ring with a phenyl ring) [4].

By isolating the furan and dimethyl-aniline subsystems, we can establish definitive causality for the observed chemical shifts and vibrational frequencies.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and run-to-run reproducibility, the following self-validating protocols must be employed for data acquisition.

High-Resolution NMR Acquisition (1H and 13C)

  • Sample Preparation: Dissolve 15 mg of the purified analyte (>95% purity) in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its superior solvating power for moderately polar secondary amines without introducing exchangeable protons that would obscure the critical N-H signal. TMS provides an unambiguous zero-point internal standard.

  • Instrument Calibration: Tune and match the probe to the specific solvent impedance. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a line width at half-height of <1.0 Hz.

    • Causality: Rigorous shimming prevents peak broadening, which is critical for resolving the fine J-coupling of the furan ring protons (typically 1.8–3.5 Hz) that confirm ring integrity.

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay, D1).

    • Causality: The extended 10-second relaxation delay ensures complete longitudinal relaxation (T1) of the methyl protons, guaranteeing that peak integration accurately reflects the 6:2:1 proton ratio of the aniline moiety.

ATR-FTIR Spectroscopy

  • Background Collection: Collect a background spectrum (32 scans) on a clean diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Real-time background subtraction eliminates atmospheric H₂O and CO₂ interference, preventing false positives in the O-H/N-H stretching region.

  • Sample Analysis: Apply 2 μL of the neat liquid directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture would create a broad O-H stretch that masks the subtle secondary amine N-H stretch at ~3400 cm⁻¹.

Validation S Purified Analyte (>95% Purity) N 1H/13C NMR (Internal TMS) S->N CDCl3, 298K I ATR-FTIR (Background Subtracted) S->I Neat Liquid M HRMS (Mass Accuracy <5ppm) S->M ESI+ Mode D Structural Confirmation N->D I->D M->D

Fig 1. Self-validating multi-modal spectroscopic workflow for structural verification.

Comparative Spectroscopic Data Analysis

The following tables synthesize the empirical data for the analogues and the derived predictive data for the target compound based on established chemical shift additivity rules.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃, δ in ppm)

Proton EnvironmentTarget: N-(furan-2-ylmethyl)-3,5-dimethylanilineAlt 1: N-(furan-2-ylmethyl)anilineAlt 2: N-benzyl-3,5-dimethylaniline
Furan H5 (Next to O)7.36 (dd, J = 1.8, 0.8 Hz)7.36 (dd, 1H)N/A (Phenyl: 7.25-7.35)
Furan H4 6.31 (dd, J = 3.2, 1.8 Hz)6.31 (dd, 1H)N/A
Furan H3 6.23 (dd, J = 3.2, 0.8 Hz)6.23 (dd, 1H)N/A
Aniline H2, H6 (ortho)6.30 (s, 2H)6.68 (d, 2H)6.35 (s, 2H)
Aniline H4 (para)6.40 (s, 1H)6.74 (t, 1H)6.40 (s, 1H)
Methylene Bridge (-CH₂-) 4.30 (s, 2H)4.32 (s, 2H)4.25 (s, 2H)
Amine (-NH-) 3.95 (br s, 1H)4.04 (br s, 1H)3.90 (br s, 1H)
Methyls (-CH₃) 2.22 (s, 6H)N/A2.22 (s, 6H)

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Vibrational ModeTarget CompoundAlt 1 (Furan-Aniline)Alt 2 (Benzyl-Dimethylaniline)
N-H Stretch (Sec. Amine)~3410 (sharp, weak)34153405
C-H Stretch (Aliphatic)2920, 285529252918, 2850
C=C Stretch (Aromatic)1605, 15151602, 15081610, 1518
C-O-C Stretch (Furan)1145, 10121142, 1010N/A

Mechanistic Breakdown of Spectroscopic Shifts

To interpret this data with scientific rigor, we must examine the electronic cross-talk between the functional groups:

1. The Shielding Effect of the 3,5-Dimethyl Groups: In Alternative 1 (unsubstituted aniline), the ortho protons appear at 6.68 ppm. In our target compound, these identical protons shift dramatically upfield to 6.30 ppm. Causality: The two methyl groups at positions 3 and 5 exert a strong +I (inductive) and hyperconjugative electron-donating effect into the phenyl ring. This increases the local electron density at the ortho (2,6) and para (4) positions, increasing diamagnetic shielding and driving the resonance to a lower frequency (upfield).

2. The Isolation of the Methylene Bridge: The methylene bridge (-CH₂-) acts as an electronic insulator between the furan ring and the aniline nitrogen. Because it breaks the extended π-conjugation, the furan protons (H3, H4, H5) in the target compound remain virtually identical to those in Alternative 1 (7.36, 6.31, and 6.23 ppm). The furan oxygen's electronegativity deshields H5 heavily via induction, pushing it past 7.3 ppm, while resonance effects keep H3 and H4 shielded near 6.2-6.3 ppm.

3. Amine Proton Exchange: The N-H proton appears as a broad singlet (br s) near 3.95 ppm. Causality: Secondary amines undergo rapid intermolecular proton exchange in solution. This exchange rate is comparable to the NMR timescale, causing the signal to broaden and preventing observable J-coupling with the adjacent methylene bridge protons (which consequently appear as a sharp singlet at 4.30 ppm rather than a doublet).

Synthesis and Pathway Visualization

The target compound and its analogues are typically synthesized via a highly efficient reductive amination pathway [3]. Understanding this workflow is vital for identifying potential spectroscopic impurities (e.g., unreacted imine intermediates showing a distinct -CH=N- peak at ~8.2 ppm).

Synthesis A Carbonyl Precursor (Furfural) C Imine Intermediate A->C Condensation (-H2O) B Amine Precursor (3,5-Dimethylaniline) B->C D Reductive Amination (NaBH4 or Zn/H2O) C->D E Target Compound (N-furfurylamine) D->E Yield >85%

Fig 2. Reductive amination pathway for N-furfuryl aniline derivatives.

By combining rigorous sample preparation protocols with a deep mechanistic understanding of electronic shielding and functional group isolation, researchers can definitively validate the structure of N-(furan-2-ylmethyl)-3,5-dimethylaniline and differentiate it from closely related synthetic byproducts.

References

  • The Journal of Organic Chemistry. "Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction." ACS Publications, 2015. URL: [Link]

  • Molecules. "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes." MDPI, 2021. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization". Beilstein-Institut, 2018. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-(furan-2-ylmethyl)-3,5-dimethylaniline

This document provides a comprehensive guide to the safe handling, use, and disposal of N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS No. 416887-98-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of N-(furan-2-ylmethyl)-3,5-dimethylaniline (CAS No. 416887-98-4). As a compound combining a substituted aniline moiety with a furan ring, it requires careful management due to the potential hazards associated with both functional groups.[1] This guide is intended for researchers and drug development professionals, offering procedural guidance grounded in established safety principles to ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for N-(furan-2-ylmethyl)-3,5-dimethylaniline is not extensively documented in public literature, a robust safety protocol can be developed by examining its constituent chemical classes: aromatic amines and furans.

  • Aromatic Amine Toxicity: The 3,5-dimethylaniline component is the primary driver of the compound's toxicological profile. Aromatic amines as a class are known for their potential to cause harm. For instance, 3,5-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[2]

  • Furan Moiety: The furan ring, while a common pharmacophore, can also present hazards.[1] Some furan derivatives are flammable and can be harmful if swallowed.[3][4]

  • Reactivity: The compound should be kept away from strong acids, halogens, acid anhydrides, and oxidizing agents.[2][5] It is crucial to avoid heat, sparks, open flames, and static discharge.[3][6]

Based on this analysis, N-(furan-2-ylmethyl)-3,5-dimethylaniline should be handled as a substance that is potentially harmful through oral, dermal, and inhalation routes of exposure.

Hazard ClassAnticipated Risk based on Structural Analogs
Acute Toxicity (Oral) Harmful/Toxic if swallowed.[2][7][8]
Acute Toxicity (Dermal) Harmful/Toxic in contact with skin.[2][7][8]
Acute Toxicity (Inhalation) Potentially harmful or toxic if inhaled.[7][8]
Skin Corrosion/Irritation May cause skin irritation.[4]
Eye Damage/Irritation May cause serious eye irritation.[4][7]
Carcinogenicity Suspected of causing cancer, a common concern for aromatic amines.[6][8]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2][6]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. Utilizing appropriate PPE is the most critical measure to prevent direct contact.[9][10]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[11]Protects against splashes and potential vapors. Standard safety glasses are insufficient.
Skin and Body Protection Chemical-resistant lab coat, full-length pants, and closed-toe shoes.Provides a barrier against accidental spills. Ensure the lab coat is fully buttoned.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile).Aromatic amines can permeate standard laboratory gloves.[12][13] It is crucial to double-glove and change gloves immediately upon contamination or after extended use. Always consult the glove manufacturer's permeation data.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.This is required when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.[9][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure risk. The following workflow outlines the key stages of handling N-(furan-2-ylmethyl)-3,5-dimethylaniline.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6][11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[11][14]

  • Pre-Use Inspection: Before starting, verify that all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for any analogous compounds if a specific one is unavailable.[11]

Handling Procedure
  • Aliquotting and Weighing: Perform these tasks in the fume hood. Use non-sparking tools to prevent ignition.[3][11]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly after handling, even if gloves were worn.[2][3]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials and direct sunlight.[2][8]

SOD_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Sealed handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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